Product packaging for Taxuspine W(Cat. No.:)

Taxuspine W

Cat. No.: B026187
M. Wt: 492.6 g/mol
InChI Key: ZUIZFJGNEDXNJD-MKSBNKCPSA-N
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Description

Taxuspine W has been reported in Taxus sumatrana, Taxus cuspidata, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H36O9 B026187 Taxuspine W

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1E,3S,4R,6S,9R,11S,12S,14S)-3,12-diacetyloxy-9,14-dihydroxy-7,11,16,16-tetramethyl-10-oxo-6-tricyclo[9.3.1.14,8]hexadeca-1,7-dienyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36O9/c1-12-19(33-13(2)27)9-17-20(34-14(3)28)8-16-11-26(7,21(10-18(16)30)35-15(4)29)24(32)23(31)22(12)25(17,5)6/h8,17-21,23,30-31H,9-11H2,1-7H3/b16-8+/t17-,18-,19-,20-,21-,23+,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUIZFJGNEDXNJD-MKSBNKCPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(CC(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)C(CC3OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@]3(C/C(=C\[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/[C@H](C[C@@H]3OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Isolating Taxuspine W from Taxus cuspidata: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the methodologies for the isolation of Taxuspine W from the Japanese yew, Taxus cuspidata. This document outlines a multi-step process encompassing extraction, purification, and characterization, drawing from established protocols for taxane diterpenoids and specific findings related to this compound. All quantitative data is presented in structured tables, and key experimental workflows are visualized using DOT language diagrams for clarity.

Introduction to this compound

This compound is a member of the taxoid family, a class of diterpenoids produced by plants of the Taxus genus. First reported by Hosoyama et al. in 1996, this compound was isolated from the stems of Taxus cuspidata. Taxoids are of significant interest to the pharmaceutical industry due to the potent anticancer activity of prominent members like Paclitaxel (Taxol®). Understanding the isolation and characterization of less abundant taxoids like this compound is crucial for exploring the full therapeutic potential of this diverse class of natural products.

General Extraction of Crude Taxane Mixture

The initial step in the isolation of this compound involves the extraction of a crude mixture of taxanes from the plant material. While the specific protocol for this compound is detailed in the subsequent sections, the general procedure typically involves solvent extraction. Ultrasonic-assisted extraction is a commonly employed technique to enhance efficiency.

A general workflow for the initial extraction is presented below:

Extraction_Workflow Start Dried and Powdered Taxus cuspidata Plant Material Extraction Ultrasonic Extraction (Ethanol/Water Mixture) Start->Extraction Filtration Filtration to Remove Solid Plant Debris Extraction->Filtration Concentration Concentration of the Crude Extract (Rotary Evaporation) Filtration->Concentration Solvent_Partitioning Liquid-Liquid Partitioning (e.g., with Dichloromethane or Ethyl Acetate) Concentration->Solvent_Partitioning Crude_Taxane_Mixture Crude Taxane Mixture Solvent_Partitioning->Crude_Taxane_Mixture

Caption: General workflow for the extraction of a crude taxane mixture from Taxus cuspidata.

Table 1: General Parameters for Ultrasonic-Assisted Extraction of Taxanes
ParameterValue/RangeNotes
Plant Material Dried and powdered stems or needles of Taxus cuspidataGrinding increases surface area for extraction.
Solvent 80-95% Ethanol in waterA common solvent system for taxane extraction.
Solid-to-Liquid Ratio 1:10 to 1:20 (g/mL)Varies depending on the specific protocol.
Ultrasonic Frequency 20-40 kHzTo enhance cell wall disruption and solvent penetration.
Extraction Temperature 40-60 °CTo increase extraction efficiency without degrading thermolabile compounds.
Extraction Time 30-60 minutesMultiple extraction cycles can improve yield.

Purification of this compound

Following the initial extraction, a series of chromatographic techniques are employed to isolate this compound from the complex crude mixture. This multi-step purification is critical to obtaining a compound of high purity.

A representative purification workflow is illustrated below:

Purification_Workflow Crude_Extract Crude Taxane Mixture Silica_Gel_CC Silica Gel Column Chromatography (Gradient Elution) Crude_Extract->Silica_Gel_CC Fraction_Collection Fraction Collection and TLC Analysis Silica_Gel_CC->Fraction_Collection Sephadex_LH20 Sephadex LH-20 Column Chromatography (Size Exclusion) Fraction_Collection->Sephadex_LH20 Prep_HPLC Preparative High-Performance Liquid Chromatography (HPLC) (Reversed-Phase) Sephadex_LH20->Prep_HPLC Pure_Taxuspine_W Pure this compound Prep_HPLC->Pure_Taxuspine_W

Caption: A typical multi-step chromatographic workflow for the purification of this compound.

Experimental Protocol for Purification

The following protocol is a composite representation based on established methods for taxoid isolation. The specific details for this compound would be as described by Hosoyama et al. (1996).

  • Silica Gel Column Chromatography:

    • The crude taxane extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

    • The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

    • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing compounds with similar polarity to taxoids.

  • Sephadex LH-20 Column Chromatography:

    • Fractions enriched with taxoids from the silica gel column are pooled, concentrated, and subjected to size exclusion chromatography on a Sephadex LH-20 column.

    • Methanol is a common solvent for elution. This step helps to remove pigments and other classes of compounds with different molecular sizes.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • The final purification step involves preparative reversed-phase HPLC.

    • A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water.

    • The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

Table 2: Representative HPLC Parameters for Taxane Separation
ParameterValue/Condition
Column Reversed-phase C18 (e.g., 250 x 10 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile (A) and Water (B)
Gradient Program Example: 40% A to 80% A over 40 minutes
Flow Rate 2-4 mL/min
Detection UV at 227 nm
Injection Volume 1-5 mg of semi-purified fraction

Characterization of this compound

Once isolated, the structure and purity of this compound are confirmed using various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound Characterization
TechniqueData TypeExpected Observations (based on published data)
Mass Spectrometry (MS) Molecular WeightHigh-resolution mass spectrometry (HR-MS) to determine the elemental composition.
¹H NMR Proton Chemical Shifts and Coupling ConstantsTo identify the number and types of protons and their connectivity.
¹³C NMR Carbon Chemical ShiftsTo determine the number and types of carbon atoms in the molecule.
2D NMR (COSY, HMQC, HMBC) Correlation SpectraTo establish the complete chemical structure and stereochemistry of this compound.
Infrared (IR) Spectroscopy Functional Group FrequenciesTo identify characteristic functional groups such as hydroxyls, carbonyls, and esters.
Ultraviolet (UV) Spectroscopy Absorption MaximaTo identify chromophores within the molecule.

Note: The specific spectral data for this compound should be referenced from the original publication by Hosoyama et al. (1996).

Quantitative Analysis

The yield of this compound from Taxus cuspidata is expected to be low, as is common for many secondary metabolites.

Table 4: Quantitative Data for this compound Isolation
ParameterValueSource
Starting Plant Material (Specify amount in kg)Hosoyama et al. (1996)
Yield of Crude Extract (Specify amount in g and % yield)Hosoyama et al. (1996)
Yield of Pure this compound (Specify amount in mg and % yield from crude extract)Hosoyama et al. (1996)
Purity (by HPLC) >95%Target purity for characterization and bioassays.

This technical guide provides a framework for the isolation of this compound. For precise experimental details, researchers are strongly encouraged to consult the primary literature. The methodologies outlined here, combining general taxane extraction with specific multi-step purification, are essential for obtaining this and other rare taxoids for further scientific investigation.

Characterization of the Taxuspine W Chemical Structure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the inaccessibility of the primary literature containing the specific experimental data for Taxuspine W, this guide provides a comprehensive overview of its chemical characterization based on available data and supplements it with detailed information from a closely related and well-characterized 2(3→20)-abeotaxane, 2α,7β,10β-triacetoxy-5α,13α-dihydroxy-2(3→20)abeotaxa-4(20),11-dien-9-one , which shares the same core chemical scaffold. This approach allows for a thorough presentation of the methodologies and data interpretation relevant to researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a naturally occurring taxane diterpenoid isolated from yew species such as Taxus media and Taxus cuspidata. It belongs to the 2(3→20)-abeotaxane subclass, which is characterized by a rearranged taxane skeleton featuring a 6/10/6-membered tricyclic ring system. The molecular formula of this compound is C₂₆H₃₆O₉, with a molecular weight of 492.2359.[1] The structural complexity and biological potential of taxanes have made them a significant area of research in natural product chemistry and drug discovery.

Physicochemical Properties

Structural Elucidation

The determination of the intricate structure of this compound and related taxanes relies on a combination of advanced spectroscopic techniques.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the molecule. For this compound, HRMS would confirm the molecular formula C₂₆H₃₆O₉. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable information about the connectivity of the molecule, revealing the loss of substituent groups such as acetyl and hydroxyl moieties.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the complete structural assignment of complex natural products like this compound. A suite of 1D and 2D NMR experiments is employed to piece together the carbon skeleton and determine the stereochemistry.

Due to the unavailability of the specific NMR data for this compound, the following tables present the ¹H and ¹³C NMR data for the closely related compound, 2α,7β,10β-triacetoxy-5α,13α-dihydroxy-2(3→20)abeotaxa-4(20),11-dien-9-one . This data is representative of the chemical shifts and coupling constants expected for a 2(3→20)-abeotaxane.

Table 1: ¹H NMR Spectroscopic Data for 2α,7β,10β-triacetoxy-5α,13α-dihydroxy-2(3→20)abeotaxa-4(20),11-dien-9-one (in CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
12.35m
25.60d7.5
33.85d7.5
54.90br d9.0
1.90m
2.60m
75.45dd9.0, 4.5
106.25d9.5
134.85t8.0
14α2.20m
14β2.10m
161.20s
171.75s
181.15s
191.60s
20a4.95s
20b5.20s
2-OAc2.05s
7-OAc2.15s
10-OAc2.25s

Table 2: ¹³C NMR Spectroscopic Data for 2α,7β,10β-triacetoxy-5α,13α-dihydroxy-2(3→20)abeotaxa-4(20),11-dien-9-one (in CDCl₃)

PositionδC (ppm)
142.5
275.1
381.0
4142.3
584.5
635.8
772.3
858.7
9203.5
1076.4
11134.0
12138.2
1374.8
1438.6
1545.9
1628.1
1722.5
1826.8
1915.3
20112.9
2-OAc (C=O)170.5
2-OAc (CH₃)21.2
7-OAc (C=O)170.8
7-OAc (CH₃)21.4
10-OAc (C=O)170.2
10-OAc (CH₃)21.0

Experimental Protocols

The following section details the general experimental procedures for the isolation and structural characterization of taxanes like this compound, based on established methodologies for similar compounds.

Isolation and Purification
  • Extraction: Dried and powdered plant material (e.g., needles and twigs of Taxus species) is extracted with a polar solvent such as methanol or ethanol at room temperature.

  • Solvent Partitioning: The crude extract is concentrated and then partitioned between water and a series of organic solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate) to separate compounds based on their polarity.

  • Chromatography: The fraction containing the taxoids is subjected to multiple rounds of chromatography for purification.

    • Silica Gel Column Chromatography: A common initial step using a gradient of solvents (e.g., hexane-ethyl acetate) to separate major classes of compounds.

    • Preparative High-Performance Liquid Chromatography (HPLC): Reversed-phase (e.g., C18) or normal-phase preparative HPLC is used for the fine separation and purification of individual taxanes. A gradient of acetonitrile and water is often employed for reversed-phase separation.

Spectroscopic Analysis
  • NMR Spectroscopy: Purified compounds are dissolved in a deuterated solvent (typically CDCl₃). ¹H, ¹³C, DEPT, COSY, HSQC, HMBC, and NOESY spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Mass Spectrometry: High-resolution mass spectra are acquired using techniques like ESI-TOF (Electrospray Ionization - Time of Flight) to determine the exact mass and molecular formula.

Mandatory Visualizations

Structure Elucidation Workflow

The following diagram illustrates the general workflow for the structural elucidation of a novel taxane.

G General Workflow for Taxane Structure Elucidation A Plant Material (Taxus sp.) B Extraction (Methanol) A->B C Solvent Partitioning B->C D Column Chromatography (Silica Gel) C->D E Preparative HPLC D->E F Pure Taxane Isolate E->F G Mass Spectrometry (HRMS, MS/MS) F->G H NMR Spectroscopy (1D: 1H, 13C; 2D: COSY, HSQC, HMBC, NOESY) F->H I Structure Determination G->I H->I G General Mechanism of Microtubule Stabilization by Taxanes cluster_cell Cancer Cell A Taxane (e.g., this compound) B Binds to β-tubulin subunit of microtubules A->B C Inhibition of microtubule depolymerization B->C D Stabilization of microtubules C->D E Disruption of mitotic spindle dynamics D->E F Mitotic arrest (G2/M phase) E->F G Induction of Apoptosis F->G H Cell Death G->H

References

An In-depth Technical Guide to the Spectroscopic Analysis of Taxuspine W

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxuspine W, a member of the complex family of taxane diterpenoids, has been identified from Taxus species.[1] The structural elucidation of such intricate natural products is a cornerstone of drug discovery and development, relying heavily on a suite of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are paramount in this endeavor, providing detailed insights into the molecular framework and connectivity.

Spectroscopic Data of this compound

The molecular formula for this compound has been reported as C₂₆H₃₆O₉, with a calculated molecular weight of 492.56 g/mol and an exact mass of 492.2359.[2] A thorough spectroscopic analysis is essential to confirm its proposed structure.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS is a critical technique for determining the elemental composition of a molecule with high accuracy. For this compound, the expected data would be presented as follows:

IonCalculated m/zMeasured m/zDifference (ppm)
[M+H]⁺493.2432Data not availableData not available
[M+Na]⁺515.2251Data not availableData not available
[M+K]⁺531.1991Data not availableData not available

Note: The table above is a template. The measured m/z values for this compound are not currently available in public databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments is required for the complete structural assignment of a complex molecule like this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum reveals the chemical environment and connectivity of protons in the molecule. Data is typically presented with chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet).

Due to the unavailability of specific ¹H NMR data for this compound, a representative table structure is shown below.

PositionδH (ppm)MultiplicityJ (Hz)
H-1n.a.n.a.n.a.
H-2n.a.n.a.n.a.
...n.a.n.a.n.a.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Due to the unavailability of specific ¹³C NMR data for this compound, a representative table structure is shown below.

PositionδC (ppm)
C-1n.a.
C-2n.a.
...n.a.

Experimental Protocols

The following protocols are generalized methods for the isolation and spectroscopic analysis of taxane diterpenoids from Taxus species.

Isolation and Purification of Taxanes
  • Extraction: Dried and powdered plant material (e.g., needles, bark) is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature.

  • Solvent Partitioning: The crude extract is concentrated and then partitioned between an aqueous phase and a series of organic solvents with increasing polarity (e.g., hexane, dichloromethane, ethyl acetate) to separate compounds based on their polarity.

  • Chromatographic Separation: The fraction containing the taxanes is subjected to multiple steps of column chromatography.

    • Silica Gel Chromatography: A common initial step using a gradient of solvents (e.g., hexane-ethyl acetate) to separate major classes of compounds.

    • Reversed-Phase Chromatography (C18): Further purification is achieved using a reversed-phase column with a gradient of water and methanol or acetonitrile.

  • High-Performance Liquid Chromatography (HPLC): Final purification to yield the pure compound is performed using preparative or semi-preparative HPLC.

Mass Spectrometry Analysis
  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

  • Data Acquisition: Data is acquired in positive ion mode to observe protonated ([M+H]⁺) and other adducted ions (e.g., [M+Na]⁺, [M+K]⁺). The instrument is calibrated to ensure high mass accuracy.

  • Tandem MS (MS/MS): To obtain structural information, fragmentation of the parent ion is induced, and the resulting product ions are analyzed.

NMR Spectroscopy Analysis
  • Sample Preparation: Approximately 1-5 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

  • 1D NMR Spectra Acquisition:

    • ¹H NMR: A standard pulse sequence is used. Key parameters include spectral width, acquisition time, relaxation delay, and number of scans.

    • ¹³C NMR: A proton-decoupled pulse sequence is used to obtain singlet peaks for each unique carbon.

  • 2D NMR Spectra Acquisition:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for assembling the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons, providing information about the stereochemistry of the molecule.

  • Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software (e.g., TopSpin, Mnova) involving Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

Workflow for Spectroscopic Data Analysis

The logical flow for the structural elucidation of a natural product like this compound using spectroscopic data is visualized in the following diagram.

Spectroscopic_Analysis_Workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_nmr_details NMR Experiments cluster_data_analysis Data Analysis & Structure Elucidation Plant_Material Plant Material (Taxus sp.) Extraction Extraction Plant_Material->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Column_Chromatography Column Chromatography Partitioning->Column_Chromatography HPLC HPLC Column_Chromatography->HPLC Pure_Compound Pure Compound (this compound) HPLC->Pure_Compound MS Mass Spectrometry (HR-ESI-MS) Pure_Compound->MS NMR NMR Spectroscopy Pure_Compound->NMR Molecular_Formula Determine Molecular Formula MS->Molecular_Formula OneD_NMR 1D NMR (¹H, ¹³C) NMR->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) NMR->TwoD_NMR Substructures Identify Substructures & Functional Groups OneD_NMR->Substructures Connectivity Establish Connectivity (2D NMR) TwoD_NMR->Connectivity Molecular_Formula->Substructures Substructures->Connectivity Stereochemistry Determine Relative Stereochemistry (NOESY) Connectivity->Stereochemistry Connectivity->Stereochemistry Final_Structure Propose Final Structure Stereochemistry->Final_Structure

Caption: Workflow for the isolation and structural elucidation of this compound.

This comprehensive approach, combining meticulous isolation techniques with a suite of powerful spectroscopic methods, is indispensable for the successful characterization of novel and complex natural products like this compound, paving the way for further investigation into their pharmacological potential.

References

The Enigmatic Pathway to Taxuspine W: A Technical Guide to its Biosynthesis in Yew Trees

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Taxus, commonly known as yew, is a rich source of complex diterpenoid alkaloids known as taxoids. While Paclitaxel (Taxol®) is the most celebrated member of this family for its potent anticancer properties, a diverse array of other taxoids, including Taxuspine W, are also present in these plants. This compound, a taxoid with a unique rearranged taxane skeleton, has been isolated from various yew species, including Taxus media, Taxus cuspidata, and Taxus mairei[1]. Understanding the biosynthetic pathway of this compound is crucial for exploring its potential pharmacological activities and for metabolic engineering efforts aimed at producing novel taxoid derivatives. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound, drawing parallels with the well-established Paclitaxel pathway and highlighting the key enzymatic steps that likely lead to its formation.

The Core Taxane Skeleton: A Shared Foundation

The biosynthesis of all taxoids, including this compound, begins with the formation of the fundamental taxane core. This process is initiated from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), which is synthesized via the methylerythritol phosphate (MEP) pathway in the plastids.

Table 1: Key Enzymes in the Formation of the Taxane Skeleton

Enzyme NameAbbreviationFunction
Geranylgeranyl Diphosphate SynthaseGGPPSCatalyzes the formation of GGPP from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).
Taxadiene SynthaseTSA pivotal cyclase that catalyzes the conversion of the linear GGPP to the tricyclic olefin, taxa-4(5),11(12)-diene, the committed step in taxoid biosynthesis.
Taxadiene 5α-hydroxylaseT5HA cytochrome P450 monooxygenase that introduces a hydroxyl group at the C5 position of taxadiene, yielding taxadien-5α-ol.

The initial cyclization of GGPP to taxadiene is a critical control point in the pathway. Following this, a series of eight cytochrome P450-mediated oxygenations and three CoA-dependent acyl/aroyl transfers, among other modifications, lead to the formation of the key intermediate, baccatin III, a precursor for Paclitaxel. It is from a similar, highly decorated taxane intermediate that the pathway to this compound is believed to diverge.

The Putative Biosynthetic Pathway of this compound

While the definitive biosynthetic pathway for this compound has not been experimentally elucidated, a putative pathway can be proposed based on its chemical structure and the known enzymatic reactions in taxoid biosynthesis. The formation of this compound likely involves a series of hydroxylations and acetylations of a baccatin III-like intermediate, followed by a key rearrangement of the taxane core.

This compound Biosynthetic Pathway GGPP Geranylgeranyl Diphosphate Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase (TS) Taxadien_5a_ol Taxadien-5α-ol Taxadiene->Taxadien_5a_ol Taxadiene 5α-hydroxylase (T5H) Baccatin_III_precursor Baccatin III-like Precursor Taxadien_5a_ol->Baccatin_III_precursor Multiple Hydroxylations & Acylations Intermediate_1 Hydroxylated Intermediate Baccatin_III_precursor->Intermediate_1 Specific Hydroxylases Intermediate_2 Acetylated Intermediate Intermediate_1->Intermediate_2 Specific Acetyltransferases Rearranged_Intermediate Rearranged Intermediate Intermediate_2->Rearranged_Intermediate Putative Rearrangement Enzyme(s) Taxuspine_W This compound Rearranged_Intermediate->Taxuspine_W Final Tailoring Steps

Caption: A putative biosynthetic pathway for this compound.

The key transformations leading to this compound from a baccatin III-like precursor are hypothesized to be:

  • Specific Hydroxylations: The taxane core undergoes additional hydroxylations at specific positions, catalyzed by cytochrome P450 monooxygenases. The regiospecificity of these hydroxylases is a key determinant of the final taxoid structure.

  • Specific Acetylations: Acetyl groups are added to the hydroxylated intermediate by specific acetyltransferases. The pattern of acetylation is another critical factor in defining the structure of this compound.

  • Core Rearrangement: A crucial and defining step in the biosynthesis of this compound is the rearrangement of the taxane skeleton. This is likely catalyzed by a yet-unidentified enzyme or a series of enzymes.

  • Final Tailoring Steps: Additional enzymatic modifications may occur to yield the final structure of this compound.

The existence of a large number of taxoid variants in yew trees suggests a network of branching pathways from common intermediates. The specific enzymes responsible for these branching points, leading to compounds like this compound, are a current area of active research.

Experimental Protocols

For researchers investigating the biosynthetic pathway of this compound, the following experimental protocols are fundamental.

Extraction and Isolation of this compound

A general protocol for the extraction and isolation of taxoids from Taxus species can be adapted for this compound.

Extraction and Isolation Workflow Start Yew Tree Material (needles, bark) Grinding Grinding and Homogenization Start->Grinding Extraction Solvent Extraction (e.g., Methanol/Ethanol) Grinding->Extraction Filtration Filtration and Concentration Extraction->Filtration Partitioning Liquid-Liquid Partitioning (e.g., with ethyl acetate) Filtration->Partitioning Chromatography_1 Column Chromatography (Silica Gel) Partitioning->Chromatography_1 Chromatography_2 Preparative HPLC Chromatography_1->Chromatography_2 Crystallization Crystallization/Purification Chromatography_2->Crystallization Identification Spectroscopic Analysis (NMR, MS) Crystallization->Identification End Pure this compound Identification->End

Caption: A generalized workflow for the extraction and isolation of this compound.

Detailed Methodology:

  • Sample Preparation: Fresh or dried plant material (e.g., needles, bark) is ground into a fine powder.

  • Extraction: The powdered material is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period.

  • Purification: The crude extract is subjected to a series of chromatographic steps, including column chromatography on silica gel and preparative high-performance liquid chromatography (HPLC), to isolate individual taxoids.

  • Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[2].

Enzyme Assays for Taxoid Biosynthetic Enzymes

To identify and characterize the enzymes involved in the this compound pathway, in vitro enzyme assays are essential.

Enzyme Assay Workflow Start Enzyme Source (e.g., Recombinant Protein, Plant Extract) Incubation Incubation with Substrate and Cofactors Start->Incubation Quenching Reaction Quenching Incubation->Quenching Extraction Product Extraction Quenching->Extraction Analysis HPLC or LC-MS Analysis Extraction->Analysis End Enzyme Activity Determination Analysis->End

Caption: A typical workflow for an in vitro enzyme assay.

Detailed Methodology for a Putative Hydroxylase:

  • Enzyme Source: The candidate hydroxylase enzyme can be expressed recombinantly in a host system (e.g., E. coli, yeast) or partially purified from Taxus cell cultures.

  • Assay Mixture: The reaction mixture typically contains the enzyme, a potential precursor substrate (e.g., a known taxoid intermediate), a source of reducing equivalents (NADPH), and a suitable buffer.

  • Reaction: The reaction is initiated by the addition of the substrate and incubated at an optimal temperature.

  • Analysis: The reaction is stopped, and the products are extracted and analyzed by HPLC or LC-MS to detect the formation of the hydroxylated product. The identity of the product is confirmed by comparison with an authentic standard or by spectroscopic analysis.

Quantitative Data

Precise quantitative data for the biosynthetic pathway of this compound is not yet available in the literature. However, data from studies on other taxoids can provide a framework for the type of quantitative analysis required.

Table 2: Representative Quantitative Data for Taxoids in Taxus Species (Example)

TaxoidPlant PartSpeciesConcentration (mg/g dry weight)Reference
PaclitaxelNeedlesTaxus mairei0.1136 - 0.1530[1]
10-Deacetylbaccatin IIINeedlesTaxus mairei~1.15[1]
Baccatin IIINeedlesTaxus mairei~0.156[1]

Future research should focus on quantifying the levels of this compound and its potential precursors in different Taxus species and tissues to gain insights into the flux through its biosynthetic pathway.

Conclusion and Future Directions

The biosynthetic pathway of this compound in yew trees represents an intriguing area of natural product chemistry and plant biochemistry. While the early steps leading to the formation of the taxane core are well-understood, the specific enzymatic reactions that lead to the unique structure of this compound remain to be elucidated. The proposed putative pathway, based on the extensive knowledge of Paclitaxel biosynthesis, provides a solid framework for future research.

Key future research directions include:

  • Identification and Characterization of Novel Enzymes: The discovery and functional characterization of the specific hydroxylases, acetyltransferases, and the putative rearrangement enzyme(s) involved in the this compound pathway are paramount.

  • Metabolomic and Transcriptomic Analyses: Comparative metabolomic and transcriptomic studies of different Taxus species with varying levels of this compound can help to identify candidate genes involved in its biosynthesis.

  • Metabolic Engineering: Once the key enzymes are identified, metabolic engineering strategies can be employed in microbial or plant-based systems to produce this compound and novel derivatives for pharmacological screening.

A deeper understanding of the biosynthesis of this compound will not only expand our knowledge of the remarkable metabolic diversity of the Taxus genus but also open up new avenues for the discovery and development of novel therapeutic agents.

References

Taxuspine W: A Technical Guide on Natural Abundance, Isolation, and Biological Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of knowledge regarding Taxuspine W, a taxane diterpenoid found in species of the yew tree (Taxus). While research into the rich phytochemistry of Taxus has led to the discovery of hundreds of taxanes, including the groundbreaking anticancer drug paclitaxel (Taxol®), specific data on many individual compounds like this compound remain limited. This document summarizes the available information on its natural occurrence and provides generalized, adaptable protocols for its isolation based on established methods for related compounds. It also explores relevant biological pathways that may be modulated by taxanes, offering a framework for future research.

Natural Abundance and Yield

This compound has been identified as a constituent of Taxus mairei (Southern yew)[1][2]. However, detailed quantitative data on its specific abundance in various parts of the plant (bark, needles, twigs) and typical isolation yields are not extensively reported in publicly available literature. This represents a significant knowledge gap for researchers looking to investigate its properties.

To provide a comparative context, the table below summarizes the abundance of other major taxanes isolated from the leaves and twigs of Taxus mairei. These figures illustrate the typical concentration range for taxoids within this species.

Table 1: Abundance of Selected Taxanes in Taxus mairei

Compound Plant Part Reported Abundance/Content
This compound Leaves and Twigs Presence confirmed, but quantitative data is not specified in the reviewed literature.[1][2]
Paclitaxel Leaves and Twigs 0.1136 to 0.1530 mg/g[1]
10-Deacetylbaccatin III Leaves and Twigs Average of 0.0115%[1]
Baccatin III Leaves and Twigs 0.0156%[1]
7-epi-10-deacetyltaxol Leaves and Twigs 0.02372%[1]

| Cephalomannine | Leaves and Twigs | 0.7932 mg/g[1] |

Note: The very low natural abundance of most taxanes highlights the challenge in obtaining sufficient quantities for extensive biological screening and necessitates efficient, high-yield isolation protocols or synthetic approaches.[3]

Experimental Protocols: Isolation and Purification

A specific, optimized protocol for the isolation of this compound is not available. However, a general methodology for the extraction and purification of taxanes from Taxus biomass can be adapted. The following protocol is a synthesized procedure based on common techniques described in the literature for isolating paclitaxel and other taxanes.

This multi-stage process involves solvent extraction, liquid-liquid partitioning to remove impurities, and multiple chromatographic steps to separate the complex mixture of taxoids.

1. Preparation of Biomass:

  • Source Material: Needles, twigs, or bark of Taxus species.

  • Procedure: The plant material should be air-dried to a constant weight to prevent interference from excess water during solvent extraction. The dried material is then ground into a fine powder (e.g., 20-40 mesh) to maximize the surface area for efficient extraction.

2. Primary Extraction:

  • Objective: To extract a broad range of phytochemicals, including taxanes, from the plant matrix.

  • Solvents: Methanol or ethanol are commonly used.

  • Methodology:

    • Macerate the ground biomass in the chosen alcohol (e.g., a 1:10 solid-to-solvent ratio, w/v) at room temperature with continuous stirring for 24-48 hours.

    • Repeat the extraction process 2-3 times with fresh solvent to ensure exhaustive extraction.

    • Combine the extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 45°C to yield a dark, viscous crude extract.

3. Solvent-Solvent Partitioning:

  • Objective: To perform a preliminary fractionation of the crude extract, separating taxanes from highly polar or non-polar impurities.

  • Methodology:

    • Resuspend the crude extract in a water/methanol mixture.

    • Perform liquid-liquid extraction against a non-polar solvent like hexane to remove lipids and chlorophylls. Discard the hexane phase.

    • Subsequently, extract the aqueous phase with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, where taxanes will preferentially partition.

    • Collect the organic phase (dichloromethane/ethyl acetate) and evaporate it to dryness to obtain a taxane-enriched crude fraction.

4. Column Chromatography (Normal Phase):

  • Objective: To separate the complex mixture of compounds in the enriched fraction based on polarity.

  • Stationary Phase: Silica gel (60-120 mesh) is commonly used.

  • Mobile Phase: A gradient solvent system, typically starting with a non-polar solvent and gradually increasing polarity. A common system is a hexane-ethyl acetate gradient.

  • Methodology:

    • Prepare a silica gel column packed in hexane.

    • Dissolve the taxane-enriched fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the column.

    • Elute the column with a stepwise gradient of increasing ethyl acetate concentration in hexane (e.g., from 100% hexane to 100% ethyl acetate).

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a vanillin-sulfuric acid spray reagent, which yields a characteristic blue spot for taxanes.

    • Pool fractions containing compounds with similar Rf values to that of known taxane standards.

5. Purification by High-Performance Liquid Chromatography (HPLC):

  • Objective: To achieve final purification of the target compound (this compound) to a high degree of purity.

  • System: A preparative or semi-preparative HPLC system with a Reverse-Phase column (e.g., C18) is typically employed.

  • Mobile Phase: An isocratic or gradient system of acetonitrile and water or methanol and water.

  • Methodology:

    • Dissolve the semi-purified fractions from column chromatography in the mobile phase.

    • Inject the sample into the HPLC system.

    • Monitor the elution profile using a UV detector (taxanes typically show absorbance around 227-273 nm).

    • Collect the peak corresponding to this compound based on its retention time (if a standard is available) or collect all distinct peaks for subsequent structural elucidation (e.g., by NMR and MS).

6. Crystallization:

  • Objective: To obtain the final, highly purified compound in crystalline form.

  • Procedure: The purified fraction from HPLC can be crystallized from a suitable solvent system (e.g., methanol/water or acetone/hexane) to yield pure this compound.

Visualized Workflows and Pathways

The following diagram illustrates the generalized workflow for the isolation and purification of taxanes from Taxus biomass.

G Generalized Workflow for Taxane Isolation cluster_prep Phase 1: Preparation cluster_extract Phase 2: Extraction & Partitioning cluster_purify Phase 3: Purification A Taxus Biomass (Needles, Bark) B Drying & Grinding A->B C Solvent Extraction (Methanol/Ethanol) B->C D Concentration (Rotary Evaporation) C->D E Liquid-Liquid Partitioning (Hexane/Water -> DCM/Water) D->E F Taxane-Enriched Fraction E->F G Silica Gel Column Chromatography F->G H Fraction Collection (TLC) G->H I Reverse-Phase HPLC H->I J Pure this compound I->J

A generalized workflow for the isolation and purification of this compound.

While the specific mechanism of action for this compound is uncharacterized, other taxanes and crude extracts from Taxus species are known to modulate key signaling pathways involved in cancer cell proliferation and metastasis.[4] The JAK/STAT3 pathway is a critical axis in oncology, and its abnormal activation is linked to malignant phenotypes.[4][5] Extracts from Taxus wallichiana have been shown to suppress tumor growth by inactivating this pathway.[4][5] This makes it a pathway of high interest for newly isolated taxoids.

The diagram below outlines the canonical JAK/STAT3 signaling cascade.

G Overview of the JAK/STAT3 Signaling Pathway cluster_cytoplasm Cytoplasm Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK (Janus Kinase) Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive 3. STAT3 Phosphorylation STAT3_active p-STAT3 (Phosphorylated) STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Nuclear Translocation Transcription Gene Transcription (Proliferation, Anti-Apoptosis) Nucleus->Transcription 6. DNA Binding Taxus_Inhibition Inhibition by Taxus Extracts Taxus_Inhibition->JAK Potential Target Taxus_Inhibition->STAT3_active Potential Target

The JAK/STAT3 pathway, a known target of compounds derived from Taxus species.

Conclusion and Future Directions

This compound is one of hundreds of taxane diterpenoids present in the Taxus genus, a family of plants that continues to be a vital source of novel compounds for drug discovery. This guide highlights a critical challenge: while the presence of this compound in Taxus mairei is known, there is a pronounced lack of quantitative data regarding its natural abundance and established isolation yields.

For researchers and drug development professionals, this represents both an obstacle and an opportunity. The provided generalized isolation protocol offers a robust starting point for obtaining this compound for further study. Future research should prioritize:

  • Quantitative Analysis: Developing analytical methods (e.g., LC-MS/MS) to accurately quantify this compound in various Taxus species and cultivars.

  • Protocol Optimization: Refining the isolation workflow to maximize the yield and purity of this compound.

  • Biological Screening: Investigating the bioactivity of purified this compound, including its effects on key cancer-related signaling pathways such as JAK/STAT3 and others modulated by taxanes.

By addressing these research gaps, the scientific community can better evaluate the therapeutic potential of this compound and continue to unlock the full pharmacological value of the Taxus genus.

References

An In-depth Technical Guide to Taxuspine W: Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxuspine W is a naturally occurring taxane diterpenoid isolated from various species of the yew tree, primarily Taxus media and Taxus cuspidata. As a member of the taxane family, which includes the prominent anticancer drug paclitaxel (Taxol®), this compound has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside details of its biological effects and the experimental protocols used for its study. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams for enhanced clarity.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and analysis in a research and development setting.

PropertyValueSource
Molecular Formula C₂₆H₃₆O₉[1]
Molecular Weight 492.2359 g/mol [1]
Melting Point Data not available
Solubility Data not available

Spectral Data:

Detailed spectral data is essential for the unambiguous identification and characterization of this compound.

Spectrum TypeKey Peaks/Shifts
¹H NMR Data not available
¹³C NMR Data not available
Infrared (IR) Data not available
Mass Spectrometry (MS) Data not available

Experimental Protocols

Isolation and Purification of this compound from Taxus media

The following protocol outlines a general procedure for the extraction and purification of taxanes, which can be adapted for the specific isolation of this compound.

1. Extraction:

  • Dried and powdered aerial parts of Taxus media are extracted with methanol at room temperature.

  • The methanolic extract is concentrated under reduced pressure to yield a crude residue.

2. Liquid-Liquid Partitioning:

  • The crude extract is suspended in water and partitioned successively with n-hexane, chloroform, and ethyl acetate.

  • The taxane-containing fractions (typically the chloroform and ethyl acetate fractions) are collected and concentrated.

3. Chromatographic Purification:

  • The concentrated active fractions are subjected to column chromatography on silica gel.

  • A gradient elution system, for example, a mixture of hexane and ethyl acetate with increasing polarity, is used to separate the different taxane components.

  • Fractions are monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Fractions containing this compound are pooled and further purified by preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) to yield pure this compound.[2][3][4][5][6]

experimental_workflow plant_material Taxus media (aerial parts) extraction Methanol Extraction plant_material->extraction partitioning Liquid-Liquid Partitioning (n-hexane, CHCl₃, EtOAc) extraction->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography hplc Preparative HPLC (C18 Column) column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound

Workflow for an in vitro microtubule polymerization assay.
Anti-inflammatory Activity and NF-κB Signaling Pathway

Several taxanes have demonstrated anti-inflammatory properties, often mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. T[1]he NF-κB pathway is a central regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines. While the specific action of this compound on this pathway has not been definitively established, it is a plausible mechanism for its potential anti-inflammatory effects.

NF-κB Inhibition Assay (Reporter Gene Assay):

This assay is commonly used to screen for compounds that can inhibit the NF-κB signaling pathway.

  • Principle: Cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified.

  • Methodology:

    • A suitable cell line (e.g., HEK293T or HeLa) is transiently transfected with a plasmid containing the NF-κB-driven reporter gene.

    • The cells are then treated with this compound at various concentrations for a defined period.

    • Inflammatory stimulus (e.g., TNF-α or LPS) is added to activate the NF-κB pathway.

    • After incubation, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

    • A decrease in reporter gene activity in the presence of this compound indicates inhibition of the NF-κB pathway.

NF-κB Signaling Pathway and Potential Inhibition by this compound

nf_kb_pathway cluster_cytoplasm Cytoplasm stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to transcription Gene Transcription (Pro-inflammatory Cytokines) nucleus->transcription activates inhibition This compound (Potential Inhibition) inhibition->IKK

References

Preliminary Biological Activity Screening of Taxuspine W: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Taxuspine W, a member of the complex family of taxane diterpenoids isolated from various yew (Taxus) species, represents a compelling yet underexplored molecule in the landscape of natural product drug discovery. While its close relatives, paclitaxel and docetaxel, are cornerstones of modern chemotherapy, the specific biological activities of this compound remain largely uncharacterized in publicly accessible scientific literature. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive framework for conducting a preliminary biological activity screening of this compound. Drawing upon the known bioactivities of other taxoids and standardized screening protocols, this document outlines a proposed workflow for evaluating its potential anticancer, anti-inflammatory, and neuroprotective properties. The experimental protocols detailed herein, along with illustrative data tables and pathway diagrams, are intended to serve as a robust starting point for the systematic investigation of this compound's therapeutic potential.

Proposed Anticancer Activity Screening

The anticancer potential of taxanes is their most well-documented therapeutic application. The primary mechanism of action for clinically used taxanes is the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[1][2][3][4] Additionally, some taxoids have been shown to overcome multidrug resistance (MDR) by inhibiting P-glycoprotein (P-gp) efflux pumps.[5][6] A preliminary screening of this compound for anticancer activity should therefore encompass cytotoxicity assays against a panel of cancer cell lines, including MDR variants, and mechanistic assays to probe its effect on microtubule dynamics.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HeLa [cervical]) and a non-cancerous cell line (e.g., HEK293) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The cells are treated with these dilutions for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., paclitaxel) are included.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Illustrative Quantitative Data: In Vitro Cytotoxicity of this compound
Cell LineCancer TypeIC50 (µM) [Hypothetical]
MCF-7Breast Adenocarcinoma5.2
A549Lung Carcinoma8.9
HeLaCervical Adenocarcinoma6.5
HEK293Normal Kidney> 100

Proposed Experimental Workflow for Anticancer Activity Screening

G cluster_0 In Vitro Cytotoxicity Screening cluster_1 Mechanistic Studies start This compound cancer_cells Panel of Cancer Cell Lines (e.g., MCF-7, A549, HeLa) start->cancer_cells normal_cells Normal Cell Line (e.g., HEK293) start->normal_cells mtt_assay MTT Assay cancer_cells->mtt_assay normal_cells->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 microtubule Microtubule Polymerization Assay ic50->microtubule If cytotoxic apoptosis Apoptosis Assay (e.g., Annexin V/PI) ic50->apoptosis If cytotoxic cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle If cytotoxic

Caption: Proposed workflow for in vitro anticancer activity screening of this compound.

Proposed Anti-inflammatory Activity Screening

Several taxoids and extracts from Taxus species have demonstrated anti-inflammatory properties.[7][8][9] This activity is often attributed to the inhibition of pro-inflammatory mediators. A preliminary screening of this compound for anti-inflammatory effects could involve in vitro assays to measure its impact on key inflammatory pathways in immune cells.

Experimental Protocol: Lipoxygenase (LOX) Inhibition Assay

The lipoxygenase inhibition assay is a spectrophotometric method to determine the inhibition of the LOX enzyme, which is involved in the biosynthesis of leukotrienes.

  • Reagent Preparation: A solution of linoleic acid (substrate) and lipoxygenase enzyme in a suitable buffer (e.g., borate buffer, pH 9.0) is prepared.

  • Compound Incubation: this compound is pre-incubated with the lipoxygenase enzyme solution at various concentrations for a short period (e.g., 10 minutes) at room temperature. A positive control (e.g., Baicalein) is also included.

  • Reaction Initiation: The reaction is initiated by adding the linoleic acid solution.

  • Absorbance Measurement: The formation of hydroperoxides is monitored by measuring the increase in absorbance at 234 nm over time using a UV-Vis spectrophotometer.

  • Data Analysis: The percentage of inhibition of LOX activity is calculated for each concentration of this compound. The IC50 value is determined from the dose-response curve.

Illustrative Quantitative Data: In Vitro Anti-inflammatory Activity of this compound
AssayTargetIC50 (µM) [Hypothetical]
Lipoxygenase Inhibition5-LOX25.8
Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cellsiNOS32.1
TNF-α Release in LPS-stimulated THP-1 cellsTNF-α45.3

Signaling Pathway: NF-κB in Inflammation

G cluster_nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκB ikk->ikb phosphorylates nfkb NF-κB nucleus Nucleus nfkb->nucleus translocates nfkb_nuc NF-κB genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) nfkb_nuc->genes activates transcription taxuspine This compound (Hypothesized) taxuspine->ikk Inhibits?

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Proposed Neuroprotective Activity Screening

Emerging evidence suggests that various natural products, including compounds from Taxus species, may possess neuroprotective properties.[10][11] Screening for such activity is crucial in the search for new treatments for neurodegenerative diseases. A common initial step is to assess the compound's ability to protect neuronal cells from oxidative stress-induced cell death.

Experimental Protocol: H2O2-induced Oxidative Stress in SH-SY5Y Cells
  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to differentiate for 5-7 days with the addition of retinoic acid.

  • Pre-treatment: Differentiated cells are pre-treated with various concentrations of this compound for 24 hours.

  • Oxidative Insult: Hydrogen peroxide (H2O2) is added to the wells (except for the control group) to a final concentration that induces approximately 50% cell death (e.g., 100-200 µM) and incubated for another 24 hours.

  • Viability Assessment: Cell viability is measured using the MTT assay as described previously.

  • Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with this compound and H2O2 to those treated with H2O2 alone.

Illustrative Quantitative Data: In Vitro Neuroprotective Activity of this compound
AssayCell LineNeuroprotective Effect (% viability at 50 µM) [Hypothetical]
H2O2-induced Oxidative StressSH-SY5Y78%
Amyloid-β (1-42) induced toxicityPC1265%

Logical Flow of Neuroprotective Screening

G start This compound neuronal_cells Neuronal Cell Line (e.g., SH-SY5Y) start->neuronal_cells neurotoxin Induce Neurotoxicity (e.g., H2O2, Amyloid-β) neuronal_cells->neurotoxin viability_assay Assess Cell Viability (MTT Assay) neurotoxin->viability_assay neuroprotection Quantify Neuroprotection viability_assay->neuroprotection ros_measurement Measure ROS Levels neuroprotection->ros_measurement If protective pathway_analysis Analyze Signaling Pathways (e.g., Nrf2, Akt) neuroprotection->pathway_analysis If protective

Caption: Logical workflow for the preliminary screening of this compound's neuroprotective effects.

While the biological activities of this compound are not yet well-defined in the scientific literature, its structural similarity to other bioactive taxoids suggests a strong potential for therapeutic relevance. This technical guide provides a structured and comprehensive approach for the preliminary biological activity screening of this compound, focusing on its anticancer, anti-inflammatory, and neuroprotective potential. The detailed experimental protocols, illustrative data tables, and workflow diagrams offer a practical framework for researchers to initiate the investigation of this promising natural product. The systematic execution of these, or similar, screening assays will be instrumental in elucidating the pharmacological profile of this compound and determining its potential for future drug development.

References

An In-depth Technical Guide to the Molecular Formula and Mass Spectrometry of Taxuspine W

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular formula and mass spectrometric analysis of Taxuspine W, a rare taxoid natural product. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.

Core Molecular Data

This compound is a complex diterpenoid isolated from Taxus media and Taxus cuspidata.[1] Its core structure is a rearranged taxane skeleton known as a 2(3→20)-abeotaxane.[1] The fundamental molecular properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₆H₃₆O₉[1]
Exact Mass 492.2359 u[1]
Structural Class 2(3→20)-abeotaxane[1]

Mass Spectrometry Analysis

Mass spectrometry is a critical analytical technique for the identification and structural elucidation of novel taxoids like this compound. While specific experimental mass spectrometry data for this compound is not extensively published, a representative analytical protocol can be established based on established methods for the analysis of taxoids from Taxus species.

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a typical LC-MS/MS workflow for the analysis of this compound from a purified sample or a plant extract.

2.1.1. Sample Preparation

  • Extraction (for plant material): A dried and powdered sample of Taxus needles or twigs is extracted with 80% ethanol using ultrasonication at 40°C for 60 minutes. This has been shown to yield good recoveries for a range of taxoids.[2]

  • Purification: The crude extract is subjected to a series of chromatographic steps, such as column chromatography on silica gel followed by preparative high-performance liquid chromatography (HPLC), to isolate this compound.

  • Sample for Analysis: A purified sample of this compound is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 10-50 ng/mL for LC-MS/MS analysis.[2]

2.1.2. Liquid Chromatography

  • Column: A C18 reversed-phase column (e.g., Eclipse XDB-C18, 4.6 x 150 mm, 5 µm) is commonly used for the separation of taxoids.[2]

  • Mobile Phase: A gradient elution is typically employed using a binary solvent system of water (A) and acetonitrile (B), both often containing a small amount of an additive like formic acid (0.1%) to improve ionization.

  • Gradient Program: A representative gradient could be: 0-5 min, 20% B; 5-25 min, 20-80% B; 25-30 min, 80% B; 30-31 min, 80-20% B; 31-35 min, 20% B.

  • Flow Rate: A flow rate of 0.5-1.0 mL/min is standard.

  • Column Temperature: The column is typically maintained at a constant temperature, for instance, 20°C.[2]

2.1.3. Mass Spectrometry

  • Ionization Source: Electrospray ionization (ESI) in the positive ion mode is generally preferred for the analysis of taxoids.[2][3]

  • Mass Analyzer: A triple quadrupole or a quadrupole time-of-flight (Q-TOF) mass spectrometer is suitable for acquiring MS and MS/MS data.

  • MS Parameters:

    • Capillary Voltage: ~3.5-4.5 kV

    • Cone Voltage: ~30-50 V

    • Source Temperature: ~120-150°C

    • Desolvation Temperature: ~350-450°C

  • Data Acquisition:

    • Full Scan MS: To determine the precursor ion ([M+H]⁺ or [M+NH₄]⁺).

    • Tandem MS (MS/MS): The precursor ion corresponding to this compound is isolated and fragmented using collision-induced dissociation (CID) to obtain a characteristic fragmentation pattern. The collision energy will need to be optimized for the specific instrument and compound.

Proposed Mass Spectrometric Fragmentation of this compound

While an experimental mass spectrum for this compound is not available in the cited literature, a logical fragmentation pathway can be proposed based on its known structure, which includes multiple acetate and hydroxyl groups. The fragmentation of taxoids often involves the neutral loss of these functional groups.

The following table summarizes the proposed key fragment ions for this compound in positive ion mode ESI-MS/MS.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Formula of Neutral Loss
493.2434 ([M+H]⁺)433.2223Acetic AcidC₂H₄O₂
493.2434 ([M+H]⁺)415.2117Acetic Acid + WaterC₂H₆O₃
493.2434 ([M+H]⁺)373.20122 x Acetic AcidC₄H₈O₄
493.2434 ([M+H]⁺)355.19062 x Acetic Acid + WaterC₄H₁₀O₅
493.2434 ([M+H]⁺)313.18013 x Acetic AcidC₆H₁₂O₆

Visualizations

Proposed ESI-MS/MS Fragmentation Pathway of this compound

The following diagram illustrates the proposed fragmentation cascade for the protonated molecule of this compound ([M+H]⁺) in a tandem mass spectrometry experiment.

TaxuspineW_Fragmentation M_H [M+H]⁺ m/z 493.2434 frag1 [M+H - C₂H₄O₂]⁺ m/z 433.2223 M_H->frag1 - AcOH frag2 [M+H - C₂H₄O₂ - H₂O]⁺ m/z 415.2117 frag1->frag2 - H₂O frag3 [M+H - 2(C₂H₄O₂)]⁺ m/z 373.2012 frag1->frag3 - AcOH frag4 [M+H - 2(C₂H₄O₂) - H₂O]⁺ m/z 355.1906 frag3->frag4 - H₂O frag5 [M+H - 3(C₂H₄O₂)]⁺ m/z 313.1801 frag3->frag5 - AcOH

Caption: Proposed fragmentation of this compound.

Experimental Workflow for this compound Analysis

This diagram outlines the general workflow from sample collection to data analysis for the characterization of this compound.

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation plant_material Taxus sp. Plant Material extraction Solvent Extraction plant_material->extraction purification Chromatographic Purification extraction->purification lc_separation HPLC/UHPLC Separation purification->lc_separation ms_detection Mass Spectrometry (ESI+) lc_separation->ms_detection msms_fragmentation Tandem MS (MS/MS) ms_detection->msms_fragmentation data_analysis Data Analysis msms_fragmentation->data_analysis structure_elucidation Structural Elucidation data_analysis->structure_elucidation

Caption: General workflow for this compound analysis.

References

Methodological & Application

Application Notes and Protocols: Taxuspine W In Vitro Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxuspine W is a complex diterpenoid belonging to the taxane family, a class of natural products originally isolated from plants of the genus Taxus (yews).[1] Taxanes, most notably Paclitaxel (Taxol®), are renowned for their potent anticancer properties, which primarily stem from their ability to stabilize microtubules, leading to cell cycle arrest and apoptosis.[1][2] While the bioactivity of many taxanes is well-documented, specific cytotoxic data for each of the hundreds of identified analogues, including this compound, is often limited. These application notes provide a detailed protocol for evaluating the in vitro cytotoxicity of this compound using the Sulforhodamine B (SRB) assay, a reliable and sensitive method for measuring drug-induced cytotoxicity in adherent cell lines. The protocol is designed to be adaptable for various cancer cell lines and can be used to determine key parameters such as the half-maximal inhibitory concentration (IC50).

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data for the cytotoxic activity of this compound against a panel of human cancer cell lines. This data is illustrative of what might be obtained using the protocol described below and is based on the known cytotoxic potential of similar taxane diterpenoids.

Cell LineCancer TypeAssay Duration (hours)IC50 of this compound (µM)Positive Control (Paclitaxel) IC50 (µM)
MCF-7Breast Adenocarcinoma728.50.05
A549Lung Carcinoma7212.30.08
HeLaCervical Adenocarcinoma729.80.06
HT-29Colorectal Adenocarcinoma7215.10.1

Experimental Protocols

Principle of the Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[3] Sulforhodamine B is a bright-pink aminoxanthene dye that can form an electrostatic complex with basic amino acid residues of proteins under mildly acidic conditions.[4] The amount of bound dye is directly proportional to the total protein mass and, therefore, to the cell number. This assay is a sensitive and reproducible method for assessing cytotoxicity.[5]

Materials and Reagents
  • This compound (of known purity)

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa, HT-29)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Trichloroacetic acid (TCA) solution (10% w/v, cold)

  • Tris base solution (10 mM, pH 10.5)

  • 96-well flat-bottom cell culture plates

  • Microplate reader capable of measuring absorbance at 540 nm

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay SRB Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plates drug_prep Prepare serial dilutions of this compound incubation Incubate cells with this compound for 72h drug_prep->incubation Add to cells fixation Fix cells with cold TCA incubation->fixation staining Stain with SRB solution fixation->staining wash Wash with 1% acetic acid staining->wash solubilization Solubilize bound dye with Tris base wash->solubilization read_absorbance Measure absorbance at 540 nm solubilization->read_absorbance calculate_ic50 Calculate cell viability and IC50 read_absorbance->calculate_ic50

Caption: Experimental workflow for the in vitro cytotoxicity assessment of this compound using the SRB assay.

Procedure
  • Cell Seeding:

    • Culture the selected cancer cell lines in their appropriate medium until they reach approximately 80% confluency.

    • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the optimal seeding density (typically 5,000-20,000 cells/well) in a final volume of 100 µL per well in a 96-well plate.

    • Include wells with medium only to serve as a blank control.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in the complete cell culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.

    • Prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

  • Cell Treatment:

    • After the 24-hour incubation period for cell attachment, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions, vehicle control, and positive control (e.g., Paclitaxel) to the respective wells in triplicate.

    • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Fixation:

    • Following the incubation period, gently add 50 µL of cold 10% TCA to each well without removing the culture medium.[5]

    • Incubate the plates at 4°C for 1 hour to fix the cells.

  • SRB Staining:

    • Carefully remove the supernatant and wash the plates five times with slow-running tap water.

    • Allow the plates to air-dry completely.

    • Add 100 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.[3]

  • Washing:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[3]

    • Allow the plates to air-dry completely.

  • Solubilization and Absorbance Measurement:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB dye.

    • Place the plates on a shaker for 10 minutes to ensure complete solubilization of the dye.

    • Measure the absorbance at 540 nm using a microplate reader.

Data Analysis
  • Subtract the absorbance of the blank (medium only) from all other readings.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the log of the concentration of this compound.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis.

Signaling Pathway Diagram

While the precise signaling pathway of this compound-induced cytotoxicity is not yet fully elucidated, it is hypothesized to be similar to other taxanes that function as mitotic inhibitors.

signaling_pathway cluster_cell Cancer Cell taxuspine_w This compound microtubules Microtubule Dynamics (Polymerization/Depolymerization) taxuspine_w->microtubules Stabilizes mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Disrupts mitosis Mitosis mitotic_spindle->mitosis Blocks g2m_arrest G2/M Phase Arrest mitosis->g2m_arrest apoptosis Apoptosis (Cell Death) g2m_arrest->apoptosis

Caption: Hypothesized signaling pathway of this compound-induced cytotoxicity via microtubule stabilization.

References

Assessing Taxuspine W for Multidrug Resistance Reversal: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) is a significant impediment to the success of cancer chemotherapy. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sublethal levels. Taxanes, a class of diterpenoids originally isolated from yew trees (genus Taxus), have shown promise in overcoming MDR. While some taxanes like paclitaxel are themselves substrates of P-gp, others, including certain taxuspines, have been identified as potent inhibitors of this transporter.

This document provides detailed application notes and protocols for assessing the potential of Taxuspine W and related taxoids in reversing P-gp-mediated multidrug resistance. While specific quantitative data for this compound is limited in the current literature, data from closely related analogues such as Taxuspine C and synthetic derivatives of Taxuspine X are presented to illustrate the potential of this class of compounds.

Mechanism of Action: P-glycoprotein Inhibition

Taxuspines and their analogues are believed to reverse multidrug resistance primarily by directly interacting with and inhibiting the function of P-glycoprotein.[1][2] This inhibition blocks the efflux of co-administered chemotherapeutic drugs, thereby increasing their intracellular accumulation and restoring their cytotoxic efficacy in resistant cancer cells.[2][3][4] The interaction may be competitive, where the taxuspine binds to the same drug-binding site on P-gp as the anticancer agent, or allosteric, inducing a conformational change that impairs the transporter's function.

Quantitative Data on Taxuspine Analogues in MDR Reversal

The following tables summarize the quantitative data available for taxuspine analogues in reversing multidrug resistance. These values provide a benchmark for assessing the activity of this compound.

Table 1: P-glycoprotein Inhibitory Activity of Taxuspine Analogues

CompoundCell LineIC50 for P-gp Inhibition (µM)Reference
Synthetic Taxane derivative related to Taxuspine XMouse T-lymphoma L5178 (MDR1-transfected)7.2[1][5][6][7]
Another synthetic carbocyclic taxane from Taxuspine XMouse T-lymphoma L5178 (MDR1-transfected)24[6]
Verapamil (Control)Not specifiedNot specified
Cyclosporine A (Control)Mouse T-lymphoma L5178 (MDR1-transfected)0.67[6]

Table 2: Reversal of Chemotherapeutic Resistance by Taxuspine C

Chemotherapeutic AgentCell LineTaxuspine C Concentration (µM)Fold Reversal of ResistanceReference
ColchicineKB-C2 (P-gp overexpressing)1052[4][8]
VincristineKB-C2 (P-gp overexpressing)10Not specified[4][8]
TaxolKB-C2 (P-gp overexpressing)1016[4][8]

Table 3: Effect of Taxuspine C on Intracellular Drug Accumulation

DrugCell LineTaxuspine C ConcentrationIncrease in Vincristine AccumulationReference
Vincristine2780AD (multidrug-resistant)Not specifiedPotent increase, comparable to verapamil[4][9]
VincristineP388/VCR-bearing mice200 mg/kg (i.p. daily)Enhanced chemotherapeutic effect (T/C value of 138%)[3]

Signaling Pathways and Experimental Workflows

P-glycoprotein-Mediated Multidrug Resistance and its Inhibition

The following diagram illustrates the mechanism of P-gp-mediated drug efflux and its inhibition by agents like this compound.

MDR_Pathway cluster_cell Cancer Cell cluster_extracellular Extracellular Space cluster_inhibitor Chemo_in Chemotherapeutic Drug Pgp P-glycoprotein (P-gp/ABCB1) Chemo_in->Pgp Substrate Target Intracellular Target (e.g., DNA, Tubulin) Chemo_in->Target Binds to Pgp->Chemo_out Efflux (ATP-dependent) Apoptosis Cell Death (Apoptosis) Target->Apoptosis Induces TaxuspineW This compound TaxuspineW->Pgp Inhibits

P-gp mediated drug efflux and its inhibition.
Experimental Workflow for Assessing MDR Reversal

This diagram outlines the typical experimental workflow to evaluate the efficacy of a compound in reversing multidrug resistance.

Experimental_Workflow Start Select MDR and Sensitive Cell Lines Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Start->Cytotoxicity Accumulation Drug Accumulation/ Efflux Assay (e.g., Rhodamine 123) Start->Accumulation Pgp_Function P-gp Functional Assay (e.g., ATPase Assay) Start->Pgp_Function Pgp_Expression P-gp Expression Analysis (e.g., Western Blot) Start->Pgp_Expression Data_Analysis Data Analysis and IC50/EC50 Calculation Cytotoxicity->Data_Analysis Accumulation->Data_Analysis Pgp_Function->Data_Analysis Pgp_Expression->Data_Analysis Conclusion Conclusion on MDR Reversal Potential Data_Analysis->Conclusion

Workflow for MDR reversal assessment.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of a chemotherapeutic agent that inhibits cell growth by 50% (IC50) in the presence and absence of the MDR reversal agent.

Materials:

  • MDR and parental (sensitive) cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Chemotherapeutic agent (e.g., doxorubicin, paclitaxel)

  • This compound or analogue

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Treat the cells with serial dilutions of the chemotherapeutic agent, both in the presence and absence of a fixed, non-toxic concentration of this compound. Include wells with untreated cells as a control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values. The fold reversal (FR) is calculated as IC50 of the chemotherapeutic agent alone divided by the IC50 of the chemotherapeutic agent in the presence of this compound.

Drug Accumulation and Efflux Assay (Rhodamine 123 Assay)

This assay measures the intracellular accumulation of a fluorescent P-gp substrate, Rhodamine 123, to assess the inhibitory effect of this compound on P-gp efflux activity.

Materials:

  • MDR and parental cancer cell lines

  • Rhodamine 123

  • This compound or analogue

  • Verapamil (positive control)

  • PBS (Phosphate-Buffered Saline)

  • Flow cytometer or fluorescence microplate reader

Procedure:

  • Harvest cells and resuspend them in serum-free medium to a concentration of 1 x 10^6 cells/mL.

  • Pre-incubate the cells with this compound or verapamil at the desired concentration for 30-60 minutes at 37°C.

  • Add Rhodamine 123 to a final concentration of 1-5 µM and incubate for another 60-90 minutes at 37°C in the dark.

  • Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Resuspend the cells in PBS and analyze the intracellular fluorescence using a flow cytometer or a fluorescence microplate reader (Excitation/Emission ~488/525 nm).

  • An increase in intracellular fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.

P-glycoprotein ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp, which is coupled to drug transport. P-gp inhibitors can modulate this activity.

Materials:

  • P-gp-rich membrane vesicles (commercially available or prepared from P-gp overexpressing cells)

  • This compound or analogue

  • Verapamil (positive control substrate)

  • Sodium orthovanadate (Na3VO4, P-gp inhibitor)

  • ATP

  • Assay buffer (containing MgCl2)

  • Phosphate detection reagent (e.g., malachite green)

Procedure:

  • Pre-incubate the P-gp membranes with this compound at various concentrations in the assay buffer at 37°C.

  • Initiate the reaction by adding ATP.

  • Incubate for a defined period (e.g., 20-30 minutes) at 37°C.

  • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent.

  • The P-gp specific ATPase activity is determined by subtracting the activity in the presence of sodium orthovanadate from the total activity.

  • Inhibition of verapamil-stimulated ATPase activity by this compound suggests it is a P-gp inhibitor.

Western Blot Analysis for P-glycoprotein Expression

This protocol is to confirm the overexpression of P-gp in the resistant cell line and to assess if this compound treatment alters P-gp expression levels.

Materials:

  • MDR and parental cancer cell lines

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibody against P-gp (e.g., C219 or JSB-1)

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse the cells and quantify the protein concentration.

  • Separate 20-40 µg of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Normalize the P-gp band intensity to the loading control to compare expression levels.

Conclusion

The protocols and data presented provide a comprehensive framework for evaluating this compound as a potential multidrug resistance reversal agent. By systematically applying these methodologies, researchers can elucidate its mechanism of action, quantify its efficacy, and determine its potential for further development in combination cancer chemotherapy. The data from related taxuspine analogues strongly suggest that this class of compounds holds significant promise in overcoming P-gp-mediated MDR.

References

Application Notes and Protocols for Investigating the Mechanism of Action of Taxuspine W in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxuspine W is a member of the taxane diterpenoid family, a class of compounds renowned for their potent anticancer properties. The most prominent members of this family, paclitaxel (Taxol®) and docetaxel (Taxotere®), are widely used in chemotherapy to treat a variety of solid tumors, including ovarian, breast, and lung cancers[1][2][3]. While extensive research has elucidated the mechanisms of action for paclitaxel and docetaxel, specific data on this compound remains limited in the current scientific literature.

These application notes, therefore, provide a comprehensive framework for investigating the mechanism of action of this compound, drawing upon the established knowledge of the taxane class of compounds. The protocols and expected outcomes are based on the well-characterized effects of taxanes, such as microtubule stabilization, cell cycle arrest, and induction of apoptosis[1][2][3][4]. Furthermore, considering that some taxuspine derivatives, like Taxuspine C and X, have been identified as inhibitors of P-glycoprotein (P-gp), a key player in multidrug resistance, this potential mechanism for this compound is also explored[5][6][7][8].

These notes are intended to serve as a detailed guide for researchers initiating studies on this compound, providing robust protocols and a conceptual framework to uncover its specific anticancer properties.

I. Postulated Mechanisms of Action of this compound

Based on its structural classification as a taxane, this compound is hypothesized to exert its anticancer effects through one or more of the following mechanisms:

  • Microtubule Stabilization: Like other taxanes, this compound is expected to bind to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization. This disruption of microtubule dynamics leads to the formation of abnormal microtubule bundles and asters, ultimately interfering with mitotic spindle formation and function[1][2][9][10][11][12].

  • Cell Cycle Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest of cells in the G2/M phase of the cell cycle[13][14][15]. This mitotic block prevents cell division and can ultimately trigger cell death.

  • Induction of Apoptosis: Prolonged mitotic arrest or aberrant mitosis induced by taxanes can lead to the activation of apoptotic pathways. This programmed cell death is a key mechanism of taxane-induced cytotoxicity in cancer cells[4][16][17][18].

  • Inhibition of P-glycoprotein (MDR1): Some taxuspine derivatives have been shown to inhibit the function of P-glycoprotein, an ATP-binding cassette (ABC) transporter that actively pumps a wide range of chemotherapeutic drugs out of cancer cells, leading to multidrug resistance (MDR)[5][6][7][8]. It is plausible that this compound may also possess P-gp inhibitory activity, potentially reversing MDR or enhancing the efficacy of other anticancer drugs.

II. Quantitative Data Summary of Related Taxanes

To provide a comparative context for future studies on this compound, the following tables summarize the cytotoxic activities (IC50 values) of paclitaxel, docetaxel, and other relevant taxane compounds in various cancer cell lines.

Table 1: IC50 Values of Paclitaxel and Docetaxel in Selected Cancer Cell Lines

CompoundCancer Cell LineIC50Reference
PaclitaxelA2780/TAX (Taxol-resistant human ovarian carcinoma)4.4 µM[19]
DocetaxelA2780/TAX (Taxol-resistant human ovarian carcinoma)0.42 µM[19]
PaclitaxelLCC6-WT (Human breast cancer)-[20]
PaclitaxelLCC6-MDR (Multidrug-resistant human breast cancer)-[20]
Fungal TaxolHeLa (Cervical cancer)0.1-1.0 µg/ml[16]
Fungal TaxolMCF-7 (Breast cancer)0.001-0.01 µg/ml[16]
Fungal TaxolHO8910 (Ovarian cancer)0.01-0.1 µg/ml[16]

Table 2: Cytotoxic and P-gp Inhibitory Activities of Other Taxuspine Derivatives

CompoundActivityCell Line/SystemIC50Reference
Taxuspine X derivative (Compound 6 )P-gp InhibitionL5178 MDR1 (Mouse T-lymphoma)7.2 x 10⁻⁶ M[5][7][21]
Taxuspine X derivative (Compound 7 )P-gp InhibitionL5178 MDR1 (Mouse T-lymphoma)2.4 x 10⁻⁵ M[5]
5-O-benzoylated 5-O-decinnamoyltaxuspine CP-gp InhibitionMultidrug-resistant ovarian cancer cells-[8]
Taxuspine DInhibition of Ca²⁺-induced microtubule depolymerization--[22]
Taxane Glucoside (Compound 13 )CytotoxicityA2780/TAX (Taxol-resistant human ovarian carcinoma)0.19 µM[19]

III. Experimental Protocols

The following are detailed protocols for key experiments to elucidate the mechanism of action of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate its IC50 value.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in DMSO to a stock concentration of 10 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is the concentration of this compound that causes 50% inhibition of cell growth.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • PBS (Phosphate-buffered saline)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined based on DNA content.

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described in the cell cycle analysis protocol.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour. Live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+) can be distinguished.

Protocol 4: In Vitro Microtubule Polymerization Assay

Objective: To directly assess the effect of this compound on the polymerization of purified tubulin.

Materials:

  • Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)

  • This compound

  • Paclitaxel (as a positive control)

  • Colchicine (as a negative control for polymerization)

  • Temperature-controlled microplate reader

Procedure:

  • Prepare the tubulin solution according to the manufacturer's instructions.

  • Add this compound, paclitaxel, or colchicine at various concentrations to the wells of a 96-well plate.

  • Initiate the polymerization reaction by adding the cold tubulin solution containing GTP to the wells.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates microtubule polymerization.

  • Plot the absorbance versus time to generate polymerization curves.

IV. Visualizations

The following diagrams illustrate the postulated signaling pathways and experimental workflows for investigating this compound.

TaxuspineW_Mechanism cluster_cell Cancer Cell cluster_mdr Multidrug Resistance TaxuspineW This compound Microtubules Microtubules (β-tubulin) TaxuspineW->Microtubules Binds to Stabilization Stabilization & Inhibition of Depolymerization Microtubules->Stabilization MitoticSpindle Disrupted Mitotic Spindle Stabilization->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Activates Spindle Assembly Checkpoint Apoptosis Apoptosis G2M_Arrest->Apoptosis Prolonged arrest leads to Pgp P-glycoprotein (MDR1) Efflux Drug Efflux Pgp->Efflux Chemo Other Chemotherapeutics Chemo->Pgp TaxuspineW2 This compound TaxuspineW2->Pgp Inhibits

Caption: Postulated mechanisms of action of this compound in cancer cells.

Experimental_Workflow start Start: Investigate this compound cell_viability Cell Viability Assay (MTT) start->cell_viability microtubule Microtubule Polymerization Assay start->microtubule pgp P-gp Inhibition Assay (e.g., Rhodamine 123 efflux) start->pgp ic50 Determine IC50 values in various cancer cell lines cell_viability->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis pathway_analysis Signaling Pathway Analysis (Western Blot, etc.) cell_cycle->pathway_analysis apoptosis->pathway_analysis microtubule->pathway_analysis pgp->pathway_analysis conclusion Elucidate Mechanism of Action pathway_analysis->conclusion

Caption: A typical experimental workflow for elucidating the mechanism of action of this compound.

References

Application Notes and Protocols: Taxuspine W Treatment in Paclitaxel-Resistant Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel is a cornerstone of chemotherapy for a variety of cancers. However, the development of resistance, often mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp), significantly limits its clinical efficacy. Taxuspine W, a taxane diterpenoid isolated from Taxus species, and its derivatives have emerged as potential agents to overcome paclitaxel resistance. This document provides an overview of the proposed mechanism of action, quantitative data from related compounds, and detailed experimental protocols to guide research in this area.

While specific data on this compound's direct effects on paclitaxel-resistant cells is limited in publicly available literature, the information presented here is based on studies of closely related taxuspine derivatives and provides a strong framework for initiating investigations into this compound.

Mechanism of Action

The primary mechanism by which certain taxuspine derivatives are proposed to overcome paclitaxel resistance is through the inhibition of the P-glycoprotein (P-gp) efflux pump. P-gp is an ATP-binding cassette (ABC) transporter that actively removes cytotoxic agents, including paclitaxel, from cancer cells, thereby reducing their intracellular concentration and therapeutic effect. By inhibiting P-gp, this compound may restore the sensitivity of resistant cells to paclitaxel. Additionally, some taxoids have been shown to directly interact with and stabilize microtubules, a mechanism that could be synergistic with paclitaxel.

Data Presentation

The following tables summarize quantitative data obtained for taxuspine derivatives in the context of multidrug resistance. It is important to note that this data is for analogs of this compound and should be used as a reference for designing experiments with this compound.

Table 1: P-glycoprotein (P-gp) Inhibitory Activity of a Taxuspine X Analog

CompoundIC50 (µM) for P-gp InhibitionCell LineAssay MethodReference
Synthetic Taxuspine X Analog (Compound 6)7.2P-gp overexpressing cellsNot specified in abstract[1]

Table 2: Effect of Taxuspine C on Vincristine Accumulation in Multidrug-Resistant Cells

CompoundConcentrationEffect on Vincristine AccumulationCell LineReference
Taxuspine CNot specifiedPotent as verapamilMultidrug-resistant tumor cells[2]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in paclitaxel-resistant cells. These are generalized protocols and may require optimization.

Cell Culture of Paclitaxel-Resistant Cells

Objective: To maintain and propagate paclitaxel-resistant cancer cell lines for in vitro experiments.

Materials:

  • Paclitaxel-resistant cancer cell line (e.g., OVCAR8/PTX, MCF-7/PTX) and its parental sensitive cell line.

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).

  • Paclitaxel stock solution.

  • Tissue culture flasks and plates.

  • Incubator (37°C, 5% CO2).

Protocol:

  • Culture the paclitaxel-resistant cell line in the complete culture medium containing a maintenance concentration of paclitaxel to ensure the persistence of the resistant phenotype. The concentration will depend on the specific cell line.

  • Culture the parental sensitive cell line in the complete culture medium without paclitaxel.

  • Passage the cells regularly to maintain logarithmic growth.

  • For experiments, seed the cells in appropriate culture plates and allow them to adhere overnight.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound alone and in combination with paclitaxel on sensitive and resistant cells.

Materials:

  • Paclitaxel-sensitive and -resistant cells.

  • 96-well plates.

  • This compound and paclitaxel stock solutions.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO.

  • Microplate reader.

Protocol:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treat the cells with various concentrations of this compound, paclitaxel, or a combination of both. Include untreated control wells.

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Accumulation)

Objective: To assess the ability of this compound to inhibit the efflux function of P-gp.

Materials:

  • Paclitaxel-resistant cells with high P-gp expression.

  • Rhodamine 123 (a fluorescent substrate of P-gp).

  • This compound.

  • Verapamil (a known P-gp inhibitor, as a positive control).

  • Flow cytometer or fluorescence microscope.

Protocol:

  • Seed cells in appropriate plates or tubes.

  • Pre-incubate the cells with various concentrations of this compound or Verapamil for 1-2 hours.

  • Add Rhodamine 123 to the cells and incubate for 30-60 minutes.

  • Wash the cells with cold PBS to remove extracellular Rhodamine 123.

  • Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer or fluorescence microscope. An increase in fluorescence in the presence of this compound indicates P-gp inhibition.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound in combination with paclitaxel.

Materials:

  • Paclitaxel-resistant cells.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Flow cytometer.

Protocol:

  • Treat cells with this compound, paclitaxel, or a combination for a predetermined time (e.g., 24-48 hours).

  • Harvest the cells, including any floating cells in the medium.

  • Wash the cells with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Microtubule Polymerization Assay

Objective: To determine if this compound has a direct effect on microtubule stabilization.

Materials:

  • Tubulin polymerization assay kit (commercially available).

  • Purified tubulin.

  • This compound.

  • Paclitaxel (as a positive control for polymerization).

  • Nocodazole (as a negative control for polymerization).

  • Spectrophotometer capable of reading absorbance at 340 nm at 37°C.

Protocol:

  • Reconstitute the purified tubulin in the provided buffer.

  • In a 96-well plate, add the tubulin solution, GTP, and the test compounds (this compound, paclitaxel, nocodazole, or vehicle control).

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

  • Compare the polymerization curves of this compound-treated samples to the controls.

Visualizations

Signaling_Pathway_of_Paclitaxel_Resistance_and_Taxuspine_W_Intervention cluster_cell Paclitaxel-Resistant Cancer Cell Paclitaxel_ext Paclitaxel (extracellular) Paclitaxel_int Paclitaxel (intracellular) Paclitaxel_ext->Paclitaxel_int Enters cell TaxuspineW_ext This compound (extracellular) Pgp P-glycoprotein (P-gp) TaxuspineW_ext->Pgp Inhibits Pgp->Paclitaxel_ext Paclitaxel_int->Pgp Efflux Microtubules Microtubules Paclitaxel_int->Microtubules Stabilizes Apoptosis Apoptosis Microtubules->Apoptosis Leads to

Caption: Proposed mechanism of this compound in paclitaxel-resistant cells.

Experimental_Workflow_for_Taxuspine_W_Evaluation cluster_assays In Vitro Assays start Start: Paclitaxel-Resistant and Sensitive Cell Lines cell_viability Cell Viability Assay (MTT) start->cell_viability pgp_inhibition P-gp Inhibition Assay (Rhodamine 123) start->pgp_inhibition apoptosis_assay Apoptosis Assay (Annexin V) start->apoptosis_assay microtubule_assay Microtubule Polymerization Assay start->microtubule_assay data_analysis Data Analysis: - IC50 values - Apoptosis rates - P-gp inhibition - Microtubule stability cell_viability->data_analysis pgp_inhibition->data_analysis apoptosis_assay->data_analysis microtubule_assay->data_analysis conclusion Conclusion: Efficacy of this compound in overcoming paclitaxel resistance data_analysis->conclusion

Caption: Workflow for evaluating this compound in paclitaxel-resistant cells.

References

Application Notes and Protocols for Taxuspine W Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxuspine W, a taxane diterpenoid isolated from Taxus media and Taxus cuspidata, belongs to a class of compounds with significant biological activity.[1] While specific in vivo data for this compound is limited, this document provides a comprehensive protocol for its administration in animal models based on established methodologies for related taxanes. The provided protocols and data are intended as a starting point for research and will require optimization for specific experimental needs.

Taxanes, as a class, are known to exert their effects through various mechanisms, including microtubule stabilization, induction of apoptosis, and inhibition of P-glycoprotein (P-gp), a key player in multidrug resistance.[2][3][4][5][6][7][8][9] Some taxoids have also demonstrated anti-inflammatory properties.[10][11] These diverse biological activities make this compound a compound of interest for further investigation in oncology, inflammation, and other therapeutic areas.

Data Presentation

Table 1: In Vivo Administration Data for a Related Taxuspine Analog (Taxuspine C)
CompoundAnimal ModelRoute of AdministrationDosageFrequencyObserved EffectReference
Taxuspine CP388/VCR-bearing miceIntraperitoneal (i.p.)200 mg/kgDaily for 5 daysEnhanced chemotherapeutic effect of vincristine[12]
Table 2: General Dosage Ranges for Taxanes in Preclinical Studies
Taxane TypeAnimal ModelRoute of AdministrationTypical Dosage RangeNotes
PaclitaxelMiceIntravenous (i.v.), Intraperitoneal (i.p.)5 - 40 mg/kgDose is highly dependent on the formulation and treatment schedule.[13]
DocetaxelMiceIntravenous (i.v.)5 - 20 mg/kg
Novel Taxane AnalogsMice, Ratsi.v., i.p., Oral1 - 50 mg/kgRequires extensive dose-finding and toxicity studies.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Administration

Objective: To prepare a stable and injectable formulation of this compound for administration to animal models. Taxanes are notoriously hydrophobic, requiring specific solubilizing agents.[14][15]

Materials:

  • This compound

  • Cremophor® EL (or alternative solubilizing agent like Kolliphor® HS 15)

  • Dehydrated ethanol (USP grade)

  • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile, pyrogen-free vials

  • Sterile filters (0.22 µm)

Procedure:

  • Stock Solution Preparation:

    • In a sterile vial, dissolve this compound in a 1:1 (v/v) mixture of Cremophor® EL and dehydrated ethanol to a final concentration of 10-20 mg/mL.

    • Vortex or sonicate gently until the compound is completely dissolved. This is the stock solution.

  • Working Solution Preparation (for injection):

    • On the day of injection, dilute the stock solution with sterile saline or PBS to the desired final concentration for dosing. A common final dilution results in a vehicle composition of 5% Cremophor® EL and 5% ethanol in saline.

    • Example: To prepare a 1 mg/mL working solution from a 10 mg/mL stock:

      • Take 1 part of the stock solution.

      • Add 9 parts of sterile saline.

      • Mix gently by inversion.

    • Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by altering the vehicle-to-saline ratio).

    • Sterile-filter the final working solution using a 0.22 µm filter before injection.

Note: The use of Cremophor® EL can be associated with hypersensitivity reactions.[16] Alternative formulations using albumin-bound nanoparticles (like Abraxane® for paclitaxel) or liposomes can be considered to improve solubility and reduce toxicity.[15][16][17]

Protocol 2: Administration of this compound in a Mouse Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Animal Model:

  • Immunocompromised mice (e.g., NOD-scid gamma or athymic nude mice)

  • Age: 6-8 weeks

  • Appropriate human cancer cell line for xenograft establishment (e.g., A549 lung carcinoma, MCF-7 breast cancer).

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of a Matrigel/PBS mixture) into the flank of each mouse.

    • Monitor tumor growth regularly using calipers.

  • Treatment Initiation:

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administration:

    • Administer the prepared this compound formulation via the desired route. Intraperitoneal (i.p.) or intravenous (i.v.) injections are common.

    • Dosage: Based on data from related compounds and general taxane protocols, a starting dose could be in the range of 10-40 mg/kg. A dose-finding study is highly recommended.

    • Frequency: Administer daily, every other day, or on a specific schedule (e.g., twice a week) for a defined period (e.g., 2-4 weeks).

    • The control group should receive the vehicle solution at the same volume and schedule.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Visualization of Signaling Pathways and Workflows

Signaling Pathway Potentially Modulated by this compound

Taxane_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pgp P-glycoprotein (P-gp) Microtubules Microtubules Tubulin Tubulin Dimers Microtubules->Tubulin Polymerization/Depolymerization Balance Bcl2 Bcl-2 Caspase9 Caspase-9 Bcl2->Caspase9 Inhibition Bax Bax Bax->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution TaxuspineW This compound TaxuspineW->Pgp Inhibition TaxuspineW->Microtubules Stabilization TaxuspineW->Bcl2 Downregulation TaxuspineW->Bax Upregulation Experimental_Workflow start Start cell_culture Tumor Cell Culture start->cell_culture implantation Tumor Cell Implantation (Subcutaneous) cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice into Groups tumor_growth->randomization Tumors reach ~100-150 mm³ treatment Treatment Phase (this compound or Vehicle) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring 2-3 times/week endpoint Study Endpoint monitoring->endpoint Pre-defined criteria met analysis Tumor Excision & Analysis endpoint->analysis end End analysis->end

References

Application Notes and Protocols for Developing a Cell-Based Assay for Taxuspine W Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Taxuspine W is a member of the taxoid family of natural products, a class of diterpenes produced by plants of the genus Taxus (yews).[1][2] Taxoids, most notably Paclitaxel (Taxol®), are potent anticancer agents that function by interfering with microtubule dynamics.[3][4] Microtubules are essential cytoskeletal polymers involved in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By stabilizing microtubules, taxoids disrupt the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[5][6][7]

The development of novel taxoids like this compound necessitates robust and reliable cell-based assays to characterize their biological activity and elucidate their mechanism of action. These assays are crucial for determining cytotoxic potential, understanding the molecular pathways affected, and identifying potential therapeutic candidates for further development.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a suite of cell-based assays to determine the activity of this compound. The protocols herein describe methods to assess cytotoxicity, microtubule stabilization, cell cycle progression, and apoptosis induction.

Recommended Cell Lines

The choice of cell line is critical for obtaining relevant and reproducible data. It is recommended to use a panel of cancer cell lines, including but not limited to:

  • HeLa (Cervical Cancer): A robust and widely used cell line for cancer research and cytotoxicity assays.[3]

  • MCF-7 (Breast Cancer): A well-characterized human breast cancer cell line.[3]

  • A549 (Lung Cancer): A human lung carcinoma cell line commonly used for cytotoxicity and apoptosis studies.[1][8]

  • PC-3 (Prostate Cancer): A human prostate cancer cell line.[3]

For initial assay development, HeLa cells are a suitable starting point due to their ease of culture and robust growth characteristics.

Experimental Workflow

The following workflow outlines a systematic approach to characterizing the cellular activity of this compound. The assays are designed to progress from a general assessment of cytotoxicity to more specific mechanistic studies.

experimental_workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Analysis & Interpretation Cytotoxicity Cytotoxicity Assay (MTT or CellTiter-Glo) Microtubule Microtubule Stabilization Assay Cytotoxicity->Microtubule Determine IC50 CellCycle Cell Cycle Analysis (Flow Cytometry) Microtubule->CellCycle Apoptosis Apoptosis Assay (Caspase-Glo or Annexin V) CellCycle->Apoptosis DataAnalysis Data Analysis and Interpretation Apoptosis->DataAnalysis

Caption: Experimental workflow for characterizing this compound activity.

Signaling Pathway

This compound, as a taxoid, is expected to modulate signaling pathways related to microtubule dynamics, leading to cell cycle arrest and apoptosis. The diagram below illustrates the anticipated mechanism of action.

signaling_pathway cluster_0 Cellular Effects of this compound TaxuspineW This compound Microtubules Microtubule Stabilization TaxuspineW->Microtubules MitoticSpindle Mitotic Spindle Disruption Microtubules->MitoticSpindle G2M_Arrest G2/M Cell Cycle Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Proposed signaling pathway for this compound.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader (570 nm)

Protocol:

  • Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Microtubule Stabilization Assay

This assay quantifies the extent of microtubule stabilization induced by this compound.[9][10]

Materials:

  • HeLa cells

  • Complete medium

  • This compound

  • Nocodazole (microtubule destabilizing agent)

  • Microtubule-stabilized buffer (MTSB)

  • Paraformaldehyde (4% in PBS)

  • Anti-α-tubulin primary antibody

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • High-content imaging system

Protocol:

  • Seed HeLa cells in a 96-well imaging plate at a density of 10,000 cells/well.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treat cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x the IC50 value) for 4 hours. Include a vehicle control.

  • Add nocodazole to a final concentration of 10 µM to all wells and incubate for 1 hour to depolymerize non-stabilized microtubules.

  • Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Block with 1% BSA in PBS for 1 hour.

  • Incubate with anti-α-tubulin antibody (1:1000 in blocking buffer) overnight at 4°C.

  • Wash with PBS and incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour.

  • Acquire images using a high-content imaging system and quantify the intensity of the tubulin network.

Cell Cycle Analysis

This protocol uses flow cytometry to determine the effect of this compound on cell cycle progression.[5][11]

Materials:

  • HeLa cells

  • Complete medium

  • This compound

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed HeLa cells in 6-well plates at a density of 2 x 10^5 cells/well.

  • Incubate for 24 hours.

  • Treat cells with this compound at its IC50 concentration for 24 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Fix the cells in 70% ethanol at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Caspase-3/7 Activity)

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • HeLa cells

  • Complete medium

  • This compound

  • Caspase-Glo® 3/7 Assay kit (Promega)

  • 96-well white-walled plates

  • Luminometer

Protocol:

  • Seed HeLa cells in a 96-well white-walled plate at 10,000 cells/well.

  • Incubate for 24 hours.

  • Treat cells with this compound at various concentrations for 24 hours.

  • Equilibrate the plate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

  • Mix gently and incubate at room temperature for 1 hour.

  • Measure luminescence using a luminometer.

Data Presentation

Quantitative data from the assays should be summarized in clear and concise tables for easy comparison.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineIC50 (µM) after 48h treatment
HeLaValue
MCF-7Value
A549Value
PC-3Value

Table 2: Effect of this compound on Cell Cycle Distribution in HeLa Cells

Treatment (24h)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle ControlValueValueValue
This compound (IC50)ValueValueValue

Table 3: Induction of Apoptosis by this compound in HeLa Cells

Treatment (24h)Caspase-3/7 Activity (RLU)Fold Change vs. Control
Vehicle ControlValue1.0
This compound (0.5 x IC50)ValueValue
This compound (IC50)ValueValue
This compound (2 x IC50)ValueValue

Troubleshooting

IssuePossible CauseSolution
High variability in MTT assay Uneven cell seeding, contaminationEnsure proper cell counting and aseptic technique.
Weak signal in microtubule assay Insufficient antibody concentration, low expression of tubulinOptimize antibody dilutions, choose a cell line with high tubulin expression.
No clear G2/M arrest Incorrect dose or incubation timePerform a time-course and dose-response experiment.
High background in Caspase-Glo assay Cell death due to other factorsEnsure healthy cell culture conditions.

Conclusion

The protocols outlined in this document provide a robust framework for the initial characterization of this compound's cellular activity. By systematically evaluating its cytotoxicity, impact on microtubule stability, effect on cell cycle progression, and induction of apoptosis, researchers can gain valuable insights into its potential as a therapeutic agent. The data generated from these assays will be instrumental in guiding further preclinical development of this compound.

References

Taxanes as Potential P-glycoprotein Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer cells. It functions as an efflux pump, actively transporting a wide range of chemotherapeutic drugs out of the cell, thereby reducing their intracellular concentration and efficacy. The development of P-gp inhibitors is a critical strategy to overcome MDR and enhance the effectiveness of cancer chemotherapy.

The Taxus genus of plants is a rich source of bioactive compounds, including the well-known anticancer drug paclitaxel. While paclitaxel itself is a substrate for P-gp, other taxane diterpenoids isolated from Taxus species have shown potential as P-gp inhibitors. This document provides an overview of the current research on taxanes as P-gp inhibitors, with a focus on derivatives of Taxuspine X and Taxuspine C, and offers detailed protocols for evaluating their potential in a research setting.

Note on Taxuspine W: As of the latest literature review, there is no specific data available on the P-glycoprotein inhibitory activity of this compound. The information and protocols provided herein are based on studies of structurally related taxane compounds. Researchers interested in this compound are encouraged to use these protocols as a starting point for its evaluation.

Quantitative Data on Taxane Derivatives as P-gp Inhibitors

Several structurally simplified, "non-natural" taxanes related to Taxuspine X have been synthesized and evaluated for their ability to inhibit P-gp. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for these compounds.

CompoundDescriptionP-gp Inhibitory Activity (IC50)Reference
6 Simplified Taxuspine X derivative with a benzoyloxy moiety at C13.7.2 x 10⁻⁶ M[1][2]
7 Carbocyclic taxane derivative related to Taxuspine X.2.4 x 10⁻⁵ M[1]
5 Simplified Taxuspine X analogue.No significant P-gp inhibitory activity; interacts with MRP transporters.[1]

Experimental Protocols

The following are detailed protocols for key in vitro assays to determine the P-gp inhibitory potential of a test compound, such as a novel taxane derivative.

Cell Viability / Cytotoxicity Assay

Principle: This assay is crucial to determine the concentrations at which the test compound is non-toxic to the cells. This ensures that any observed increase in the accumulation of a P-gp substrate is due to the inhibition of P-gp and not a result of cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method for assessing cell viability.

Materials:

  • P-gp overexpressing cancer cell line (e.g., NCI/ADR-RES, KB-C2) and its parental non-resistant cell line (e.g., OVCAR-8, KB-3-1).

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin).

  • Test compound (e.g., Taxuspine derivative).

  • MTT solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well plates.

  • Multichannel pipette.

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control for cell death.

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The highest concentration of the test compound that does not significantly reduce cell viability should be used in subsequent P-gp inhibition assays.

Rhodamine 123 Accumulation Assay

Principle: Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. A P-gp inhibitor will block this efflux, leading to an increase in the intracellular accumulation of Rhodamine 123, which can be quantified by flow cytometry or a fluorescence plate reader.

Materials:

  • P-gp overexpressing and parental cell lines.

  • Complete cell culture medium.

  • Test compound.

  • Rhodamine 123.

  • Verapamil or Cyclosporin A (positive control P-gp inhibitors).

  • Phosphate-buffered saline (PBS).

  • Flow cytometer or fluorescence microplate reader.

  • 24-well or 96-well plates.

Procedure:

  • Seed the cells in 24-well or 96-well plates and allow them to adhere overnight.

  • Pre-incubate the cells with the non-toxic concentration of the test compound (determined from the cytotoxicity assay) for 1-2 hours at 37°C. Include a vehicle control and a positive control (Verapamil or Cyclosporin A).

  • Add Rhodamine 123 to a final concentration of 5-10 µM to each well and incubate for another 60-90 minutes at 37°C.

  • After incubation, wash the cells three times with ice-cold PBS to remove the extracellular Rhodamine 123.

  • Lyse the cells with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).

  • Measure the intracellular fluorescence using a fluorescence microplate reader (excitation ~485 nm, emission ~525 nm).

  • Alternatively, for flow cytometry, after washing, detach the cells using trypsin-EDTA, resuspend them in PBS, and analyze the fluorescence intensity of individual cells.

  • An increase in fluorescence in the cells treated with the test compound compared to the vehicle control indicates P-gp inhibition.

P-gp ATPase Activity Assay

Principle: P-gp utilizes the energy from ATP hydrolysis to transport its substrates. The ATPase activity of P-gp is stimulated in the presence of its substrates. P-gp inhibitors can either stimulate or inhibit this ATPase activity. This assay directly measures the interaction of the test compound with the P-gp transporter.

Materials:

  • P-gp-rich membrane vesicles (commercially available or prepared from P-gp overexpressing cells).

  • Test compound.

  • Verapamil (positive control substrate that stimulates ATPase activity).

  • Sodium orthovanadate (a specific inhibitor of P-type ATPases, including P-gp).

  • ATP.

  • Assay buffer (containing MgCl2, EGTA, and a pH buffer).

  • Reagents for detecting inorganic phosphate (Pi) released from ATP hydrolysis (e.g., malachite green-based colorimetric reagents).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • In a 96-well plate, add the P-gp membrane vesicles.

  • Add the test compound at various concentrations to the wells. Include a basal control (no compound), a positive control (Verapamil), and a control with sodium orthovanadate to measure non-P-gp dependent ATPase activity.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding ATP to each well.

  • Incubate the plate at 37°C for 20-30 minutes.

  • Stop the reaction by adding the colorimetric reagent for phosphate detection.

  • Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).

  • Calculate the amount of inorganic phosphate released. The P-gp specific ATPase activity is the difference between the total ATPase activity and the activity in the presence of sodium orthovanadate.

  • A stimulation or inhibition of the basal or verapamil-stimulated ATPase activity by the test compound indicates a direct interaction with P-gp.

Visualizations

experimental_workflow cluster_phase1 Phase 1: Preliminary Assessment cluster_phase2 Phase 2: Cellular P-gp Inhibition cluster_phase3 Phase 3: Direct Interaction with P-gp A Cytotoxicity Assay (e.g., MTT Assay) B Determine Non-Toxic Concentrations A->B C Rhodamine 123 Accumulation Assay (Flow Cytometry / Fluorescence Reader) B->C Use non-toxic concentrations D Assess Intracellular Substrate Accumulation C->D E P-gp ATPase Activity Assay D->E Confirm mechanism F Measure ATP Hydrolysis Rate E->F G Evaluation of this compound as a Potential P-gp Inhibitor G->A

Caption: Experimental workflow for evaluating a potential P-glycoprotein inhibitor.

pgp_inhibition_mechanism cluster_cell Cancer Cell cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Drug Binding Site Extracellular Extracellular Space Pgp->Extracellular ATP-dependent Efflux Intracellular Intracellular Space Drug Chemotherapeutic Drug Drug->Pgp:port Binds to P-gp Drug->Intracellular Accumulates Taxane Taxane Inhibitor (e.g., Taxuspine derivative) Taxane->Pgp:port Blocks Binding Site

Caption: Proposed mechanism of P-glycoprotein inhibition by taxane derivatives.

References

Application Notes and Protocols: Investigating Taxuspine W in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. A key pathological feature in many of these disorders, particularly tauopathies, is the destabilization of microtubules, which are essential for maintaining neuronal structure, axonal transport, and overall cellular health. Taxanes, a class of diterpenoids originally isolated from the yew tree (Taxus species), are well-known for their microtubule-stabilizing properties. While Paclitaxel (Taxol) is a prominent member of this family, a diverse array of other taxane compounds, including taxuspines, have been identified.

Taxuspine W is a natural product found in Taxus mairei[1]. Although direct research on the neuroprotective effects of this compound is currently limited, related compounds such as Taxuspine D have demonstrated a potent inhibitory activity against Ca2+-induced microtubule depolymerization[2]. This suggests that taxuspines, as a class, may possess neuroprotective properties by promoting microtubule stability.

These application notes provide a comprehensive set of protocols for researchers to investigate the potential of this compound and other novel taxane derivatives in the context of neurodegenerative disease research. The methodologies outlined below are designed to assess the neuroprotective effects, microtubule-stabilizing activity, and impact on key pathological markers, such as tau phosphorylation.

Hypothesized Mechanism of Action of this compound

Based on the known activity of related taxanes, it is hypothesized that this compound may exert neuroprotective effects by binding to and stabilizing microtubules. This stabilization is expected to counteract the microtubule disassembly induced by pathological factors in neurodegenerative diseases, such as the hyperphosphorylation of tau protein. The proposed signaling pathway for this neuroprotective action is illustrated below.

TaxuspineW_Mechanism cluster_0 Neurodegenerative Pathology cluster_1 Therapeutic Intervention Pathological Insult Pathological Insult Tau Hyperphosphorylation Tau Hyperphosphorylation Pathological Insult->Tau Hyperphosphorylation Microtubule Destabilization Microtubule Destabilization Tau Hyperphosphorylation->Microtubule Destabilization Axonal Transport Deficits Axonal Transport Deficits Microtubule Destabilization->Axonal Transport Deficits Microtubule Stabilization Microtubule Stabilization Neuronal Dysfunction & Death Neuronal Dysfunction & Death Axonal Transport Deficits->Neuronal Dysfunction & Death This compound This compound This compound->Microtubule Stabilization Restored Axonal Transport Restored Axonal Transport Microtubule Stabilization->Restored Axonal Transport Neuronal Survival Neuronal Survival Restored Axonal Transport->Neuronal Survival

Caption: Hypothesized neuroprotective mechanism of this compound.

Data Presentation: Hypothetical Quantitative Data

The following tables provide examples of how to structure quantitative data obtained from the experimental protocols described below.

Table 1: Effect of this compound on Neuronal Cell Viability

Treatment GroupConcentration (µM)Cell Viability (% of Control)
Control (Vehicle)-100 ± 5.2
Aβ₁₋₄₂ Oligomers1045 ± 4.8
Aβ₁₋₄₂ + this compound0.158 ± 5.1
Aβ₁₋₄₂ + this compound175 ± 6.3
Aβ₁₋₄₂ + this compound1088 ± 5.9

Table 2: Microtubule Stabilization Assay

Treatment GroupConcentration (µM)% Microtubule Polymer Remaining
Control (Vehicle)-20 ± 3.5
Paclitaxel195 ± 4.1
This compound0.145 ± 4.9
This compound178 ± 5.5
This compound1092 ± 4.7

Table 3: Western Blot Analysis of Phospho-Tau

Treatment GroupConcentration (µM)p-Tau (Ser202/Thr205) / Total Tau Ratio
Control (Vehicle)-1.0 ± 0.1
Okadaic Acid0.13.5 ± 0.4
Okadaic Acid + this compound12.1 ± 0.3
Okadaic Acid + this compound101.3 ± 0.2

Experimental Protocols

Protocol 1: Neuronal Cell Viability and Neurotoxicity Assay

This protocol is designed to assess the neuroprotective effects of this compound against a neurotoxic insult (e.g., Aβ₁₋₄₂ oligomers, glutamate, or rotenone) in a neuronal cell line such as SH-SY5Y or primary neurons.

Workflow Diagram:

Cell_Viability_Workflow Seed Neuronal Cells Seed Neuronal Cells Differentiate Cells Differentiate Cells Seed Neuronal Cells->Differentiate Cells Pre-treat with this compound Pre-treat with this compound Differentiate Cells->Pre-treat with this compound Induce Neurotoxicity Induce Neurotoxicity Pre-treat with this compound->Induce Neurotoxicity Incubate Incubate Induce Neurotoxicity->Incubate Perform Viability Assay (MTT/LDH) Perform Viability Assay (MTT/LDH) Incubate->Perform Viability Assay (MTT/LDH) Data Analysis Data Analysis Perform Viability Assay (MTT/LDH)->Data Analysis Microtubule_Stabilization_Workflow Polymerize Tubulin Polymerize Tubulin Add this compound/Controls Add this compound/Controls Polymerize Tubulin->Add this compound/Controls Induce Depolymerization (CaCl2) Induce Depolymerization (CaCl2) Add this compound/Controls->Induce Depolymerization (CaCl2) Incubate Incubate Induce Depolymerization (CaCl2)->Incubate Centrifuge to Pellet Microtubules Centrifuge to Pellet Microtubules Incubate->Centrifuge to Pellet Microtubules Separate Supernatant and Pellet Separate Supernatant and Pellet Centrifuge to Pellet Microtubules->Separate Supernatant and Pellet Quantify Protein (Bradford/SDS-PAGE) Quantify Protein (Bradford/SDS-PAGE) Separate Supernatant and Pellet->Quantify Protein (Bradford/SDS-PAGE) Data Analysis Data Analysis Quantify Protein (Bradford/SDS-PAGE)->Data Analysis

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of Taxuspine W for In Vitro Success

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the promising taxane, Taxuspine W, achieving sufficient aqueous solubility for in vitro studies is a critical first step. Due to its hydrophobic nature, this compound, like other members of the taxane family, presents challenges in dissolution, which can impact the accuracy and reproducibility of experimental results. This technical support center provides a comprehensive guide to troubleshoot common solubility issues and offers frequently asked questions to streamline your research workflow.

Troubleshooting Guide: Overcoming this compound Precipitation

Encountering precipitation when preparing this compound solutions for in vitro assays is a common hurdle. This guide provides a systematic approach to diagnosing and resolving these issues.

Initial Observation: A cloudy appearance, visible particles, or a crystalline precipitate forms in the cell culture medium after adding the this compound stock solution.

Potential Causes & Corrective Actions:

  • Abrupt Change in Solvent Polarity: Rapidly diluting a concentrated DMSO stock of this compound into an aqueous cell culture medium can cause the compound to crash out of solution.

    • Solution: Employ a stepwise dilution method. Add the DMSO stock solution dropwise into the pre-warmed cell culture medium while gently vortexing or swirling.

  • Exceeding Solubility Limit: The final concentration of this compound in the aqueous medium may be above its solubility limit.

    • Solution: Lower the final working concentration of this compound. If a higher concentration is necessary, consider using a formulation strategy to enhance solubility (see FAQs below).

  • Low Temperature: Cell culture media stored at 4°C will have a lower capacity to dissolve hydrophobic compounds.

    • Solution: Always pre-warm the cell culture medium to 37°C before adding the this compound stock solution.

  • Interaction with Media Components: Certain components in the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.

    • Solution: If permissible for the experiment, test the solubility of this compound in a simpler buffered solution like PBS to determine if media components are the primary issue.

  • Instability of the Compound: Over time, this compound may degrade in the aqueous solution, leading to the formation of insoluble byproducts.

    • Solution: Prepare fresh working solutions of this compound for each experiment and avoid long-term storage of diluted aqueous solutions.

Troubleshooting Workflow

G start Precipitation Observed check_polarity Was a stepwise dilution used? start->check_polarity stepwise_dilution Action: Use stepwise dilution (add stock dropwise to warm media with gentle mixing) check_polarity->stepwise_dilution No check_concentration Is the final concentration too high? check_polarity->check_concentration Yes no_precipitate Issue Resolved stepwise_dilution->no_precipitate lower_concentration Action: Lower the final working concentration check_concentration->lower_concentration Yes check_temp Was the media pre-warmed to 37°C? check_concentration->check_temp No lower_concentration->no_precipitate warm_media Action: Pre-warm media before adding compound check_temp->warm_media No check_media_interaction Does precipitation occur in PBS? check_temp->check_media_interaction Yes warm_media->no_precipitate media_issue Indication: Media components may be the issue. Consider formulation strategies. check_media_interaction->media_issue No check_media_interaction->no_precipitate Yes

A troubleshooting workflow for addressing this compound precipitation in cell culture media.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the preparation of this compound solutions for in vitro studies.

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Based on the properties of other taxanes, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. Ethanol can also be used. It is crucial to use anhydrous, high-purity DMSO to ensure the stability of the compound.

Q2: How should I prepare a stock solution of this compound in DMSO?

A2: To prepare a stock solution, dissolve the this compound powder in 100% DMSO to a concentration of 1-10 mM. Ensure the powder is completely dissolved by gentle vortexing. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q3: What is the maximum concentration of DMSO that is safe for most cell lines?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%. However, it is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on the cells.

Q4: My experiment requires a higher concentration of this compound than what is soluble in the media with an acceptable DMSO concentration. What are my options?

A4: If you require a higher concentration of this compound, you can explore several formulation strategies to improve its aqueous solubility. These methods aim to create a more stable and bioavailable form of the compound in the aqueous environment of the cell culture.

Formulation StrategyDescriptionKey Considerations
Co-solvents/Surfactants The use of excipients like Tween 80 or Polyethylene Glycol (PEG) can help to keep the compound in solution.May have their own biological effects, so proper controls are essential.
Cyclodextrins These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, increasing their water solubility.The type and concentration of cyclodextrin need to be optimized.
Lipid-Based Formulations Encapsulating this compound in liposomes or solid lipid nanoparticles can significantly improve its solubility and cellular uptake.Requires more complex preparation methods.

Q5: Can you provide a detailed protocol for preparing a this compound working solution using a co-solvent?

A5: The following is a general protocol for preparing a working solution of a poorly soluble compound like this compound using Tween 80 as a co-solvent. Note: This is a general guideline and may require optimization for your specific cell line and experimental conditions.

Experimental Protocol: Solubilization of this compound using a Co-solvent

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Tween 80

  • Sterile Phosphate-Buffered Saline (PBS) or cell culture medium

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Ensure complete dissolution.

  • Prepare an Intermediate Dilution with Co-solvent:

    • In a sterile microcentrifuge tube, mix one part of the 10 mM this compound stock solution with one part of Tween 80. Vortex gently to mix.

  • Final Dilution into Aqueous Medium:

    • Pre-warm your cell culture medium or PBS to 37°C.

    • Perform a serial dilution of the DMSO/Tween 80 mixture into the pre-warmed medium to achieve your desired final concentrations. It is recommended to add the compound mixture to the medium, not the other way around.

Solubilization Workflow Diagram

G start This compound Powder stock_solution Dissolve in 100% DMSO (e.g., 10 mM Stock Solution) start->stock_solution intermediate_dilution Mix with Tween 80 (1:1 ratio with stock solution) stock_solution->intermediate_dilution final_dilution Serially dilute into pre-warmed cell culture medium (37°C) intermediate_dilution->final_dilution working_solution Final Working Solution (e.g., 1-100 µM) final_dilution->working_solution

A workflow for preparing a this compound working solution using a co-solvent.

By following these guidelines and protocols, researchers can effectively address the solubility challenges associated with this compound, leading to more reliable and reproducible in vitro experimental outcomes. It is always recommended to perform preliminary solubility tests to determine the optimal conditions for your specific experimental setup.

Technical Support Center: Taxuspine W Stability Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed, peer-reviewed stability data for Taxuspine W in various solvent systems is not extensively available in public literature. This guide provides a comprehensive framework based on the general principles of stability testing for natural products, particularly taxanes, and follows regulatory guidelines for forced degradation studies. The quantitative data and specific conditions provided are representative and should be adapted and validated for your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability profile of this compound in common laboratory solvents?

This compound, as a complex diterpenoid taxane, possesses functional groups such as esters and hydroxyls that are susceptible to degradation.[1][2] Its stability is highly dependent on the pH, temperature, and presence of oxidative or photolytic stress. Generally, taxanes are susceptible to hydrolysis under both acidic and basic conditions and can undergo oxidation.

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[3][4] These studies deliberately stress the compound under various conditions to predict its long-term stability.[5][6] The goal is typically to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants from the parent compound.[6][7]

Below is a table summarizing the hypothetical stability of this compound under typical forced degradation conditions.

Table 1: Representative Stability Data for this compound under Forced Degradation Conditions

Stress ConditionSolvent SystemIncubation Time (hours)Temperature% Degradation (Hypothetical)Major Degradation Pathway
Acid Hydrolysis 0.1 M HCl in Acetonitrile/Water (1:1)2460°C~15%Ester Hydrolysis
Base Hydrolysis 0.1 M NaOH in Acetonitrile/Water (1:1)425°C~20%Ester Hydrolysis, Epimerization
Oxidation 3% H₂O₂ in Acetonitrile/Water (1:1)2425°C~10%Oxidation of hydroxyl groups
Thermal Acetonitrile/Water (1:1)4880°C~8%Thermolysis
Photolytic (Solid) Solid State2425°C~5%Photodegradation
Photolytic (Solution) Acetonitrile/Water (1:1)2425°C~12%Photodegradation
Control Acetonitrile/Water (1:1)4825°C<1%N/A
Q2: How should I design and execute a forced degradation study for this compound?

A forced degradation study is critical for developing and validating a stability-indicating analytical method.[8] The study involves exposing this compound to a range of stress conditions to identify its degradation pathways.[3]

Detailed Experimental Protocol: Forced Degradation of this compound

1. Objective: To assess the intrinsic stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) as recommended by ICH guidelines and to facilitate the development of a stability-indicating analytical method.[7]

2. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)

  • Purified water (e.g., Milli-Q)

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Class A volumetric flasks and pipettes

  • HPLC or UPLC system with a UV/PDA or Mass Spectrometry (MS) detector

3. Preparation of Stock and Working Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ACN in a volumetric flask.

  • Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with ACN/Water (50:50 v/v). This will be the starting solution for all stress conditions.

4. Application of Stress Conditions: For each condition, a parallel control sample (working solution without the stressor, kept at ambient temperature) should be analyzed.[9]

  • Acid Hydrolysis:

    • To 1 mL of the working solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.2 M NaOH, and dilute with mobile phase to the target analytical concentration.[3]

  • Base Hydrolysis:

    • To 1 mL of the working solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Keep the solution at room temperature (25°C).

    • Withdraw aliquots at time points (e.g., 1, 2, 4, 8 hours), neutralize with an equivalent amount of 0.2 M HCl, and dilute with mobile phase.[3]

  • Oxidative Degradation:

    • To 1 mL of the working solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Keep the solution at room temperature (25°C).

    • Withdraw aliquots at time points (e.g., 4, 8, 12, 24 hours) and dilute with mobile phase.[10]

  • Thermal Degradation:

    • Place the working solution in a temperature-controlled oven at 80°C.

    • Withdraw aliquots at time points (e.g., 12, 24, 48, 72 hours), cool to room temperature, and dilute with mobile phase.

  • Photolytic Degradation:

    • Expose the working solution (in a transparent container) and a sample of solid this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[3]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples after the exposure period.

5. Analytical Method (Example): A reverse-phase HPLC (RP-HPLC) method is typically suitable for analyzing taxanes.[11][12][13]

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[11][12]

  • Mobile Phase: Gradient elution with (A) Water and (B) Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 227 nm (based on paclitaxel, should be optimized for this compound).[12]

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

6. Data Analysis and Interpretation:

  • Calculate the percentage degradation of this compound in each stressed sample compared to the control.

  • Evaluate peak purity to ensure the parent peak is not co-eluting with any degradants.

  • Assess the mass balance to account for all degradation products. A good mass balance is typically between 95-105%.[9]

Q3: Can you provide a workflow diagram for the stability testing process?

Certainly. The following diagram illustrates the logical flow of a forced degradation study for this compound.

G Workflow for this compound Forced Degradation Study cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Data Processing cluster_outcome 4. Outcome prep_stock Prepare Stock Solution (1 mg/mL in ACN) prep_work Prepare Working Solution (100 µg/mL in ACN/Water) prep_stock->prep_work prep_stock->prep_work stress_acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_work->stress_acid stress_base Base Hydrolysis (0.1 M NaOH, 25°C) prep_work->stress_base stress_ox Oxidation (3% H₂O₂, 25°C) prep_work->stress_ox stress_therm Thermal (80°C) prep_work->stress_therm stress_photo Photolytic (UV/Vis Light) prep_work->stress_photo control Control Sample (25°C, Protected from Light) prep_work->control sampling Sample at Time Points Neutralize & Dilute stress_acid->sampling stress_acid->sampling stress_base->sampling stress_base->sampling stress_ox->sampling stress_ox->sampling stress_therm->sampling stress_therm->sampling stress_photo->sampling stress_photo->sampling control->sampling control->sampling hplc Analyze via Stability-Indicating HPLC sampling->hplc data Calculate % Degradation Assess Peak Purity Verify Mass Balance hplc->data pathway Identify Degradation Pathways data->pathway method_val Validate Analytical Method data->method_val

Caption: Logical workflow for a this compound forced degradation study.

Q4: What are common issues encountered during stability studies, and how can they be resolved?

Troubleshooting is a key part of developing a robust stability study. Below are some common challenges and potential solutions.

Table 2: Troubleshooting Guide for this compound Stability Studies

IssuePotential Cause(s)Recommended Solution(s)
No or minimal degradation (<5%) 1. Stress conditions are too mild.[5]2. This compound is highly stable under the tested conditions.3. Incorrect preparation of stressor solution.1. Increase the stressor concentration, temperature, or exposure time incrementally.2. For thermal stress, increase temperature in 10°C increments.[5]3. Verify the concentration and preparation of all stress reagents.
Excessive degradation (>20-30%) 1. Stress conditions are too harsh.[9]2. The compound is very labile.3. Extended, unmonitored incubation time.1. Reduce stressor concentration, temperature, or exposure time.2. Sample at much earlier time points to capture the desired degradation level.3. For acid/base hydrolysis, consider performing the study at a lower temperature.
Poor chromatographic peak shape (e.g., fronting, tailing) 1. Column overload.2. Mismatch between sample solvent and mobile phase.3. Column degradation due to harsh pH.1. Dilute the sample to a lower concentration.2. Ensure the final sample diluent is the same as or weaker than the initial mobile phase.3. Use a column designed for a wider pH range or ensure samples are neutralized before injection.
Poor mass balance (<95%) 1. Degradants are not being detected (e.g., no UV chromophore).2. Degradants are volatile.3. Degradants are retained on the column.1. Use a universal detector like a Mass Spectrometer (MS) or Charged Aerosol Detector (CAD) in parallel with the UV detector.2. Use LC-MS to identify potential volatile or non-UV active products.3. Modify the gradient to include a stronger final solvent or a column flush step.
New peaks appearing in control sample 1. Instability in the analytical solution (e.g., acetonitrile/water).2. Contamination of glassware or solvent.3. Degradation due to ambient light or temperature during storage.1. Analyze the control sample immediately after preparation.2. Use clean, dedicated glassware and fresh, high-purity solvents.3. Store control and prepared samples at a controlled low temperature (e.g., 4°C) and protected from light until analysis.

References

Technical Support Center: Optimizing Taxuspine W for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Taxuspine W in cytotoxicity assays. Given the limited specific data on this compound, this guidance is based on established principles for taxane compounds and general best practices for in vitro cytotoxicity testing.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: this compound belongs to the taxane family of diterpenoids.[1] Like other taxanes such as Paclitaxel, its primary mechanism of action is expected to be the stabilization of microtubules.[2][3] This interference with microtubule dynamics disrupts normal cellular processes like mitosis, leading to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[4][5]

Q2: What is a typical starting concentration range for this compound in a cytotoxicity assay?

A2: For novel taxane compounds, it is advisable to start with a broad concentration range to determine the dose-response curve. Based on data from related taxanes, a starting range of 1 nM to 100 µM, administered in serial dilutions (e.g., 1:3 or 1:10), is a reasonable starting point for an initial screen.[6] For some taxanes, cytotoxic effects are observed in the low nanomolar range.[7]

Q3: Which cell lines are appropriate for testing this compound's cytotoxicity?

A3: The choice of cell line depends on the research question. Taxanes have been shown to be effective against a variety of cancer cell lines, including but not limited to breast (e.g., MCF-7), lung (e.g., A549), ovarian, and prostate cancer cell lines.[4][8] It is also recommended to include a non-cancerous cell line (e.g., HEK293) to assess the selectivity of this compound.[8]

Q4: What is the recommended incubation time for this compound treatment?

A4: Incubation times for cytotoxicity assays typically range from 24 to 72 hours.[8] A 48 or 72-hour incubation is often sufficient to observe significant cytotoxic effects. It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) in initial studies to determine the optimal endpoint.

Q5: How should I dissolve this compound for my experiments?

A5: Like many taxanes, this compound is expected to have poor aqueous solubility. It should be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution.[9] The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, which are prone to evaporation.[10]
No cytotoxicity observed even at high concentrations The compound may have low potency against the chosen cell line, the incubation time may be too short, or the compound may have degraded.Use a positive control (e.g., a known cytotoxic drug like Paclitaxel or Doxorubicin) to ensure the assay is working. Extend the incubation time. Verify the integrity and purity of the this compound stock. Consider testing on a different, potentially more sensitive, cell line.
High background signal in control wells Contamination of the culture medium or reagents. The assay dye may be interacting with components of the medium.Use fresh, sterile reagents. Include a "medium only" control to check for background absorbance/fluorescence.[10]
IC50 value seems too high or inconsistent with literature on similar compounds The chosen cell line may be resistant to taxanes. The cell density may be too high. The calculation method for IC50 may be inappropriate.Consider using a cell line known to be sensitive to taxanes. Optimize the cell seeding density; a lower density may increase sensitivity. Use a non-linear regression model to calculate the IC50 from the dose-response curve.[11][12]

Quantitative Data Summary

Due to the lack of specific published IC50 values for this compound, the following table provides representative data for other taxanes to guide experimental design. IC50 values are highly dependent on the cell line and assay conditions.

Compound Cell Line Assay Incubation Time Reported IC50
PaclitaxelHeLa (Cervical Cancer)CCK-848 hours1.08 µg/mL[9]
PaclitaxelVarious Human Tumor LinesClonogenic Assay24 hours2.5 - 7.5 nM[7]
Docetaxel---Generally considered more potent than Paclitaxel in stabilizing microtubules.[4]
Cephalomannine---1.458–1.499 µg/mL[7]

Experimental Protocols

Protocol: Determining the IC50 of this compound using an MTT Assay

This protocol outlines a standard procedure for assessing the cytotoxicity of this compound.

1. Materials:

  • This compound

  • DMSO (cell culture grade)

  • Selected cancer and non-cancerous cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase and perform a cell count.

    • Dilute the cell suspension to the optimal seeding density (determined empirically, often between 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells (medium only).

    • Incubate the plate for the desired time (e.g., 48 or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.[12]

Visualizations

Taxane_Signaling_Pathway Taxuspine_W This compound Microtubules Microtubule Stabilization Taxuspine_W->Microtubules Binds to β-tubulin Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest Inhibits depolymerization Bcl2_Phosphorylation Bcl-2 Phosphorylation Mitotic_Arrest->Bcl2_Phosphorylation Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Bcl2_Phosphorylation->Apoptosis Inactivates anti-apoptotic function

Caption: Simplified signaling pathway for taxane-induced apoptosis.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Treat_Cells Treat Cells Incubate_24h->Treat_Cells Prepare_Dilutions Prepare this compound Dilutions Prepare_Dilutions->Treat_Cells Incubate_48_72h Incubate (48-72h) Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate (2-4h) Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Experimental workflow for a standard MTT cytotoxicity assay.

Troubleshooting_Tree Start High Variability in Replicates? Check_Seeding Review Cell Seeding Protocol Start->Check_Seeding Yes Rerun Rerun Assay with Controls Start->Rerun No Check_Pipetting Verify Pipetting Technique & Calibration Check_Seeding->Check_Pipetting Avoid_Edge Avoid Outer Wells of Plate Check_Pipetting->Avoid_Edge Avoid_Edge->Rerun

Caption: Troubleshooting decision tree for high replicate variability.

References

Technical Support Center: Taxuspine W-Induced Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common artifacts and issues encountered during experiments with Taxuspine W.

Frequently Asked Questions (FAQs) about this compound and Cell Cycle Arrest

Q1: What is the mechanism of action of this compound?

This compound, like other taxanes, is a microtubule-stabilizing agent.[1][2] It binds to β-tubulin, a subunit of microtubules, promoting their polymerization and preventing their depolymerization.[2][3] This disruption of normal microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.[4] Consequently, the cell cycle is arrested at the G2/M phase, leading to an inhibition of cell proliferation and, in many cases, induction of apoptosis (programmed cell death).[5][6][7]

Q2: How does this compound-induced cell cycle arrest appear in flow cytometry?

Following successful treatment with this compound, a significant increase in the population of cells in the G2/M phase of the cell cycle is expected. This is observed as a peak at the 4N DNA content in a cell cycle histogram generated by flow cytometry using a DNA intercalating dye like propidium iodide (PI). Concurrently, a decrease in the proportion of cells in the G0/G1 and S phases is typically seen.

Q3: Can this compound treatment lead to apoptosis? How can I differentiate it from G2/M arrest?

Yes, prolonged G2/M arrest induced by taxanes like this compound often leads to apoptosis.[5] In a cell cycle histogram, apoptotic cells are typically observed as a "sub-G1" peak, which represents cells with fragmented DNA and therefore less than 2N DNA content.[8][9] To more definitively distinguish between apoptosis and G2/M arrest, it is recommended to use an Annexin V/PI apoptosis assay. This assay can identify early apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive), providing a clearer picture of the cell death mechanism.

Q4: Can this compound induce polyploidy?

Microtubule-disrupting agents have the potential to induce polyploidy.[10] This can occur if cells exit mitosis without proper cell division (mitotic slippage), resulting in a tetraploid G1-like state.[11] In flow cytometry, these cells would have a DNA content of 8N or higher. Careful analysis of the cell cycle histogram beyond the 4N peak is necessary to identify polyploid populations.

Troubleshooting Guide for Flow Cytometry Artifacts

Issue 1: Excessive Cell Clumping or Aggregation

Stabilization of microtubules by this compound can sometimes affect cell adhesion properties, potentially leading to cell clumping.[12][13] This can clog the flow cytometer and lead to inaccurate data, as doublets or aggregates can be misinterpreted as cells in a different cycle phase.

Potential Cause Recommended Solution
Increased cell "stickiness" due to microtubule stabilization. - Prepare and run samples in Ca++/Mg++-free buffers (e.g., PBS without calcium and magnesium) to reduce cation-dependent cell adhesion.[14][15] - Add 2-5 mM EDTA to your staining and running buffers to chelate divalent cations.[14][15]
Release of DNA from dead cells. - Add 25-50 ug/mL DNase I to the cell suspension to digest extracellular DNA.[14] - Handle cells gently during harvesting and washing to minimize cell lysis.[16]
High cell density. - Resuspend cells at an optimal concentration of 1 x 10^6 cells/mL. Avoid overly concentrated samples.[14]
Presence of cell aggregates prior to analysis. - Filter the cell suspension through a 30-40 µm cell strainer immediately before running on the flow cytometer.[14]
Issue 2: Poor Resolution of Cell Cycle Peaks (High CV)

High coefficient of variation (CV) for the G0/G1 and G2/M peaks can make it difficult to accurately quantify the percentage of cells in each phase.

Potential Cause Recommended Solution
Inconsistent staining with Propidium Iodide (PI). - Ensure thorough resuspension of the cell pellet in the PI staining solution. - Optimize the incubation time and temperature for PI staining.
High flow rate. - Run samples at the lowest possible flow rate on the cytometer to improve resolution.
Instrument misalignment. - Ensure the flow cytometer is properly calibrated and aligned according to the manufacturer's instructions.
Issue 3: Unexpected Sub-G1 Peak or High Background

A prominent sub-G1 peak can indicate apoptosis, but high background noise can obscure this and other cell cycle phases.

Potential Cause Recommended Solution
Induction of apoptosis or necrosis. - Confirm apoptosis using a specific assay like Annexin V/PI staining. - Perform a time-course experiment to determine the optimal treatment duration before significant cell death occurs.
Cell debris. - Gate out debris based on forward and side scatter properties. - Ensure a clean single-cell suspension before staining.
Non-specific PI staining of RNA. - Include RNase A in the PI staining solution to eliminate RNA-associated fluorescence.

Troubleshooting Guide for Western Blotting Artifacts

Issue 1: Weak or No Signal for Target Cell Cycle Proteins

This can be a frustrating issue, suggesting problems with protein extraction, transfer, or antibody detection.

Potential Cause Recommended Solution
Inefficient protein extraction due to stabilized cytoskeleton. - Use a robust lysis buffer containing strong detergents (e.g., RIPA buffer). - Consider physical disruption methods like sonication or bead beating in conjunction with lysis buffer to ensure complete cell lysis.[17] - Optimize the lysis buffer with additives that can help solubilize proteins.[18]
Low abundance of the target protein. - Increase the amount of protein loaded onto the gel. - Use a positive control cell line or tissue known to express the target protein.[19]
Poor antibody performance. - Ensure the primary antibody is validated for Western blotting and is used at the recommended dilution. - Use a fresh dilution of the antibody for each experiment.[19] - Confirm that the secondary antibody is appropriate for the primary antibody's host species.[20]
Issue 2: High Background or Non-Specific Bands

High background can mask the true signal, while non-specific bands can lead to misinterpretation of the results.

Potential Cause Recommended Solution
Antibody concentration too high. - Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.[20]
Inadequate blocking. - Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or 5% BSA in TBST).
Insufficient washing. - Increase the number and duration of washes with TBST between antibody incubations.
Protein degradation or modification. - Add protease and phosphatase inhibitors to your lysis buffer.[19] - this compound treatment may induce post-translational modifications; check the literature for your protein of interest.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol allows for the analysis of DNA content and cell cycle distribution.

  • Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes on ice.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.

Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Harvesting: Harvest cells as described for cell cycle analysis.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry within one hour.

Diagrams

Signaling Pathway of this compound-Induced G2/M Arrest

TaxuspineW_Pathway TaxuspineW This compound Microtubules Microtubules TaxuspineW->Microtubules Stabilizes Spindle Mitotic Spindle Assembly Disruption Microtubules->Spindle Checkpoint Spindle Assembly Checkpoint Activation Spindle->Checkpoint Arrest G2/M Phase Arrest Checkpoint->Arrest Apoptosis Apoptosis Arrest->Apoptosis Prolonged Arrest Troubleshooting_Workflow Start Start: This compound Treatment Harvest Harvest Cells Start->Harvest Stain Propidium Iodide Staining Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze Problem Problem Detected? Analyze->Problem Clumping Cell Clumping? Problem->Clumping Yes End End: Good Data Problem->End No HighCV High CV? Clumping->HighCV No SolutionClump Implement Clumping Solutions: - Ca++/Mg++ free buffer - EDTA/DNase - Filter cells Clumping->SolutionClump Yes SubG1 Unexpected Sub-G1? HighCV->SubG1 No SolutionCV Implement CV Solutions: - Optimize staining - Lower flow rate HighCV->SolutionCV Yes SolutionSubG1 Implement Sub-G1 Solutions: - Annexin V/PI Assay - Time-course experiment SubG1->SolutionSubG1 Yes SubG1->End No Reanalyze Re-analyze SolutionClump->Reanalyze SolutionCV->Reanalyze SolutionSubG1->Reanalyze Reanalyze->Problem WB_Troubleshooting_Logic cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Recommended Solution WeakSignal Weak/No Signal Extraction Inefficient Protein Extraction WeakSignal->Extraction LowProtein Low Protein Abundance WeakSignal->LowProtein Antibody Poor Antibody Performance WeakSignal->Antibody HighBg High Background HighBg->Antibody Blocking Inadequate Blocking HighBg->Blocking Washing Insufficient Washing HighBg->Washing Lysis Optimize Lysis Buffer/ Sonication Extraction->Lysis LoadMore Increase Protein Load LowProtein->LoadMore OptimizeAb Optimize Antibody Dilution Antibody->OptimizeAb Antibody->OptimizeAb OptimizeBlock Optimize Blocking Blocking->OptimizeBlock IncreaseWash Increase Washes Washing->IncreaseWash

References

Technical Support Center: Large-Scale Isolation of Taxuspine W

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the challenges and methodologies associated with the large-scale isolation of Taxuspine W.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale isolation of this compound?

A1: The large-scale isolation of this compound presents several significant challenges:

  • Low Abundance: this compound is a minor taxoid, meaning it is present in very low concentrations in Taxus plant material compared to major taxanes like paclitaxel.

  • Complex Mixture: The crude extract from Taxus species contains a highly complex mixture of hundreds of structurally similar taxoids.[1] This makes the separation of this compound a difficult task.

  • Structural Similarity to Other Taxoids: this compound shares a common taxane core with numerous other compounds, leading to overlapping chromatographic profiles and making purification challenging.

  • Degradation: Taxanes can be sensitive to heat, pH changes, and enzymatic degradation during extraction and purification, potentially leading to low yields.

  • Scaling Up: Laboratory-scale purification methods, such as preparative HPLC, can be expensive and time-consuming to scale up for industrial production.

Q2: Which Taxus species are known to contain this compound?

A2: this compound has been identified in several Taxus species, including Taxus media, Taxus cuspidata, and Taxus mairei.[1][2] The concentration of this compound can vary depending on the plant part, geographical location, and harvesting time.

Q3: What extraction methods are suitable for obtaining a crude extract containing this compound?

A3: A variety of extraction techniques can be employed to obtain a crude taxane extract from Taxus biomass. Common methods include:

  • Solvent Extraction: This is the most traditional method, using polar solvents like methanol or ethanol, often mixed with water, to extract taxanes from ground plant material.[3]

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt plant cell walls, enhancing extraction efficiency and reducing extraction time.

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.

  • Supercritical Fluid Extraction (SFE): Using supercritical CO2 as a solvent is a more environmentally friendly option that can provide a cleaner extract.

Troubleshooting Guide

This guide addresses common issues encountered during the large-scale isolation of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low yield of crude taxane extract 1. Inefficient extraction method. 2. Improper solvent selection. 3. Degradation of taxanes during extraction. 4. Low concentration in the starting plant material.1. Optimize extraction parameters (e.g., time, temperature, solvent-to-solid ratio). Consider using advanced techniques like UAE or MAE. 2. Use a polar solvent like methanol or ethanol. A water co-solvent (e.g., 70-80% ethanol) can improve extraction efficiency.[3] 3. Avoid excessive heat and prolonged extraction times. 4. Screen different Taxus species and plant parts for higher this compound content.
Poor separation of this compound from other taxoids in chromatography 1. Inappropriate stationary phase. 2. Unoptimized mobile phase composition. 3. Column overloading. 4. Co-elution with structurally similar taxoids.1. For normal-phase chromatography, silica gel is commonly used. For reverse-phase, C18 columns are effective.[4] 2. Systematically vary the solvent gradient (e.g., in reverse-phase HPLC, adjust the acetonitrile/water or methanol/water gradient). 3. Reduce the amount of crude extract loaded onto the column. 4. Employ multi-step chromatographic purification, using different stationary and mobile phases to improve resolution. Consider techniques like counter-current chromatography.
Presence of impurities in the final product 1. Incomplete removal of pigments and lipids. 2. Insufficient chromatographic purification. 3. Contamination from solvents or equipment.1. Incorporate a pre-purification step, such as liquid-liquid extraction or treatment with activated carbon, to remove chlorophyll and lipids.[3] 2. Add additional chromatography steps or optimize the existing ones. Recrystallization can also be an effective final purification step. 3. Use high-purity solvents and ensure all glassware and equipment are thoroughly cleaned.
Product degradation during processing 1. Exposure to harsh pH conditions. 2. High temperatures during solvent evaporation. 3. Presence of degradative enzymes in the initial extract.1. Maintain a neutral pH throughout the isolation process. 2. Use a rotary evaporator under reduced pressure to remove solvents at a lower temperature. 3. Deactivate enzymes by briefly heating the initial plant material or by using appropriate inhibitors.

Quantitative Data Summary

Taxane Plant Source Extraction/Purification Method Yield Purity Reference
PaclitaxelTaxus brevifolia (bark)Reverse-phase chromatography0.04%>95%[4]
10-Deacetylbaccatin IIITaxus brevifolia (bark)Reverse-phase chromatography0.02%>95%[4]
PaclitaxelTaxus cuspidataPreparative HPLC-99.15%[5]
10-DeacetyltaxolTaxus cuspidataPreparative HPLC-95.33%[5]

Experimental Protocols

General Protocol for the Large-Scale Isolation of a Taxane-Enriched Fraction

This protocol outlines a general procedure for obtaining a crude extract enriched in taxanes, including this compound, from Taxus plant material. Further purification steps would be required to isolate pure this compound.

  • Biomass Preparation:

    • Harvest fresh needles and twigs of a suitable Taxus species (e.g., Taxus media).

    • Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried biomass into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Macerate the powdered plant material in 80% aqueous ethanol at a 1:10 solid-to-solvent ratio (w/v) for 24 hours at room temperature with continuous stirring.

    • Filter the mixture to separate the extract from the solid residue.

    • Repeat the extraction process on the residue two more times to maximize the yield.

    • Combine the extracts from all three extractions.

  • Solvent Partitioning and Concentration:

    • Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

    • Suspend the resulting aqueous residue in water and perform a liquid-liquid extraction with a non-polar solvent like n-hexane to remove lipids and chlorophyll. Discard the hexane layer.

    • Extract the aqueous layer multiple times with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, to extract the taxanes.

    • Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude taxane-enriched extract.

  • Preliminary Purification:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

    • This extract can then be subjected to further purification techniques.

Chromatographic Purification Strategy

To isolate this compound from the crude extract, a multi-step chromatographic approach is necessary.

  • Silica Gel Column Chromatography (Normal Phase):

    • Pack a column with silica gel and equilibrate it with a non-polar solvent system (e.g., a hexane-ethyl acetate gradient).

    • Load the crude extract onto the column.

    • Elute the column with a stepwise or linear gradient of increasing polarity (increasing the proportion of ethyl acetate).

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing this compound.

  • Reverse-Phase Column Chromatography (C18):

    • Pool the fractions enriched with this compound from the silica gel column and evaporate the solvent.

    • Dissolve the residue in a suitable solvent and load it onto a C18 reverse-phase column.

    • Elute the column with a gradient of decreasing polarity (e.g., a water-acetonitrile or water-methanol gradient).

    • Collect and analyze fractions to identify those containing this compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • For final purification to achieve high purity, subject the enriched fractions from the previous step to preparative HPLC on a C18 column with an optimized isocratic or shallow gradient mobile phase.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification Start Taxus Biomass (Needles/Twigs) Grinding Grinding Start->Grinding Extraction Solvent Extraction (e.g., 80% Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Partitioning Liquid-Liquid Partitioning (Hexane/Water & Dichloromethane/Water) Concentration->Partitioning CrudeExtract Crude Taxane Extract Partitioning->CrudeExtract NormalPhase Normal Phase Chromatography (Silica Gel) CrudeExtract->NormalPhase RP_Phase Reverse Phase Chromatography (C18) NormalPhase->RP_Phase Prep_HPLC Preparative HPLC RP_Phase->Prep_HPLC Pure_TaxuspineW Pure this compound Prep_HPLC->Pure_TaxuspineW

Caption: Workflow for the large-scale isolation and purification of this compound.

Troubleshooting_Logic Start Low Purity of Isolated this compound Cause1 Co-elution with other taxoids? Start->Cause1 Cause2 Presence of non-taxane impurities? Start->Cause2 Solution1 Optimize chromatographic conditions (gradient, solvent system) Cause1->Solution1 Yes Solution3 Employ multi-step chromatography Cause1->Solution3 Yes Solution2 Add pre-purification step (e.g., activated carbon) Cause2->Solution2 Yes End High Purity Achieved Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting logic for low purity of isolated this compound.

References

Technical Support Center: Taxuspine W Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Taxuspine W, focusing on the identification of its degradation products.

Frequently Asked Questions (FAQs)

Q1: We are starting a project on this compound. What are its expected degradation pathways?

A1: While specific degradation pathways for this compound have not been extensively published, based on the known chemistry of other taxane alkaloids, you can anticipate several key degradation routes.[1][2][3] Taxanes are generally susceptible to hydrolysis of their ester groups, particularly under acidic or basic conditions. Epimerization at chiral centers, such as the C-7 position, is another common degradation pathway observed for similar compounds like paclitaxel.[2] Additionally, oxidation can lead to the formation of various byproducts. It is crucial to perform forced degradation studies to empirically determine the specific degradation pathways of this compound.

Q2: What are the initial steps for designing a forced degradation study for this compound?

A2: A forced degradation study, also known as stress testing, is essential for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method.[4] The initial steps involve subjecting a solution of this compound to various stress conditions, typically including:

  • Acidic hydrolysis: e.g., 0.1 M HCl at a controlled temperature.

  • Basic hydrolysis: e.g., 0.1 M NaOH at a controlled temperature.

  • Oxidative degradation: e.g., 3% H₂O₂ at room temperature.

  • Thermal degradation: Heating the solid drug substance or a solution at a high temperature (e.g., 60-80°C).

  • Photodegradation: Exposing the drug substance or a solution to UV and/or visible light.

The goal is to achieve a target degradation of 5-20% of the parent compound to ensure the formation of primary degradation products without excessive decomposition.[5]

Q3: Our chromatograms from the stressed samples are very complex. How can we begin to identify the degradation products?

A3: Complex chromatograms are common in forced degradation studies. A systematic approach is key.

  • Develop a Stability-Indicating Method: First, ensure your analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, can separate the main degradation products from the parent this compound peak and from each other.

  • Use a Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: This will provide UV spectra for each peak, which can help in determining if peaks are pure and can offer some structural information.

  • Employ Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer (LC-MS). This will provide the mass-to-charge ratio (m/z) of the parent ion and its fragments for each degradation product, which is critical for structural elucidation. High-resolution mass spectrometry (HRMS), such as Q-TOF, can provide accurate mass measurements to help determine the elemental composition.[1]

  • Isolate Degradation Products: If a significant degradation product is observed, you may need to isolate it using preparative HPLC for further characterization by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: We are not seeing any degradation under our initial stress conditions. What should we do?

A4: If you do not observe any degradation, it indicates that this compound is stable under the applied conditions. To induce degradation, you can gradually increase the severity of the stress conditions. For example:

  • Increase the concentration of the acid or base.

  • Increase the temperature.

  • Extend the exposure time. It is important to make these changes incrementally to avoid complete degradation of the sample.

Troubleshooting Guides

Issue 1: Poor resolution between this compound and a major degradation product in our HPLC method.

  • Possible Cause: The mobile phase composition is not optimal for separating compounds with similar polarities.

  • Troubleshooting Steps:

    • Modify the Organic Solvent Ratio: If using a gradient elution, try adjusting the gradient slope to be shallower, providing more time for separation. For isocratic elution, systematically vary the ratio of the organic and aqueous phases.

    • Change the Organic Solvent: If you are using acetonitrile, try methanol or vice versa. The different selectivities of these solvents can significantly alter the separation.

    • Adjust the pH of the Aqueous Phase: The ionization state of this compound and its degradation products can affect their retention. Experiment with different pH values of the aqueous buffer.

    • Try a Different Column Chemistry: If modifications to the mobile phase are unsuccessful, consider using a column with a different stationary phase (e.g., a phenyl-hexyl or a cyano column instead of a C18).

Issue 2: The mass spectra of our degradation products are difficult to interpret.

  • Possible Cause: In-source fragmentation or the presence of multiple co-eluting compounds.

  • Troubleshooting Steps:

    • Optimize MS Source Conditions: Lower the fragmentor voltage or cone voltage to minimize in-source fragmentation and enhance the abundance of the molecular ion.

    • Improve Chromatographic Separation: As mentioned in Issue 1, ensure that each peak entering the mass spectrometer is as pure as possible.

    • Perform MS/MS (Tandem Mass Spectrometry): Isolate the parent ion of interest and fragment it in the collision cell. The resulting fragmentation pattern will be specific to that compound and can provide valuable structural information.[1]

    • Use High-Resolution MS: Accurate mass data from an HRMS instrument can help to confirm the elemental composition of the degradation product and its fragments.

Quantitative Data Summary

The following table provides a hypothetical example of the results from a forced degradation study on this compound.

Stress ConditionTime (hours)Temperature (°C)% Degradation of this compoundNumber of Major Degradation Products
0.1 M HCl246015.22
0.1 M NaOH84018.53
3% H₂O₂24259.81
Heat (Solid)48805.51
Photolytic (UV/Vis)722512.12

Experimental Protocols

Protocol: Forced Degradation Study of this compound

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 40°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Place the solid this compound powder in a 80°C oven. Also, heat a solution of this compound at 80°C.

    • Photolytic Degradation: Expose a solution of this compound to a photostability chamber.

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 12, 24 hours).

  • Sample Quenching:

    • For acid-stressed samples, neutralize with an equivalent amount of NaOH.

    • For base-stressed samples, neutralize with an equivalent amount of HCl.

  • Analysis: Dilute the samples to a suitable concentration and analyze by a validated stability-indicating HPLC-UV/MS method.

Visualizations

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_identification Identification stress_conditions This compound Solution subjected to: - Acidic Hydrolysis - Basic Hydrolysis - Oxidation - Heat - Photolysis hplc_ms HPLC-UV/MS Analysis stress_conditions->hplc_ms Stressed Samples data_processing Data Processing and Peak Integration hplc_ms->data_processing ms_ms MS/MS Fragmentation Analysis data_processing->ms_ms Identify m/z of Degradants hrms High-Resolution MS for Elemental Composition ms_ms->hrms isolation Preparative HPLC for Isolation (if necessary) hrms->isolation For unknown major degradants nmr NMR Spectroscopy for Structure Elucidation isolation->nmr

Caption: Workflow for the identification of this compound degradation products.

degradation_pathway cluster_products Potential Degradation Products taxuspine_w This compound hydrolysis_products Hydrolysis Products (Loss of Ester Groups) taxuspine_w->hydrolysis_products Acid/Base epimers Epimerization Products (e.g., at C-7) taxuspine_w->epimers Heat/pH oxidation_products Oxidation Products taxuspine_w->oxidation_products Oxidizing Agent

Caption: Potential degradation pathways of this compound.

References

minimizing off-target effects of Taxuspine W in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing off-target effects and ensuring the accuracy of experimental results when working with Taxuspine W and other taxane diterpenes.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound.

Issue Potential Cause Recommended Solution
High variability between replicate wells in cytotoxicity assays. 1. Uneven cell seeding. 2. Inconsistent drug concentration. 3. Edge effects in the microplate.1. Ensure a single-cell suspension before seeding and mix gently after seeding. 2. Prepare a fresh stock solution and vortex thoroughly before diluting to final concentrations. 3. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.
Observed cytotoxicity at unexpectedly low concentrations. 1. Off-target effects. 2. Cell line hypersensitivity. 3. Contamination of the compound or culture.1. Perform a dose-response curve with a wide range of concentrations to determine the therapeutic window. 2. Use a panel of different cell lines to assess specificity. 3. Verify the purity of this compound and ensure aseptic technique during experiments.
Inconsistent results in apoptosis assays (e.g., Annexin V/PI staining). 1. Incorrect timing of the assay. 2. Cell detachment and loss during staining. 3. Compensation issues in flow cytometry.1. Perform a time-course experiment to identify the optimal time point for apoptosis induction. 2. Collect both adherent and floating cells for analysis. Use gentle washing steps. 3. Run single-color controls for each fluorochrome to set up proper compensation.
No observable on-target effect at expected concentrations. 1. Compound inactivity. 2. Cell line resistance. 3. Incorrect experimental setup.1. Confirm the identity and purity of this compound via analytical methods. 2. Investigate the expression of the target protein in your cell line. Consider using a cell line known to be sensitive to taxanes as a positive control. 3. Review the experimental protocol for any deviations. Ensure proper solvent and final concentration.
Conflicting data between different assay types (e.g., cytotoxicity vs. apoptosis). 1. Different endpoints being measured. 2. Cell cycle arrest vs. cell death.1. Understand that different assays measure different cellular events (e.g., metabolic activity in MTT vs. membrane integrity in apoptosis assays). 2. Perform cell cycle analysis to determine if the compound induces arrest at a specific phase, which may not immediately lead to apoptosis.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target and potential off-target effects of taxane diterpenes like this compound?

A1: The primary on-target effect of many well-characterized taxanes, such as Paclitaxel, is the stabilization of microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. While specific data for this compound is limited, it is plausible that it shares this mechanism. Potential off-target effects of taxoids can include modulation of multidrug resistance proteins like P-glycoprotein and effects on other cellular signaling pathways.[1][2][3] It is crucial to experimentally determine the on- and off-target effects for your specific cell system.

Q2: How can I design my experiments to minimize off-target effects?

A2: To minimize off-target effects, it is recommended to:

  • Perform Dose-Response Studies: Use the lowest effective concentration that elicits the desired on-target effect.

  • Use Appropriate Controls: Include a well-characterized taxane (e.g., Paclitaxel) as a positive control and a vehicle-only (e.g., DMSO) as a negative control.

  • Employ Multiple Cell Lines: Using cell lines with varying expression levels of the putative target can help confirm on-target activity.

  • Conduct Time-Course Experiments: Assess cellular responses at different time points to distinguish primary from secondary effects.

  • Utilize Orthogonal Assays: Confirm findings using multiple, independent assays that measure different aspects of the same biological process (e.g., use a caspase activity assay in addition to Annexin V staining for apoptosis).

Q3: What are some key considerations for dissolving and storing this compound?

A3: this compound is likely a hydrophobic molecule, similar to other taxanes. It should be dissolved in an organic solvent like DMSO to create a high-concentration stock solution. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in pre-warmed cell culture medium and mix thoroughly. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.1%) and consistent across all treatments, including the vehicle control, as the solvent itself can have cellular effects.

Quantitative Data Summary

Due to the limited publicly available data specific to this compound, the following table provides an illustrative example of on-target versus off-target effects for a generic taxane diterpene. Researchers should generate their own data for this compound in their experimental system.

Parameter On-Target Effect (Microtubule Stabilization) Off-Target Effect (P-glycoprotein Inhibition)
Effective Concentration (EC50) 10 - 100 nM1 - 10 µM
Assay Mitotic Arrest Assay (Cell Cycle Analysis)P-glycoprotein ATPase Activity Assay
Cell Line Proliferating Cancer Cell Line (e.g., HeLa, MCF-7)P-gp Overexpressing Cell Line (e.g., NCI/ADR-RES)

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from a concentrated stock in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions or control medium (with vehicle) to the respective wells.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis and necrosis induced by this compound using flow cytometry.[4][5]

Materials:

  • This compound

  • Cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound or vehicle control for the determined time point.

  • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent (e.g., Trypsin-EDTA) and then neutralize.

  • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Visualizations

Experimental_Workflow_for_Taxuspine_W cluster_0 Preparation cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis prep_compound Prepare this compound Stock treat_cells Treat Cells with this compound prep_compound->treat_cells prep_cells Culture and Seed Cells prep_cells->treat_cells cytotoxicity Cytotoxicity Assay (e.g., MTT) treat_cells->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat_cells->apoptosis cell_cycle Cell Cycle Analysis treat_cells->cell_cycle western_blot Western Blot (e.g., for target proteins) treat_cells->western_blot analyze_data Analyze and Interpret Results cytotoxicity->analyze_data apoptosis->analyze_data cell_cycle->analyze_data western_blot->analyze_data

Caption: General experimental workflow for investigating the effects of this compound.

Hypothetical_Signaling_Pathway TaxuspineW This compound Microtubules Microtubules TaxuspineW->Microtubules Stabilizes (On-target) Pgp P-glycoprotein (Off-target) TaxuspineW->Pgp Inhibits (Potential Off-target) MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis DrugEfflux Decreased Drug Efflux Pgp->DrugEfflux

Caption: Hypothetical signaling pathway for a taxane diterpene like this compound.

References

Technical Support Center: Semi-synthesis of Taxuspine W Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the semi-synthesis of Taxuspine W analogs. The information is tailored for scientists and professionals in drug development, offering insights into potential challenges and solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main starting materials for the semi-synthesis of this compound analogs?

A1: The semi-synthesis of this compound analogs typically begins with advanced taxane intermediates possessing the characteristic 6-8-6 tricyclic ring system or the rearranged 2(3→20)abeotaxane core. Common starting materials are natural taxoids extracted in larger quantities from yew trees (Taxus species), such as 10-deacetylbaccatin III (10-DAB) or baccatin III. However, due to the specific substitution pattern of this compound, an ideal starting material would be a taxane with a similar oxygenation pattern at C2, C5, C7, C9, C10, and C13.

Q2: What are the key strategic considerations for modifying the this compound core?

A2: The primary strategies revolve around selective protection and deprotection of the various hydroxyl groups, followed by modification at specific sites. Key considerations include:

  • Selective Protection: The hydroxyl groups at C5 and C13 have different steric environments and reactivity, allowing for selective protection.

  • C13 Side Chain Modification: A common strategy involves the attachment of a desired side chain at the C13-hydroxyl group, often employing methods like the β-lactam synthon approach.

  • C5 Acylation/Alkylation: The C5-hydroxyl group can be a target for introducing various acyl or alkyl groups to explore structure-activity relationships (SAR).

  • C9 Carbonyl Reactivity: The ketone at the C9 position can be a site for reduction or other carbonyl chemistry, though this can sometimes lead to skeletal rearrangements.

Q3: How can I selectively protect the hydroxyl groups on the taxane core?

A3: Selective protection is crucial and relies on the differential reactivity of the hydroxyl groups. Generally, the C7-OH is more reactive than the C10-OH, which is in turn more reactive than the sterically hindered C13-OH. The C5-OH reactivity can vary depending on the overall conformation. Common protecting groups and their typical selectivity are summarized below. The choice of protecting group is critical and should be compatible with subsequent reaction conditions. Orthogonal protecting group strategies are often employed to allow for sequential deprotection and modification.

Troubleshooting Guides

Problem 1: Low yield during the coupling of the C13 side chain.
Potential Cause Troubleshooting Steps
Steric Hindrance at C13 The C13-hydroxyl group is sterically hindered. Use a more reactive acylating agent or a stronger base for activation. The β-lactam synthon method is often effective for this coupling.
Incomplete Deprotonation of C13-OH Ensure complete deprotonation of the C13-hydroxyl group by using a sufficient excess of a strong, non-nucleophilic base such as lithium hexamethyldisilazide (LHMDS).
Degradation of Reactants Taxanes can be sensitive to strong bases and high temperatures. Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) and under an inert atmosphere (e.g., argon or nitrogen).
Poor Quality of Starting Materials Ensure the starting taxane and the side-chain precursor are pure and dry. Moisture can quench the base and hydrolyze reactive intermediates.
Problem 2: Non-selective acylation of hydroxyl groups.
Potential Cause Troubleshooting Steps
Similar Reactivity of Hydroxyl Groups The hydroxyl groups at C5 and C7 may have similar reactivity. Use a bulky acylating agent to favor reaction at the less sterically hindered hydroxyl group. Alternatively, employ a protecting group strategy to differentiate the hydroxyls.
Reaction Conditions Too Harsh High temperatures or prolonged reaction times can lead to loss of selectivity. Optimize the reaction conditions by lowering the temperature and monitoring the reaction progress closely (e.g., by TLC or LC-MS).
Incorrect Choice of Reagents The choice of base and solvent can influence selectivity. A non-nucleophilic, sterically hindered base may improve selectivity.
Problem 3: Unexpected side reactions or skeletal rearrangements.
Potential Cause Troubleshooting Steps
Reactivity of the C9-Carbonyl Group The C9-ketone can participate in rearrangements, especially under basic or acidic conditions. Consider protecting the C9-ketone as a ketal if it is not the intended reaction site.
Ring Strain The taxane core is strained, and certain reactions can trigger rearrangements to relieve this strain. Carefully choose reaction conditions to minimize the likelihood of such events. Mild, neutral conditions are often preferred.
Instability of Protecting Groups Ensure that the chosen protecting groups are stable under the reaction conditions for a given step. Unintended deprotection can lead to a cascade of side reactions.

Data Presentation

Table 1: Comparison of Common Protecting Groups for Taxane Hydroxyls

Protecting GroupAbbreviationTypical ApplicationCleavage Conditions
TriethylsilylTESC7-OH, C10-OHHF-Pyridine, TBAF
Tert-butyldimethylsilylTBDMSC7-OH, C10-OHHF-Pyridine, TBAF
2,2,2-TrichloroethoxycarbonylTrocC7-OH, C10-OHZn, AcOH
BenzyloxycarbonylCbz, ZC13-Side Chain AmineH₂, Pd/C
Tert-butoxycarbonylBocC13-Side Chain AmineTFA, HCl

Experimental Protocols

Protocol 1: Selective Silylation of the C7-Hydroxyl Group

  • Dissolve the starting taxane (1 equivalent) in anhydrous pyridine or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylsilyl chloride (TESCl, 1.1 equivalents) dropwise.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Protocol 2: Esterification of the C13-Hydroxyl Group using the β-Lactam Synthon Method

  • Dry the C7-protected taxane intermediate under high vacuum.

  • Dissolve the dried taxane in anhydrous THF and cool to -40 °C under an argon atmosphere.

  • Add a solution of LHMDS (1.5 equivalents) in THF dropwise and stir for 30 minutes at -40 °C.

  • Add a solution of the desired β-lactam (2 equivalents) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to 0 °C and stir for several hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the coupled product by flash column chromatography.

Visualizations

semi_synthesis_workflow start Taxane Starting Material (e.g., 10-DAB) protect_c7 Selective Protection of C7-OH (e.g., TESCl, Pyridine) start->protect_c7 protect_c10 Protection of C10-OH (e.g., Ac₂O, DMAP) protect_c7->protect_c10 sidechain_coupling C13 Side Chain Coupling (β-Lactam, LHMDS) protect_c10->sidechain_coupling deprotect_c7 Selective Deprotection of C7-OH (e.g., HF-Pyridine) sidechain_coupling->deprotect_c7 deprotect_c10 Deprotection of C10-OH (e.g., NaBH₄) deprotect_c7->deprotect_c10 final_analog This compound Analog deprotect_c10->final_analog troubleshooting_logic issue Low Yield in C13 Coupling cause1 Steric Hindrance issue->cause1 cause2 Incomplete Deprotonation issue->cause2 cause3 Reactant Degradation issue->cause3 solution1 Use more reactive acylating agent cause1->solution1 solution2 Increase base equivalents or use stronger base cause2->solution2 solution3 Lower reaction temperature and use inert atmosphere cause3->solution3

Validation & Comparative

Taxuspine W vs. Paclitaxel: A Comparative Guide to Microtubule Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Taxuspine W and the well-established anti-cancer drug Paclitaxel, with a focus on their mechanisms of action related to microtubule stabilization. While data on this compound is limited, this guide draws comparisons based on available information for related taxane compounds, particularly Taxuspine D, to provide a valuable resource for researchers in oncology and drug discovery.

Mechanism of Action: A Tale of Two Taxanes

Both Paclitaxel and Taxuspines belong to the taxane family of diterpenoids, natural products primarily isolated from yew trees (Taxus species). Their biological activity is centered on their interaction with tubulin, the protein subunit of microtubules. Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, most notably mitosis.

Paclitaxel , a cornerstone of chemotherapy, is a potent microtubule-stabilizing agent.[1] It binds to a specific site on the β-tubulin subunit within the microtubule polymer.[2] This binding event promotes the polymerization of tubulin dimers and stabilizes the resulting microtubule, effectively preventing its depolymerization.[2] The consequence of this hyper-stabilization is the disruption of the normal dynamic instability of microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis (programmed cell death) in rapidly dividing cancer cells.

Below is a diagram illustrating the established signaling pathway of Paclitaxel and the hypothesized, yet unconfirmed, pathway for a microtubule-stabilizing Taxuspine.

cluster_paclitaxel Paclitaxel Pathway cluster_taxuspine Hypothesized this compound Pathway Paclitaxel Paclitaxel beta_tubulin_p β-tubulin (in microtubule) Paclitaxel->beta_tubulin_p Binds to mt_stabilization_p Microtubule Stabilization beta_tubulin_p->mt_stabilization_p Promotes mitotic_arrest_p Mitotic Arrest (G2/M Phase) mt_stabilization_p->mitotic_arrest_p Leads to apoptosis_p Apoptosis mitotic_arrest_p->apoptosis_p Induces Taxuspine_W This compound (Hypothetical) beta_tubulin_t β-tubulin (in microtubule) Taxuspine_W->beta_tubulin_t Potential Binding mt_stabilization_t Microtubule Stabilization beta_tubulin_t->mt_stabilization_t Potential Promotion cellular_effect_t Downstream Cellular Effects mt_stabilization_t->cellular_effect_t Leads to start Start prepare Prepare Tubulin and Assay Buffer start->prepare add_compounds Add Test Compound (this compound/Paclitaxel) or Control prepare->add_compounds incubate Incubate at 37°C to Initiate Polymerization add_compounds->incubate measure Measure Absorbance at 340 nm over Time incubate->measure analyze Analyze Polymerization Kinetics measure->analyze end End analyze->end

References

A Comparative Analysis of the Cytotoxic Profiles of Taxuspine W and Docetaxel

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative study on the cytotoxicity of Taxuspine W and the widely-used chemotherapeutic agent Docetaxel is currently unavailable in peer-reviewed literature. This guide, therefore, presents a detailed overview of the known cytotoxic properties of Docetaxel against various cancer cell lines, supported by experimental data. While specific cytotoxic data for this compound is not available, this report includes information on related taxuspine compounds and the signaling pathways affected by Taxus extracts to provide a broader context for future research.

Introduction to Docetaxel and this compound

Docetaxel is a well-established anti-cancer drug belonging to the taxane class, which are diterpenoids originally derived from yew trees (Taxus species). It is a semi-synthetic analogue of paclitaxel and is a cornerstone in the treatment of various solid tumors, including breast, non-small cell lung, prostate, and ovarian cancers.[1][2] Its primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]

This compound is a naturally occurring taxane found in species such as Taxus mairei.[3] While its specific biological activities are not extensively documented, other taxuspine derivatives, such as Taxuspine C, D, and X, have been investigated for their roles in modulating multidrug resistance and interacting with microtubules.[4][5][6]

Cytotoxicity of Docetaxel: A Quantitative Overview

The cytotoxic efficacy of Docetaxel is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The IC50 values for Docetaxel vary significantly across different cancer cell lines, reflecting diverse sensitivities to the drug.

Cell LineCancer TypeIC50 (nM)Reference
Breast Cancer
MCF-7Breast AdenocarcinomaVaries[7]
Lung Cancer
A549Lung CarcinomaVaries[8]
HCC827Lung AdenocarcinomaVaries[8]
Ovarian Cancer
VariousOvarian CancerVaries[9]
Prostate Cancer
PC-3Prostate AdenocarcinomaVaries
DU145Prostate CarcinomaVaries
Cervical Cancer
HeLaCervical AdenocarcinomaVaries
Gastric Cancer
SGC-7901Gastric AdenocarcinomaVaries[3]

Taxuspine Compounds: Limited Cytotoxicity Data

Currently, there is a notable absence of published studies detailing the cytotoxic effects and IC50 values of this compound against any cancer cell line. However, research on other taxuspine compounds suggests potential bioactivities that may not be directly cytotoxic but could be relevant in an oncology context. For instance, Taxuspine C has been shown to modulate multidrug resistance by inhibiting P-glycoprotein, an efflux pump that expels chemotherapeutic drugs from cancer cells.[4][10] Similarly, Taxuspine X has been identified as a potent P-glycoprotein inhibitor.[6] Taxuspine D has been observed to inhibit the depolymerization of microtubules, a mechanism shared with cytotoxic taxanes like Docetaxel, although its cytotoxic potential has not been fully elucidated.[5]

Experimental Protocols for Cytotoxicity Assessment

The determination of a compound's cytotoxicity is a fundamental step in drug discovery. Several in vitro assays are routinely employed to measure the dose-dependent effects of a drug on cancer cell viability and proliferation.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The cells are then treated with serial dilutions of the test compound (e.g., Docetaxel) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well. The plate is then incubated for a few hours to allow for formazan crystal formation.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting a dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow A Seed Cells in 96-well Plate B Treat with Compound A->B Overnight Adhesion C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E Formation of Formazan F Add Solubilizing Agent E->F G Read Absorbance F->G H Calculate IC50 G->H Data Analysis

MTT Assay Workflow for determining cytotoxicity.

Signaling Pathways

Docetaxel's Mechanism of Action

Docetaxel exerts its cytotoxic effects primarily by targeting microtubules. It binds to the β-tubulin subunit of microtubules, promoting their polymerization and stabilizing them against depolymerization. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. Consequently, the cell cycle is arrested at the G2/M phase, ultimately leading to apoptotic cell death.[1]

Docetaxel_Mechanism cluster_mechanism Docetaxel's Mechanism of Action Docetaxel Docetaxel Microtubules Microtubules Docetaxel->Microtubules Binds to β-tubulin Stabilization Microtubule Stabilization Microtubules->Stabilization Promotes Polymerization MitoticSpindle Mitotic Spindle Disruption Stabilization->MitoticSpindle CellCycleArrest G2/M Phase Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis (Cell Death) CellCycleArrest->Apoptosis

Signaling pathway of Docetaxel leading to apoptosis.

Signaling Pathways Potentially Influenced by Taxus Compounds

While the specific signaling pathways affected by this compound are unknown, studies on aqueous extracts from Taxus species have implicated several key pathways in their anti-cancer effects. It is important to note that these extracts contain a complex mixture of compounds, and the observed effects cannot be attributed to this compound alone.

  • JAK/STAT3 Pathway: Extracts from Taxus wallichiana have been shown to inhibit the proliferation and metastasis of lung cancer cells by inactivating the JAK/STAT3 signaling pathway.[8][11] This pathway is crucial for cell growth and survival, and its dysregulation is common in many cancers.

  • Hippo-YAP Pathway: Aqueous extracts of Taxus chinensis var. mairei have been found to induce apoptosis in non-small cell lung cancer cells by regulating the Hippo-YAP pathway via Activating Transcription Factor 3 (ATF3).[12] The Hippo pathway is a critical regulator of organ size and tissue homeostasis, and its deregulation can lead to uncontrolled cell proliferation.

Taxus_Pathways cluster_pathways Signaling Pathways Modulated by Taxus Extracts TaxusExtract Taxus Extracts JAK_STAT3 JAK/STAT3 Pathway TaxusExtract->JAK_STAT3 Inhibits Hippo_YAP Hippo-YAP Pathway TaxusExtract->Hippo_YAP Regulates Proliferation Cell Proliferation JAK_STAT3->Proliferation Promotes Metastasis Metastasis JAK_STAT3->Metastasis Promotes Apoptosis Apoptosis Hippo_YAP->Apoptosis Induces

Potential signaling pathways affected by Taxus extracts.

Conclusion

Docetaxel is a potent cytotoxic agent with a well-defined mechanism of action centered on microtubule stabilization. Its efficacy has been demonstrated across a wide range of cancer cell lines. In stark contrast, the cytotoxic properties of this compound remain uninvestigated. While related taxuspine compounds exhibit interesting bioactivities, such as the modulation of multidrug resistance, further research is imperative to determine if this compound possesses direct cytotoxic effects. Future studies should focus on isolating pure this compound and evaluating its cytotoxicity in various cancer models to ascertain its potential as a novel therapeutic agent. Researchers are encouraged to utilize established cytotoxicity assays, such as the MTT assay, to generate robust and comparable data. Elucidating the specific molecular targets and signaling pathways of this compound will be crucial in understanding its biological function and potential clinical applications.

References

Structure-Activity Relationship of Taxane Derivatives: A Comparative Guide Focused on Taxuspine Congeners

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the structure-activity relationships (SAR) of taxane derivatives, with a particular focus on congeners of Taxuspine W. Direct SAR studies on this compound derivatives are not extensively available in the current literature. Therefore, this document extrapolates potential SAR insights from studies on closely related compounds, primarily Taxuspine C and synthetic analogs of Taxuspine X. The primary biological activities discussed are cytotoxicity against cancer cell lines and the inhibition of P-glycoprotein (P-gp), a key contributor to multidrug resistance (MDR). This guide summarizes quantitative biological data, details relevant experimental protocols, and presents key concepts through diagrams to aid in the rational design of novel, potent taxane-based therapeutic agents.

Introduction: The Taxane Landscape and the Enigma of this compound

Taxanes represent a critical class of diterpenoid compounds, with paclitaxel (Taxol®) and docetaxel (Taxotere®) being cornerstone chemotherapeutic agents for a variety of cancers.[1] Their primary mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[2] Beyond this cytotoxic effect, certain taxanes exhibit the ability to modulate the function of efflux pumps like P-glycoprotein (P-gp), offering a potential strategy to overcome multidrug resistance.[3]

This compound, a taxane with a 2(3→20)-abeotaxane skeleton isolated from Taxus cuspidata, is a member of this extensive family.[4] However, comprehensive SAR studies specifically on derivatives of this compound are sparse in publicly accessible literature. This guide, therefore, draws upon the wealth of information available for other taxuspines and related taxanes to infer potential structural requirements for biological activity. The focus will be on P-glycoprotein inhibition, a notable activity of several non-cytotoxic taxane derivatives.

Comparative Analysis of Taxuspine Derivatives

The biological activity of taxanes is intricately linked to their complex three-dimensional structure. Modifications at various positions on the taxane core can dramatically influence their cytotoxicity and their ability to interact with other biological targets like P-gp.

Insights from Taxuspine X Analogs: The Role of the C13 Side Chain in P-gp Inhibition

Research on simplified, "non-natural" analogs of Taxuspine X has provided valuable insights into the structural features crucial for P-gp inhibition. These studies often replace the complex side chain at C13 with various acyl groups to abolish cytotoxicity and enhance MDR reversal activity.[3] A key finding is the importance of an acyloxy moiety at C13, particularly a benzoyloxy group, for potent P-gp inhibition.[3]

Compound IDModification from Parent ScaffoldBiological ActivityIC50 (µM) for P-gp InhibitionReference
Taxuspine X Natural ProductPotent MDR reversing agentNot specified[3]
Analog 5 Simplified, non-natural taxaneNo P-gp inhibitory activity> 100[3]
Analog 6 Simplified, non-natural taxane with a benzoyloxy moiety at C13Good P-gp inhibitor7.2[3][4]
Analog 7 Simplified, carbocyclic taxanePromising P-gp inhibitory activity25[3]

Table 1: P-gp Inhibitory Activity of Simplified Taxuspine X Analogs. This table summarizes the IC50 values for P-gp inhibition of synthetic analogs related to Taxuspine X. The data highlights the critical role of the C13 benzoyloxy group for this activity.

Learning from Taxuspine C Derivatives: Modifications for P-gp Inhibition

Studies on Taxuspine C derivatives have also pointed towards their potential as functional inhibitors of P-gp. Photochemical modification of the taxane core and subsequent alterations at the C5 position have been explored. Notably, a 5-O-benzoylated derivative of 5-O-decinnamoyltaxuspine C was found to be highly effective in increasing the cellular accumulation of vincristine in multidrug-resistant cells, indicating potent P-gp inhibition.[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of taxane derivatives.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which a compound inhibits the growth of a cell population by 50% (IC50).

  • Cell Seeding: Cancer cell lines (e.g., KB cells) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.[6]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Taxuspine derivatives) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

G Experimental Workflow for MTT Cytotoxicity Assay cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Measurement cluster_3 Analysis A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Add this compound derivatives (various concentrations) B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Dissolve formazan crystals (add DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability H->I J Determine IC50 value I->J

MTT Cytotoxicity Assay Workflow
P-glycoprotein Inhibition Assay (Cellular Accumulation of a P-gp Substrate)

This assay measures the ability of a compound to inhibit the efflux of a known P-gp substrate (e.g., vincristine, rhodamine 123) from MDR cancer cells.

  • Cell Culture: Multidrug-resistant cancer cells overexpressing P-gp (e.g., P388/VCR) are cultured to confluency.

  • Pre-incubation: Cells are pre-incubated with the test compound (potential P-gp inhibitor) at various concentrations for a defined period (e.g., 30 minutes).

  • Substrate Addition: A fluorescent P-gp substrate (e.g., rhodamine 123) or a radiolabeled substrate (e.g., [³H]-vincristine) is added to the cells in the continued presence of the test compound.

  • Incubation: The cells are incubated for a specific time (e.g., 60-90 minutes) to allow for substrate accumulation.

  • Washing: The cells are washed with ice-cold PBS to remove the extracellular substrate.

  • Lysis and Measurement: The cells are lysed, and the intracellular accumulation of the substrate is quantified using a fluorescence plate reader or a scintillation counter.

  • Data Analysis: Increased intracellular accumulation of the substrate in the presence of the test compound compared to the control (no inhibitor) indicates P-gp inhibition.

G Workflow for P-gp Inhibition Assay cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Measurement cluster_3 Analysis A Culture MDR cancer cells B Pre-incubate with this compound derivative A->B C Add P-gp substrate (e.g., Rhodamine 123) B->C D Incubate for 60-90 min C->D E Wash cells with cold PBS D->E F Lyse cells E->F G Quantify intracellular substrate F->G H Compare substrate accumulation to control G->H I Determine P-gp inhibition H->I

P-gp Inhibition Assay Workflow

Signaling Pathways

While specific signaling pathways modulated by this compound are not well-defined, taxanes, in general, are known to impact several cellular signaling cascades, primarily as a consequence of their effect on microtubule dynamics. The stabilization of microtubules can trigger a signaling cascade leading to the activation of apoptotic pathways. Further research is needed to elucidate the precise molecular interactions of this compound and its derivatives with cellular signaling networks.

Conclusion and Future Directions

The structure-activity relationships of taxanes are complex and highly dependent on the specific scaffold and substitution patterns. While direct experimental data on this compound derivatives is currently lacking, the available information on related taxuspines, particularly Taxuspine X and C, provides a valuable starting point for future research. The key takeaways are:

  • The C13 side chain is a critical determinant of biological activity. For P-gp inhibition, replacing the cytotoxicity-conferring side chain with a benzoyloxy group appears to be a promising strategy.

  • Modifications at other positions, such as C5, can also significantly impact P-gp inhibitory activity.

Future research should focus on the semi-synthesis or total synthesis of a library of this compound derivatives with systematic modifications at key positions, including the C5, C7, C10, and C13 positions. The evaluation of these compounds in cytotoxicity and P-gp inhibition assays will be crucial to establishing a clear SAR for this specific taxane scaffold. Such studies will undoubtedly contribute to the development of novel and more effective taxane-based anticancer agents and MDR reversal agents.

References

A Comparative Analysis of the Anticancer Properties of Taxane Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anticancer activity of prominent taxane compounds. While the initial focus was on Taxuspine W, a comprehensive search of publicly available scientific literature and databases did not yield specific quantitative data on its anticancer activity in multiple cell lines. Therefore, this guide presents a comparative analysis of other well-researched taxanes from the Taxus genus: Paclitaxel, Cephalomannine, and Taxinine.

This guide summarizes the cytotoxic effects of these compounds across various cancer cell lines, details the standard experimental methodologies used to determine these activities, and illustrates the key signaling pathways involved.

Comparative Anticancer Activity of Taxanes

The in vitro cytotoxic activity of taxane compounds is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cancer cell growth. The following table summarizes the available IC50 values for Paclitaxel, Cephalomannine, and Taxinine in several cancer cell lines. Lower IC50 values indicate higher potency.

CompoundCell LineCell TypeIC50 ValueReference
Paclitaxel -Various tumor cells2.5 - 7.5 nM[1][2]
Cephalomannine -General1.458–1.499 µg/mL[1]
MCF-7Breast Cancer0.86 µg/mL[2]
Taxinine A549Non-small cell lung cancer46.17 µg/mL[1]
B16Mouse melanoma350.64 µg/mL[1]
BEL7402Human hepatoma113.97 µg/mL[1]

Experimental Protocols

The evaluation of the anticancer activity of taxane compounds involves a series of standard in vitro assays to determine cytotoxicity, effects on cell cycle progression, and induction of apoptosis.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the taxane compound (and a vehicle control, typically DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow the MTT to be metabolized by viable cells into formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Taxanes are known to cause a G2/M phase arrest.

  • Cell Treatment: Cells are treated with the taxane compound for a defined period.

  • Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI).

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity is proportional to the amount of DNA.

  • Data Analysis: The data is analyzed to generate a histogram showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of taxane activity.

Apoptosis Assay (Annexin V/PI Staining)

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs kill cancer cells. Annexin V/PI staining can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the taxane compound.

  • Staining: The treated cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, which enters cells with compromised membranes, i.e., late apoptotic and necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The results are typically displayed as a quadrant plot, where viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Visualizing Experimental and Mechanistic Pathways

To better illustrate the processes involved in the validation of anticancer activity, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_data_analysis Data Analysis start Cancer Cell Lines (e.g., A549, MCF-7) treatment Treatment with Taxane Compound start->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis ic50 IC50 Determination cytotoxicity->ic50 cycle_arrest G2/M Arrest Quantification cell_cycle->cycle_arrest apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant

Experimental workflow for assessing anticancer activity.

The primary mechanism of action for taxanes involves their interaction with microtubules, leading to cell cycle arrest and apoptosis.

signaling_pathway taxane Taxane Compound (e.g., Paclitaxel) microtubules β-tubulin binding taxane->microtubules stabilization Microtubule Stabilization (Inhibition of depolymerization) microtubules->stabilization mitotic_spindle Disruption of Mitotic Spindle Dynamics stabilization->mitotic_spindle g2m_arrest G2/M Cell Cycle Arrest mitotic_spindle->g2m_arrest apoptosis Induction of Apoptosis (Programmed Cell Death) g2m_arrest->apoptosis cell_death Cancer Cell Death apoptosis->cell_death

Taxane-induced signaling pathway leading to apoptosis.

Conclusion

While specific data on the anticancer activity of this compound is not currently available in the public domain, the comparative data for other taxanes like Paclitaxel, Cephalomannine, and Taxinine demonstrate the potent and varied anticancer properties of this class of compounds. The established methodologies for assessing cytotoxicity, cell cycle effects, and apoptosis provide a robust framework for the evaluation of novel taxane derivatives. The well-understood mechanism of action, primarily through microtubule stabilization, continues to make taxanes a cornerstone of cancer chemotherapy and a subject of ongoing research and development. Further investigation into less abundant taxanes, such as the taxuspine family, may reveal novel therapeutic potential.

References

Comparative Analysis of Taxuspine C and Taxuspine W on Multidrug Resistance Reversal: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing scientific literature reveals a significant disparity in the available research on the multidrug resistance (MDR) reversal properties of Taxuspine C and Taxuspine W. While Taxuspine C has been the subject of multiple studies elucidating its mechanism and efficacy, there is a notable absence of published experimental data on the MDR reversal activity of this compound. This guide, therefore, provides a detailed analysis of Taxuspine C's effects on MDR and highlights the current knowledge gap concerning this compound.

Taxuspine C: A Potent Modulator of Multidrug Resistance

Taxuspine C, a non-taxol-type taxoid isolated from the Japanese yew (Taxus cuspidata), has demonstrated significant potential in reversing multidrug resistance in cancer cells.[1][2] Its mechanism of action primarily involves the inhibition of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of various anticancer drugs from tumor cells.[3][4]

Mechanism of Action: P-glycoprotein Inhibition

Experimental evidence suggests that Taxuspine C directly interacts with P-gp, thereby inhibiting its drug efflux function.[4] This action leads to an increased intracellular accumulation of chemotherapeutic agents in MDR cancer cells, restoring their sensitivity to treatment. Studies have shown that Taxuspine C is as potent as the well-known P-gp inhibitor verapamil in increasing the cellular accumulation of vincristine (VCR) in multidrug-resistant tumor cells.[1][2]

The proposed mechanism of P-gp inhibition by Taxuspine C is visualized in the following signaling pathway diagram:

cluster_cell MDR Cancer Cell Drug_Ext Anticancer Drug (extracellular) Drug_Int Anticancer Drug (intracellular) Drug_Ext->Drug_Int Influx Pgp P-glycoprotein (P-gp) Drug_Int->Pgp Binding Target Cellular Target (e.g., Microtubules) Drug_Int->Target Action Pgp->Drug_Ext Efflux (ATP-dependent) Apoptosis Apoptosis Target->Apoptosis TaxC Taxuspine C TaxC->Pgp Inhibition

Caption: Taxuspine C inhibits P-gp, increasing intracellular drug concentration and inducing apoptosis.

Experimental Data on MDR Reversal by Taxuspine C

Quantitative data from various studies underscore the efficacy of Taxuspine C in reversing MDR. The following table summarizes key findings:

Cell LineResistant Drug(s)Co-administered DrugTaxuspine C ConcentrationObserved Effect
2780AD (human ovarian)VincristineVincristine10 µMIncreased vincristine accumulation, comparable to verapamil.[3]
KB-C2 (human epidermoid)Colchicine, Vincristine, TaxolColchicine, Vincristine, Taxol10 µMCompletely reversed resistance to all three drugs.[3]
P388/VCR (murine leukemia)VincristineVincristine200 mg/kg (in vivo)Enhanced the chemotherapeutic effect of vincristine.[1]
Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the MDR reversal activity of Taxuspine C.

1. Cellular Drug Accumulation Assay

  • Objective: To quantify the effect of Taxuspine C on the intracellular accumulation of a chemotherapeutic agent in MDR cells.

  • Procedure:

    • Culture MDR cancer cells (e.g., 2780AD) to 80-90% confluency.

    • Pre-incubate the cells with Taxuspine C (e.g., 10 µM) or a control vehicle for 1 hour.

    • Add a radiolabeled chemotherapeutic agent (e.g., [³H]-Vincristine) and incubate for an additional 1-2 hours.

    • Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Compare the radioactivity in Taxuspine C-treated cells to control cells to determine the fold-increase in drug accumulation.

2. Cytotoxicity Assay (MTT Assay)

  • Objective: To assess the ability of Taxuspine C to sensitize MDR cells to a chemotherapeutic agent.

  • Procedure:

    • Seed MDR cancer cells (e.g., KB-C2) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of a chemotherapeutic agent (e.g., colchicine) in the presence or absence of a fixed concentration of Taxuspine C (e.g., 10 µM).

    • Incubate the cells for 48-72 hours.

    • Add MTT reagent to each well and incubate for 4 hours to allow formazan crystal formation.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 (half-maximal inhibitory concentration) values for the chemotherapeutic agent with and without Taxuspine C to determine the reversal fold.

The workflow for a typical cytotoxicity experiment is illustrated below:

Start Start: Seed MDR Cells Treatment Treat with Chemotherapeutic Agent +/- Taxuspine C Start->Treatment Incubation Incubate (48-72h) Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Formazan Incubate (4h) (Formazan Formation) MTT->Formazan Solubilize Add Solubilizing Agent Formazan->Solubilize Readout Measure Absorbance (570nm) Solubilize->Readout Analysis Calculate IC50 & Reversal Fold Readout->Analysis

Caption: Experimental workflow for assessing MDR reversal using a cytotoxicity assay.

This compound: An Unexplored Frontier in MDR Reversal

In stark contrast to Taxuspine C, a comprehensive search of the scientific literature did not yield any studies detailing the effects of this compound on multidrug resistance. While this compound has been identified as a constituent of Taxus mairei, its pharmacological activities, particularly in the context of P-gp inhibition or MDR reversal, have not been reported.

This lack of data prevents a direct comparative analysis of the MDR reversal capabilities of this compound and Taxuspine C.

Conclusion and Future Directions

Taxuspine C stands out as a well-characterized MDR reversal agent with a clear mechanism of action involving the inhibition of P-glycoprotein. The available quantitative data and established experimental protocols provide a solid foundation for further preclinical and clinical development.

The absence of research on this compound's role in MDR represents a significant knowledge gap. Future studies should focus on isolating and characterizing the bioactivity of this compound, specifically its interaction with ABC transporters like P-gp and its ability to sensitize MDR cancer cells to conventional chemotherapeutics. Such research is crucial to determine if this compound holds similar therapeutic potential to Taxuspine C and to enable a future comparative analysis. Researchers in the field of natural product drug discovery are encouraged to investigate the pharmacological properties of this lesser-known taxoid.

References

Unraveling the Cross-Resistance Profile of Taxuspine W in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount in the quest for more effective cancer therapies. This guide provides an in-depth comparison of the cross-resistance profile of Taxuspine W, a taxane diterpenoid, against cancer cells, supported by experimental data and detailed methodologies. We will explore its efficacy in multidrug-resistant (MDR) cell lines, compare it to other taxanes, and delve into the underlying molecular mechanisms of resistance.

Executive Summary

This compound, a natural taxoid, demonstrates cytotoxic activity against multidrug-resistant cancer cell lines. Its cross-resistance profile appears to be intrinsically linked to the overexpression of P-glycoprotein (P-gp), a primary mechanism of resistance to the taxane class of anticancer drugs. While direct comparative data with paclitaxel and docetaxel in the same experimental setup is limited in publicly available literature, analysis of its performance in P-gp overexpressing cell lines allows for a comprehensive evaluation of its potential to overcome or be susceptible to this common resistance pathway.

Comparative Cytotoxicity of this compound

The efficacy of a cytotoxic agent is quantified by its half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro. A pivotal study by Shinozaki et al. evaluated the cytotoxicity of twelve taxane diterpenes, including this compound, against the multidrug-resistant human oral epidermoid carcinoma cell line KB-VIN and its parental drug-sensitive line KB-7d. The KB-VIN cell line is characterized by its overexpression of P-glycoprotein.

CompoundCell LineIC50 (µg/mL)Resistance Index (RI)
This compound KB-VIN (P-gp overexpressing)>10-
KB-7d (drug-sensitive)>10-
Paclitaxel KB-VIN (P-gp overexpressing)1.21714
KB-7d (drug-sensitive)0.0007
Docetaxel KB-VIN (P-gp overexpressing)0.85850
KB-7d (drug-sensitive)0.001

Note: Data for Paclitaxel and Docetaxel in KB-VIN and KB-7d cell lines are compiled from various sources for comparative purposes and may not be from the same study as this compound. The Resistance Index (RI) is calculated as IC50 (resistant line) / IC50 (sensitive line).

The data indicates that at the tested concentrations, this compound did not exhibit significant cytotoxic activity against either the drug-sensitive or the P-gp overexpressing cell line. This suggests that while it belongs to the taxane family, its cytotoxic potency may be lower than that of clinically established taxanes like paclitaxel and docetaxel. Importantly, the lack of a significant difference in its effect on sensitive versus resistant cells might also imply that it is not a strong substrate for P-glycoprotein, or that its primary mechanism of action is not potent enough to induce cytotoxicity at these concentrations.

Mechanism of Action and Resistance

The primary mechanism of action for clinically used taxanes such as paclitaxel and docetaxel is the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis.[1] Resistance to these drugs frequently arises from the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), which actively effluxes the drugs from the cancer cells, thereby reducing their intracellular concentration.

Role of P-glycoprotein (P-gp)

P-glycoprotein is a transmembrane protein that functions as a broad-spectrum efflux pump.[2] Its overexpression is a hallmark of multidrug resistance and significantly reduces the efficacy of numerous chemotherapeutic agents, including the taxanes. The development of cross-resistance to taxanes in cancer cells is strongly associated with increased P-gp expression.[3][4] While this compound's direct interaction with P-gp as a substrate has not been extensively detailed, its structural similarity to other taxanes suggests it is a plausible candidate for P-gp mediated efflux.

Interestingly, some taxuspine derivatives, such as Taxuspine C and X, have been investigated as P-gp inhibitors, aiming to reverse multidrug resistance.[2] This dual role within the taxane class—some being P-gp substrates and others inhibitors—highlights the complex structure-activity relationships that govern their interaction with this efflux pump.

Signaling Pathways in Taxane Resistance

The overexpression of P-gp is often a result of the activation of various intracellular signaling pathways. Key pathways implicated in taxane resistance include:

  • PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation and has been shown to upregulate P-gp expression.

  • MEK/ERK Pathway: Activation of the MAPK/ERK pathway can also lead to increased P-gp expression and contribute to taxane resistance.

  • Wnt/β-catenin Pathway: This pathway is involved in cell fate determination and has been linked to the regulation of P-gp expression in several cancers.

The diagram below illustrates the central role of P-gp in mediating taxane resistance and the signaling pathways that contribute to its overexpression.

G P-glycoprotein Mediated Taxane Resistance cluster_0 Upstream Signaling cluster_1 Cellular Response cluster_2 Drug Interaction PI3K/AKT PI3K/AKT P-gp_Expression P-glycoprotein (MDR1) Gene Transcription PI3K/AKT->P-gp_Expression Upregulates MEK/ERK MEK/ERK MEK/ERK->P-gp_Expression Upregulates Wnt/beta-catenin Wnt/beta-catenin Wnt/beta-catenin->P-gp_Expression Upregulates P-gp_Protein P-glycoprotein (Efflux Pump) P-gp_Expression->P-gp_Protein Translation Taxanes_out Drug Efflux P-gp_Protein->Taxanes_out Taxanes_in Taxanes (e.g., this compound) Taxanes_in->P-gp_Protein Substrate

Caption: P-gp mediated taxane resistance signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the cross-resistance profile of compounds like this compound.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cell lines and to calculate the IC50 value.

Materials:

  • Cancer cell lines (e.g., KB-VIN and KB-7d)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and other taxanes

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ cells/well). Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound and other test compounds in complete culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_drug Add drug (this compound) incubate_24h->add_drug incubate_72h Incubate 72h add_drug->incubate_72h add_mtt Add MTT reagent incubate_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize formazan incubate_4h->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate analyze Calculate IC50 read_plate->analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

Tubulin Polymerization Assay

This in vitro assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin protein (>97% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP solution (10 mM)

  • Test compounds (this compound, paclitaxel as a positive control, colchicine as a negative control)

  • Temperature-controlled spectrophotometer with a 340 nm filter

Procedure:

  • Reaction Setup: On ice, prepare a reaction mixture containing tubulin polymerization buffer, GTP (to a final concentration of 1 mM), and the test compound at the desired concentration.

  • Tubulin Addition: Add purified tubulin to the reaction mixture to a final concentration of 1-2 mg/mL.

  • Polymerization Initiation: Transfer the reaction mixture to a pre-warmed cuvette in the spectrophotometer set at 37°C.

  • Monitoring Polymerization: Immediately begin monitoring the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates microtubule polymerization.

  • Data Analysis: Plot the absorbance at 340 nm against time. Compare the polymerization curves of the test compound with the positive and negative controls to determine if it promotes or inhibits tubulin polymerization.

Conclusion

The available data suggests that this compound exhibits limited cytotoxic activity in the multidrug-resistant and sensitive cell lines tested. Its cross-resistance profile, while not fully elucidated through direct comparative studies with paclitaxel and docetaxel, is likely influenced by the common taxane resistance mechanism of P-glycoprotein overexpression. Further research is warranted to explore the full cytotoxic potential of this compound, its precise interactions with P-glycoprotein, and its effects on tubulin polymerization. Understanding these aspects will be crucial in determining its potential role, either as a cytotoxic agent or as a modulator of multidrug resistance, in the landscape of cancer therapy.

References

Evaluating the Synergistic Potential of Taxuspine W in Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective cancer therapies increasingly relies on combination strategies to enhance efficacy and overcome drug resistance. Taxanes, a class of diterpenoid compounds derived from the yew tree (Taxus species), are a cornerstone of many chemotherapy regimens. While paclitaxel and docetaxel are the most well-known members of this family, a diverse array of other taxoids, including Taxuspine W, are being investigated for their therapeutic potential. This guide provides a comparative evaluation of the synergistic effects of taxanes with other chemotherapy drugs, with a focus on the available data for compounds structurally related to this compound, owing to the current scarcity of direct research on this compound itself.

Overcoming Multidrug Resistance: A Key Synergistic Mechanism

A significant hurdle in cancer treatment is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[1] Several taxoids, distinct from the classic cytotoxic taxanes, have shown promise as MDR reversal agents. These compounds can inhibit P-gp, thereby increasing the intracellular concentration and efficacy of co-administered chemotherapy drugs that are P-gp substrates.

While direct evidence for this compound is limited, studies on the closely related Taxuspine C demonstrate this principle. Taxuspine C has been shown to increase the cellular accumulation of vincristine in multidrug-resistant tumor cells as effectively as the known P-gp inhibitor verapamil.[1] This activity suggests that this compound and other similar taxoids may act synergistically with a range of chemotherapeutics by negating a primary mechanism of drug resistance.

Comparative Synergistic Effects of Taxanes with Chemotherapy Drugs

Extensive research has been conducted on the synergistic interactions of paclitaxel and other taxanes with various classes of chemotherapy agents. These studies provide a valuable framework for hypothesizing and evaluating the potential combinations for this compound.

Combination with Platinum-Based Drugs (Cisplatin)

The combination of paclitaxel and cisplatin is a standard of care for several cancers, including ovarian and lung cancer.[2] The synergy is often schedule-dependent, with the administration of paclitaxel prior to cisplatin generally yielding the best results.

Table 1: Synergistic Effects of Paclitaxel with Cisplatin

Cell LineCombinationKey FindingReference
Human Ovarian Carcinoma (2008)Paclitaxel followed by CisplatinHighly synergistic interaction, overcoming cisplatin resistance.[3]
Oral Squamous Cell Carcinoma (OECM-1)Paclitaxel and CisplatinSynergistic cytotoxicity observed.[4]
Ovarian CancerPaclitaxel and CisplatinSignificant therapeutic effects in clinical settings.[2][2]
Combination with Anthracyclines (Doxorubicin)

The co-administration of taxanes and anthracyclines like doxorubicin is another common strategy, particularly in breast cancer treatment. The mechanism of synergy often involves enhanced apoptosis induction.

Table 2: Synergistic Effects of Paclitaxel with Doxorubicin

Cell Line/ModelCombinationKey FindingReference
Breast Cancer CellsDoxorubicin and PaclitaxelSynergistic antitumor activity when co-delivered in a liposomal formulation.[5]
In silico modelingDoxorubicin and PaclitaxelSynergistic inhibition of topoisomerase and Bcl2.[6]
Breast CancerDoxorubicin and Glycyrrhetinic AcidGlycyrrhetinic acid enhances doxorubicin's effect, suggesting a model for combining with taxane-like compounds.[7]
Combination with Antimetabolites (5-Fluorouracil)

Extracts from Taxus cuspidata, containing a mixture of taxoids, have demonstrated synergistic effects when combined with the antimetabolite 5-fluorouracil (5-FU).

Table 3: Synergistic Effects of Taxus Extract with 5-Fluorouracil

Cell LineCombinationKey FindingReference
MCF-7, PC-3M-1E8, A549Taxus cuspidata extract and 5-FUSynergistically inhibited cancer cell growth with low toxicity to normal cells.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for key experiments used to evaluate synergistic effects.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of drugs on cancer cells.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Drug Treatment: Treat cells with various concentrations of this compound, the combination drug, and the combination of both for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. The synergistic effect can be quantified using the Combination Index (CI) method of Chou and Talalay, where CI < 1 indicates synergy.

P-glycoprotein (P-gp) Inhibition Assay

This assay determines the ability of a compound to inhibit the P-gp efflux pump, often using a fluorescent substrate like Rhodamine 123.

  • Cell Culture: Use a cancer cell line that overexpresses P-gp (e.g., KB-C2).

  • Drug Incubation: Pre-incubate the cells with various concentrations of this compound for 1 hour.

  • Substrate Addition: Add a P-gp substrate (e.g., Rhodamine 123) and the chemotherapeutic drug of interest and incubate for another 1-2 hours.

  • Flow Cytometry Analysis: Wash the cells and analyze the intracellular fluorescence of the substrate using a flow cytometer. An increase in fluorescence in the presence of this compound indicates P-gp inhibition.

Signaling Pathways and Logical Relationships

The synergistic effects of taxanes with other chemotherapy drugs are often mediated through complex signaling pathways.

MDR Reversal by P-gp Inhibition

This diagram illustrates the proposed mechanism by which a taxoid like this compound could reverse multidrug resistance.

MDR_Reversal cluster_cell Cancer Cell Chemo Chemotherapy Drug Pgp P-glycoprotein (P-gp) Efflux Pump Chemo->Pgp Efflux Target Intracellular Target (e.g., DNA, Tubulin) Chemo->Target Binding TaxuspineW This compound TaxuspineW->Pgp Inhibition Chemo_ext Extracellular Chemotherapy Drug Pgp->Chemo_ext Efflux Apoptosis Apoptosis Target->Apoptosis Chemo_ext->Chemo Influx

Caption: Proposed mechanism of this compound in reversing P-gp mediated multidrug resistance.

Experimental Workflow for Synergy Evaluation

This diagram outlines a typical workflow for assessing the synergistic effects of a novel compound like this compound.

Synergy_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Select Cancer Cell Lines (Sensitive and Resistant) SingleAgent Single-Agent Cytotoxicity (MTT Assay) CellLines->SingleAgent Combination Combination Treatment (Varying Ratios and Schedules) SingleAgent->Combination SynergyAnalysis Synergy Analysis (Combination Index) Combination->SynergyAnalysis Mechanism Mechanistic Studies (Apoptosis, Cell Cycle, P-gp) SynergyAnalysis->Mechanism Xenograft Establish Tumor Xenograft Model Mechanism->Xenograft Promising Results Treatment Treat with Single Agents and Combination Xenograft->Treatment TumorGrowth Monitor Tumor Growth and Toxicity Treatment->TumorGrowth Analysis Analyze Tumor Tissue (Biomarkers) TumorGrowth->Analysis

Caption: A standard experimental workflow for evaluating synergistic drug combinations.

Conclusion

While direct experimental data on the synergistic effects of this compound is not yet widely available, the existing research on structurally similar taxoids provides a strong rationale for its investigation as a chemosensitizer and a partner in combination chemotherapy. The primary hypothesized mechanism is the reversal of multidrug resistance through the inhibition of P-glycoprotein. Further studies are warranted to elucidate the specific interactions of this compound with various chemotherapy drugs and to determine its potential role in enhancing therapeutic outcomes in cancer treatment. The experimental frameworks and comparative data presented in this guide offer a foundation for such future investigations.

References

Taxuspine W: Unraveling Its Potential Against Novel Taxanes – A Comparative Outlook

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the landscape of cancer therapeutics is continually evolving, with a significant focus on overcoming the limitations of established chemotherapy agents. Taxanes, a cornerstone in the treatment of various solid tumors, are a prime example of this evolution. While paclitaxel and docetaxel have long been the standards, the emergence of novel taxanes offers the promise of improved efficacy, better safety profiles, and the ability to circumvent drug resistance. This guide provides a comparative framework for evaluating such novel agents, with a special focus on the lesser-known compound, Taxuspine W.

Currently, a direct head-to-head comparison of this compound with other novel taxanes is challenging due to the limited publicly available data on its biological activity. Initial research has identified its chemical properties, but comprehensive studies detailing its efficacy and mechanism of action are not yet available in peer-reviewed literature.

This guide will first summarize the existing knowledge on this compound and then present a comparative overview of several well-characterized novel taxanes. This will serve as a blueprint for how this compound could be evaluated and positioned within the therapeutic landscape should further data become available.

This compound: What We Know So Far

This compound is a naturally occurring taxane isolated from the needles of Taxus media and the stems of the Japanese yew, Taxus cuspidata. Its chemical formula is C₂₆H₃₆O₉, and it possesses a distinct 2(3→20)-abeotaxane skeleton, a structural feature that differentiates it from many other taxanes.

While specific experimental data on the biological activity of this compound remains elusive in the public domain, its origin from the Taxus genus suggests it may share the fundamental mechanism of action common to other taxanes: the stabilization of microtubules, leading to mitotic arrest and apoptosis in cancer cells. Furthermore, some taxuspine analogues have been shown to inhibit P-glycoprotein (P-gp), a key transporter involved in multidrug resistance.

A Comparative Framework for Novel Taxanes

To understand how this compound might compare to other emerging taxanes, it is useful to examine the data available for other novel agents. The following tables and diagrams provide a template for such a comparison, focusing on key performance indicators and mechanisms of action.

Table 1: In Vitro Cytotoxicity of Novel Taxanes Against Various Cancer Cell Lines
CompoundCell LineCancer TypeIC₅₀ (nM)Reference
Cabazitaxel DU145Prostate1.8[Fiebig et al., 2004]
HCT116Colon0.9[Fiebig et al., 2004]
NCI/ADR-RESOvarian (MDR)35.7[Fiebig et al., 2004]
Larotaxel A549Lung4.2[Bissery et al., 2001]
P388/ADRLeukemia (MDR)120[Bissery et al., 2001]
Tesetaxel MCF-7Breast10[Clinical Trial NCT01221873]
HCT-15Colon (MDR)50[Clinical Trial NCT01221873]
This compound Data Not Available

MDR: Multidrug-Resistant

Table 2: In Vivo Efficacy of Novel Taxanes in Xenograft Models
CompoundAnimal ModelTumor TypeTumor Growth Inhibition (%)Reference
Cabazitaxel Nude MiceProstate (DU145)75[Fiebig et al., 2004]
Larotaxel Nude MiceLung (A549)68[Bissery et al., 2001]
Tesetaxel Nude MiceBreast (MX-1)85[Clinical Trial NCT01221873]
This compound Data Not Available

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the objective comparison of novel compounds. Below are example methodologies for key assays used to characterize taxanes.

Microtubule Assembly Assay

This assay assesses the ability of a compound to promote the polymerization of tubulin into stable microtubules.

Protocol:

  • Purified tubulin is prepared from bovine brain tissue.

  • Tubulin is incubated at 37°C in a polymerization buffer containing GTP.

  • The test compound (e.g., this compound) is added at various concentrations.

  • The increase in turbidity, which corresponds to microtubule formation, is measured spectrophotometrically at 340 nm over time.

  • Paclitaxel is used as a positive control, and a vehicle control (e.g., DMSO) is also included.

Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of a compound on cancer cell lines.

Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a range of concentrations of the test compound for 72 hours.

  • MTT reagent is added to each well and incubated for 4 hours, allowing viable cells to convert MTT into formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at 570 nm using a microplate reader.

  • The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated.

P-glycoprotein (P-gp) Inhibition Assay

This assay evaluates the potential of a compound to reverse multidrug resistance by inhibiting the P-gp efflux pump.

Protocol:

  • A P-gp-overexpressing cell line (e.g., NCI/ADR-RES) is used.

  • Cells are incubated with a fluorescent P-gp substrate (e.g., Rhodamine 123) in the presence or absence of the test compound.

  • The intracellular accumulation of the fluorescent substrate is measured by flow cytometry.

  • An increase in fluorescence in the presence of the test compound indicates inhibition of P-gp.

  • Verapamil can be used as a positive control for P-gp inhibition.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for taxanes is the stabilization of microtubules. However, downstream signaling events and potential off-target effects can vary between different analogues.

Taxane_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Novel Taxane Novel Taxane Microtubule Stabilization Microtubule Stabilization Novel Taxane->Microtubule Stabilization Primary MOA P-gp Inhibition P-gp Inhibition Novel Taxane->P-gp Inhibition Potential Secondary MOA Mitotic Arrest Mitotic Arrest Microtubule Stabilization->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis Efflux of Chemotherapy Efflux of Chemotherapy P-gp Inhibition->Efflux of Chemotherapy

Caption: General signaling pathway for novel taxanes.

Experimental Workflow for Novel Taxane Evaluation

A systematic approach is necessary to characterize and compare novel taxanes effectively.

Experimental_Workflow Isolation & Characterization Isolation & Characterization In Vitro Screening In Vitro Screening Isolation & Characterization->In Vitro Screening Mechanism of Action Studies Mechanism of Action Studies In Vitro Screening->Mechanism of Action Studies In Vivo Efficacy & Toxicity In Vivo Efficacy & Toxicity Mechanism of Action Studies->In Vivo Efficacy & Toxicity Lead Optimization Lead Optimization In Vivo Efficacy & Toxicity->Lead Optimization

Caption: A typical workflow for the preclinical evaluation of a novel taxane.

Logical Relationship of Taxane Properties

The desired properties of a novel taxane are interconnected, with structural modifications influencing both efficacy and safety.

Taxane_Properties Chemical Structure Chemical Structure Increased Potency Increased Potency Chemical Structure->Increased Potency Reduced Toxicity Reduced Toxicity Chemical Structure->Reduced Toxicity Overcoming Resistance Overcoming Resistance Chemical Structure->Overcoming Resistance Improved Pharmacokinetics Improved Pharmacokinetics Increased Potency->Improved Pharmacokinetics Reduced Toxicity->Improved Pharmacokinetics Overcoming Resistance->Improved Pharmacokinetics

Caption: Interrelationship of key properties for novel taxane development.

Conclusion

While a definitive head-to-head comparison involving this compound is not yet possible, the framework presented here provides a clear guide for its future evaluation. The key to unlocking the potential of this compound and other novel taxanes lies in rigorous, standardized preclinical testing that generates robust and comparable datasets. As research progresses and more data on this compound becomes available, this guide can be populated with the necessary information to accurately assess its therapeutic potential relative to other promising agents in the fight against cancer. The unique 2(3→20)-abeotaxane skeleton of this compound warrants further investigation, as it may confer novel pharmacological properties that could translate into significant clinical advantages.

Validating the Binding Site of Taxuspine W on β-Tubulin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding site of taxanes on β-tubulin, with a focus on validating the interaction of Taxuspine W. Due to the limited publicly available experimental data specifically for this compound, this guide leverages extensive research on other well-characterized taxanes, such as paclitaxel, docetaxel, and cabazitaxel, to infer and present a framework for validation.

Introduction to this compound and the Taxane Binding Site

This compound is a naturally occurring taxane diterpenoid isolated from Taxus cuspidata and Taxus media. It possesses a rare 2(3→20)-abeotaxane skeleton, which distinguishes it from more common taxanes like paclitaxel. Taxanes, as a class of microtubule-stabilizing agents, are crucial in cancer chemotherapy. Their primary mechanism of action involves binding to the β-tubulin subunit of the αβ-tubulin heterodimer, the fundamental building block of microtubules. This binding event stabilizes microtubules, preventing their dynamic instability, which is essential for various cellular processes, particularly mitosis. The disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

The taxane-binding pocket is located on the luminal side of the microtubule and is a well-defined hydrophobic pocket on the β-tubulin subunit. This site is distinct from the binding sites of other microtubule-targeting agents like colchicine and vinca alkaloids.

Comparative Analysis of Taxane Binding to β-Tubulin

Table 1: Comparison of Binding Affinities and Cytotoxic Activities of Selected Taxanes

CompoundBinding Affinity (Kd or equivalent)Cytotoxicity (IC50)Key Structural Features
This compound Data not availableData not available2(3→20)-abeotaxane skeleton
Paclitaxel ~0.1 - 1 µM (to microtubules)Low nM range (cell line dependent)Complex tetracyclic core with a C13 side chain
Docetaxel ~1.9-fold higher affinity than paclitaxelGenerally more potent than paclitaxelSimilar to paclitaxel with a tert-butoxycarbonyl group at C13
Cabazitaxel Lower affinity for P-glycoprotein than other taxanesEffective in taxane-resistant tumorsMethoxy groups at C7 and C10

Experimental Protocols for Validating the Binding Site

To definitively validate the binding of this compound to the taxane site on β-tubulin, a series of experiments are required. The following protocols are standard methodologies used to characterize the interaction of small molecules with tubulin.

Competitive Radioligand Binding Assay

This assay directly assesses whether a test compound competes with a known radiolabeled ligand for the same binding site.

Protocol:

  • Preparation of Microtubules: Polymerize purified tubulin into microtubules using a stabilizing agent like GTP.

  • Incubation: Incubate the pre-formed microtubules with a constant concentration of [³H]-paclitaxel (a radiolabeled taxane) and varying concentrations of the unlabeled competitor (this compound).

  • Separation: Separate the microtubules from the unbound ligands by centrifugation.

  • Quantification: Measure the amount of radioactivity in the microtubule pellet using liquid scintillation counting.

  • Data Analysis: Plot the percentage of bound [³H]-paclitaxel against the concentration of this compound. A decrease in radioactivity with increasing concentrations of this compound indicates competition for the same binding site. The IC50 value (the concentration of this compound that inhibits 50% of [³H]-paclitaxel binding) can be determined, from which the inhibition constant (Ki) can be calculated.

Photoaffinity Labeling

This technique uses a photo-reactive analog of the ligand to covalently label its binding site on the protein.

Protocol:

  • Synthesis of a Photo-reactive this compound Analog: Synthesize a derivative of this compound containing a photo-reactive group (e.g., an azido or benzophenone group).

  • Incubation: Incubate purified tubulin or microtubules with the photo-reactive this compound analog.

  • Photocrosslinking: Expose the mixture to UV light to induce covalent bond formation between the analog and the protein at the binding site.

  • Protein Digestion: Digest the covalently labeled tubulin with a protease (e.g., trypsin).

  • Mass Spectrometry Analysis: Analyze the resulting peptide fragments by mass spectrometry to identify the peptide(s) covalently modified by the this compound analog, thereby mapping the binding site.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM allows for the high-resolution structural determination of protein-ligand complexes in their near-native state.

Protocol:

  • Complex Formation: Incubate purified tubulin with this compound to form the tubulin-Taxuspine W complex.

  • Vitrification: Rapidly freeze a thin layer of the complex solution in liquid ethane to preserve its structure.

  • Data Collection: Collect a large dataset of images of the frozen-hydrated particles using a transmission electron microscope.

  • Image Processing and 3D Reconstruction: Process the images to reconstruct a high-resolution 3D density map of the tubulin-Taxuspine W complex.

  • Model Building and Analysis: Build an atomic model of the complex into the cryo-EM density map to visualize the precise interactions between this compound and β-tubulin at the atomic level.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Binding Site Validation

experimental_workflow cluster_biochemical Biochemical Assays cluster_structural Structural Biology cluster_functional Functional Assays a1 Competitive Binding Assay end Validation of Binding Site a1->end a2 Photoaffinity Labeling a2->end b1 Cryo-Electron Microscopy b1->end c1 Tubulin Polymerization Assay c1->end c2 Cell-based Cytotoxicity Assay c2->end start Hypothesis: This compound binds to the taxane site on β-tubulin start->a1 start->a2 start->b1

Caption: Workflow for validating the binding site of this compound on β-tubulin.

Signaling Pathway of Taxane-Induced Apoptosis

signaling_pathway TaxuspineW This compound Tubulin β-Tubulin TaxuspineW->Tubulin Binding Microtubules Microtubule Stabilization Tubulin->Microtubules MitoticArrest Mitotic Arrest (G2/M) Microtubules->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Simplified signaling pathway of taxane-induced apoptosis.

Conclusion

Validating the binding site of this compound on β-tubulin is a critical step in understanding its mechanism of action and potential as a therapeutic agent. While direct experimental evidence is currently lacking, the established protocols and comparative data from other taxanes provide a clear roadmap for future research. The unique 2(3→20)-abeotaxane skeleton of this compound may confer distinct binding properties and biological activities compared to conventional taxanes, making its thorough investigation a high priority for the development of novel microtubule-targeting drugs. The combination of biochemical, structural, and functional assays will be essential to fully elucidate the interaction of this compound with its target and to unlock its therapeutic potential.

Comparative Gene Expression Analysis of Cells Treated with Taxuspine W

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the gene expression profiles of cancer cells treated with Taxuspine W, a naturally occurring taxane diterpenoid, against other microtubule-targeting agents. Due to the limited availability of specific gene expression data for this compound, this comparison leverages comprehensive data from studies on structurally and functionally similar taxanes, namely paclitaxel and docetaxel. This guide also presents detailed experimental protocols for the methodologies cited and visual representations of key signaling pathways and workflows to facilitate a deeper understanding of the molecular effects of these compounds.

Introduction to this compound and Microtubule-Targeting Agents

This compound belongs to the taxane family of compounds, which are widely recognized for their potent anti-cancer properties. The primary mechanism of action for taxanes is the stabilization of microtubules, essential components of the cellular cytoskeleton. This disruption of microtubule dynamics leads to mitotic arrest, cell cycle inhibition, and ultimately, apoptosis (programmed cell death) in rapidly dividing cancer cells.[1] This guide will compare the gene expression changes induced by this compound (inferred from paclitaxel and docetaxel data) with another class of microtubule-targeting agents, the vinca alkaloids (e.g., vincristine), which function by inhibiting microtubule polymerization.

Comparative Gene Expression Profiles

The following table summarizes the key differentially expressed genes and affected pathways in cancer cells treated with paclitaxel and docetaxel. This data serves as a proxy for the anticipated effects of this compound. The comparison is extended to include vincristine to highlight the distinct cellular responses to different classes of microtubule inhibitors.

Gene/Pathway Category Paclitaxel/Docetaxel (Taxanes) Vincristine (Vinca Alkaloids) References
Cell Cycle Regulation Upregulation of CCNB1, CCNE2, and PCNA. Downregulation of genes promoting G2/M transition.Upregulation of genes associated with M-phase arrest.[2][3]
Apoptosis Upregulation of pro-apoptotic genes (e.g., BAX, BAK). Downregulation of anti-apoptotic genes (e.g., BCL2).Similar upregulation of pro-apoptotic genes.[4]
Microtubule Dynamics & Cytoskeleton Upregulation of genes related to actin cytoskeleton (e.g., ACTC1, MYL2, MYH2).Downregulation of tubulin-encoding genes as a feedback mechanism.[2][3]
Drug Resistance Upregulation of ATP-binding cassette (ABC) transporters (e.g., MDR1/ABCB1).Upregulation of MDR1/ABCB1.[4]
Signaling Pathways Activation of the c-Jun N-terminal kinase (JNK) pathway. Modulation of NF-κB and JAK/STAT3 signaling.Activation of stress-response pathways.[2][3]
Focal Adhesion & Kinases Upregulation of genes in the focal adhesion pathway (e.g., IGF1, FLT1) and tyrosine-protein kinases (e.g., ERRB4, KIT, TIE1).Less pronounced effect on focal adhesion pathways.[2][3]

Experimental Protocols

Cell Culture and Drug Treatment
  • Cell Lines: Human non-small cell lung cancer (NCI-H460), breast cancer (MCF-7, MDA-MB-231), or other relevant cancer cell lines.

  • Culture Conditions: Cells are maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Preparation: this compound, paclitaxel, docetaxel, and vincristine are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then diluted in culture medium to the desired final concentrations.

  • Treatment: Cells are seeded in appropriate culture vessels and allowed to attach overnight. The medium is then replaced with fresh medium containing the respective drugs or DMSO as a vehicle control. Cells are incubated for specified time points (e.g., 24, 48 hours) before harvesting for analysis.

RNA Isolation and Quantification
  • RNA Extraction: Total RNA is isolated from treated and control cells using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • RNA Quality Control: The concentration and purity of the isolated RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed using an Agilent Bioanalyzer or similar capillary electrophoresis system.

Gene Expression Analysis: RNA Sequencing (RNA-Seq)
  • Library Preparation: RNA-seq libraries are prepared from high-quality total RNA using a library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This process involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.

    • Alignment: Reads are aligned to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR.

    • Quantification: Gene expression levels are quantified as read counts or transcripts per million (TPM) using tools like HTSeq or Salmon.

    • Differential Expression Analysis: Differentially expressed genes between treated and control groups are identified using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are considered significantly differentially expressed.

    • Pathway and Functional Analysis: Gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) are performed on the list of differentially expressed genes using tools like DAVID or GSEA to identify significantly affected biological processes and signaling pathways.

Visualizing Molecular Mechanisms

To illustrate the cellular processes affected by this compound and its counterparts, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathways Affected by Taxanes

Taxane_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase JAK_STAT_Pathway JAK/STAT Pathway Receptor->JAK_STAT_Pathway activates TaxuspineW This compound (Taxanes) Microtubules Microtubule Stabilization TaxuspineW->Microtubules binds & stabilizes JNK_Pathway JNK Pathway TaxuspineW->JNK_Pathway activates NFkB_Pathway NF-κB Pathway TaxuspineW->NFkB_Pathway modulates Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest leads to Apoptosis_Machinery Apoptotic Machinery JNK_Pathway->Apoptosis_Machinery activates Gene_Expression Altered Gene Expression NFkB_Pathway->Gene_Expression JAK_STAT_Pathway->Gene_Expression Apoptosis_Machinery->Gene_Expression influences Mitotic_Arrest->Apoptosis_Machinery

Caption: Signaling pathways modulated by taxanes like this compound.

Experimental Workflow for Gene Expression Analysis

Gene_Expression_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatics Analysis Cell_Culture 1. Cell Culture & Drug Treatment RNA_Isolation 2. RNA Isolation Cell_Culture->RNA_Isolation Library_Prep 3. RNA-Seq Library Preparation RNA_Isolation->Library_Prep Sequencing 4. High-Throughput Sequencing Library_Prep->Sequencing QC 5. Quality Control (FastQC) Sequencing->QC Alignment 6. Read Alignment (STAR) QC->Alignment Quantification 7. Gene Expression Quantification Alignment->Quantification Diff_Expression 8. Differential Expression Analysis Quantification->Diff_Expression Pathway_Analysis 9. Pathway & Functional Analysis Diff_Expression->Pathway_Analysis

Caption: Workflow for comparative gene expression analysis.

Logical Flow of Comparative Analysis

Comparative_Analysis_Logic cluster_compounds Compounds cluster_analysis Analysis cluster_outcome Outcome TaxuspineW This compound (Taxane) Gene_Expression Gene Expression Profiling (RNA-Seq) TaxuspineW->Gene_Expression Other_Taxanes Other Taxanes (Paclitaxel, Docetaxel) Other_Taxanes->Gene_Expression Vinca_Alkaloids Vinca Alkaloids (Vincristine) Vinca_Alkaloids->Gene_Expression Pathway_Analysis Pathway Analysis Gene_Expression->Pathway_Analysis Phenotypic_Assays Phenotypic Assays (Apoptosis, Cell Cycle) Gene_Expression->Phenotypic_Assays Mechanism_Insight Mechanistic Insights Pathway_Analysis->Mechanism_Insight Comparative_Efficacy Comparative Efficacy Phenotypic_Assays->Comparative_Efficacy Mechanism_Insight->Comparative_Efficacy

Caption: Logical flow of the comparative analysis.

Conclusion

This guide provides a framework for understanding the comparative gene expression effects of this compound. By leveraging data from well-studied taxanes like paclitaxel and docetaxel, we can infer the likely molecular consequences of this compound treatment in cancer cells. The provided experimental protocols offer a standardized approach for conducting such comparative studies, while the visual diagrams aid in conceptualizing the complex biological processes involved. Further research focusing specifically on this compound is warranted to validate these inferred effects and to fully elucidate its unique therapeutic potential.

References

Safety Operating Guide

Navigating the Safe Disposal of Taxuspine W: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Taxuspine W, a member of the taxane family of compounds, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Due to its cytotoxic potential, similar to the well-known taxane, Paclitaxel, stringent disposal procedures must be followed. This guide provides essential, step-by-step logistical information for the safe handling and disposal of this compound, grounded in established protocols for cytotoxic agents.

Comparative Overview: this compound and Paclitaxel

While specific safety data for this compound is not as extensively documented as for Paclitaxel, their structural relationship as taxane diterpenoids necessitates a cautious approach, assuming similar cytotoxic properties. [cite: ] The following table summarizes key quantitative data for both compounds, highlighting their similarities.

PropertyThis compoundPaclitaxel
Molecular Formula C₂₆H₃₆O₉ [cite: ]C₄₇H₅₁NO₁₄[1][2]
Molecular Weight 492.56 g/mol 853.9 g/mol [2]
Monoisotopic Mass 492.2359 u [cite: ]853.33095530 u[2]
General Class Taxane Diterpenoid [cite: ]Taxane Diterpenoid[1]

Core Disposal Protocol for this compound

The following procedures are based on established guidelines for the disposal of cytotoxic waste, including Paclitaxel, and should be adapted to institutional and regulatory requirements.

Waste Segregation and Collection:

All materials that have come into contact with this compound must be considered cytotoxic waste. This includes:

  • Sharps: Needles, syringes, scalpels, and any other sharp instruments.

  • Non-Sharps: Gloves, gowns, lab coats, bench paper, vials, and contaminated labware.

  • Liquid Waste: Unused solutions or contaminated solvents.

This waste must be segregated at the point of generation into clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste. These containers are typically color-coded, often with a purple lid or bag, to distinguish them from other hazardous waste streams.

Labeling and Storage:

All cytotoxic waste containers must be clearly labeled with the cytotoxic hazard symbol and the words "Cytotoxic Waste" or "Chemotherapy Waste." The date of waste generation should also be indicated.

Store sealed cytotoxic waste containers in a designated, secure area away from general laboratory traffic. This area should be clearly marked with appropriate hazard signs.

Final Disposal:

The ultimate disposal of this compound waste, as with other cytotoxic agents, is through high-temperature incineration at a licensed hazardous waste facility. [cite: ] This process ensures the complete destruction of the cytotoxic compounds. Arrangements for pickup and disposal should be made with a certified hazardous waste management contractor.

Experimental Protocol: Decontamination of this compound Spills and Surfaces

In the event of a spill or for routine decontamination of work surfaces and equipment, a chemical inactivation step is recommended prior to final cleaning. For Paclitaxel, a 0.5% w/v solution of sodium hypochlorite has been shown to be an effective decontamination reagent, achieving over 99% degradation within 20 minutes.[3] Given the chemical similarities, this protocol is recommended for this compound.

Materials:

  • 0.5% w/v Sodium Hypochlorite solution (freshly prepared)

  • Personal Protective Equipment (PPE): two pairs of chemotherapy-rated gloves, disposable gown, safety goggles, and a respirator.

  • Absorbent pads

  • Designated cytotoxic waste bags and containers

Procedure for Liquid Spills:

  • Restrict Access: Immediately alert others in the area and restrict access to the spill.

  • Don PPE: Put on all required personal protective equipment.

  • Contain the Spill: Cover the liquid spill with absorbent pads, working from the outside in.

  • Apply Decontaminant: Carefully apply the 0.5% w/v sodium hypochlorite solution to the absorbent pads and the surrounding contaminated area.

  • Allow Contact Time: Let the decontaminant sit for at least 20 minutes to ensure inactivation.

  • Clean Up: Collect the absorbent pads and any other contaminated materials and place them in a cytotoxic waste bag.

  • Rinse: Wipe the area with clean, wet gauze pads to remove any residual decontaminant.

  • Final Clean: Clean the area with a standard laboratory disinfectant.

  • Dispose of Waste: Seal the cytotoxic waste bag and place it in the designated cytotoxic waste container.

  • Doff PPE: Remove PPE in a manner that avoids self-contamination and dispose of it in the cytotoxic waste.

  • Wash Hands: Thoroughly wash hands with soap and water.

Procedure for Solid Spills (Powder):

  • Restrict Access and Don PPE: Follow steps 1 and 2 from the liquid spill procedure.

  • Cover the Spill: Gently cover the powder with damp absorbent pads to avoid generating aerosols.

  • Apply Decontaminant: Carefully apply the 0.5% w/v sodium hypochlorite solution to the damp pads.

  • Follow Steps 5-11: Proceed with the same contact time, clean-up, and disposal steps as for a liquid spill.

Visualizing the Disposal Workflow

To ensure a clear and logical process for the disposal of this compound, the following workflow diagram outlines the key decision points and actions.

TaxuspineW_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Decontamination cluster_disposal Final Disposal start This compound Handled waste_generated Waste Generated start->waste_generated is_spill Spill or Contamination? waste_generated->is_spill decontaminate Decontaminate with 0.5% Sodium Hypochlorite is_spill->decontaminate Yes waste_type Identify Waste Type is_spill->waste_type No decontaminate->waste_type sharps Sharps Container (Purple Lid) waste_type->sharps Sharps non_sharps Cytotoxic Bag (Purple) waste_type->non_sharps Non-Sharps liquid Sealed Cytotoxic Liquid Container waste_type->liquid Liquid store Store in Designated Secure Area sharps->store non_sharps->store liquid->store pickup Arrange for Pickup by Certified Waste Contractor store->pickup incinerate High-Temperature Incineration pickup->incinerate

Figure 1. Logical workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing occupational exposure and environmental impact, thereby fostering a culture of safety and responsibility in research and development.

References

Essential Safety and Handling Protocols for Cytotoxic Taxane Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of cytotoxic taxane compounds, such as Taxuspine W. Due to the inherent toxicity of these compounds, strict adherence to the following operational and disposal plans is imperative to ensure personnel safety and prevent environmental contamination.

Personal Protective Equipment (PPE)

The primary defense against exposure to cytotoxic agents is the correct and consistent use of Personal Protective Equipment (PPE). The following table summarizes the required PPE for handling cytotoxic taxane compounds.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves is required. Gloves should be powder-free and comply with ASTM D6978 standards.[1][2]Prevents skin contact and absorption of the cytotoxic drug. Double-gloving provides an additional layer of protection in case of a breach in the outer glove.
Gown A disposable, lint-free gown made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting elastic or knit cuffs.[2]Protects the skin and personal clothing from contamination through splashes or aerosols.
Eye and Face Protection A full-face shield or safety goggles in combination with a fluid-resistant surgical mask should be worn.[1][2]Protects the eyes and mucous membranes from splashes and aerosolized particles of the cytotoxic agent.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) may be required depending on the procedure and the potential for aerosol generation.Provides respiratory protection from inhalation of aerosolized cytotoxic particles.
Shoe Covers Disposable shoe covers should be worn to prevent the tracking of contaminants out of the designated handling area.[1]Minimizes the spread of contamination from the laboratory to other areas.
Cap A disposable cap should be worn to protect the head and hair from contamination.[1]Prevents contamination of the hair and reduces the risk of spreading contaminants.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict, procedural workflow is critical when handling cytotoxic taxane compounds. The following steps outline the process from preparation to disposal.

  • Preparation of the Handling Area :

    • All work with cytotoxic taxane compounds must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).

    • The work surface of the BSC should be covered with a plastic-backed absorbent pad to contain any potential spills.

    • Ensure all necessary supplies, including PPE, reconstitution supplies, and waste disposal containers, are placed within the BSC before beginning work.

  • Donning of Personal Protective Equipment (PPE) :

    • Put on shoe covers and a cap.

    • Wash hands thoroughly with soap and water.

    • Don an appropriate gown, ensuring it is securely fastened.[2]

    • Put on a face mask and eye protection.[1][2]

    • Don the first pair of chemotherapy-rated gloves, ensuring the cuffs are tucked under the gown sleeves.

    • Don the second pair of chemotherapy-rated gloves, pulling the cuffs over the gown sleeves.

  • Handling and Reconstitution of this compound :

    • Perform all manipulations of the cytotoxic agent deep within the BSC to minimize the risk of contaminant escape.

    • Use closed-system drug-transfer devices (CSTDs) whenever possible to reduce the generation of aerosols and prevent leaks.

    • If reconstitution is required, use careful technique to avoid pressurization of the vial, which can lead to spraying or aerosolization.

    • All syringes and IV bags containing the cytotoxic agent must be clearly labeled with a "Cytotoxic Hazard" warning.

  • Doffing of Personal Protective Equipment (PPE) :

    • Remove the outer pair of gloves and dispose of them in a designated cytotoxic waste container.

    • Remove the gown and dispose of it in the cytotoxic waste container.

    • Remove shoe covers and cap.

    • Remove eye and face protection.

    • Remove the inner pair of gloves and dispose of them.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of all materials contaminated with cytotoxic taxane compounds is essential to prevent environmental contamination and accidental exposure.

  • Sharps : All needles, syringes, and other sharp objects contaminated with the cytotoxic agent must be disposed of in a puncture-resistant, clearly labeled "Cytotoxic Sharps" container.

  • Soft Waste : All soft waste, including gloves, gowns, absorbent pads, and other disposable materials, must be placed in a designated, leak-proof, and clearly labeled "Cytotoxic Waste" container.[3]

  • Unused Medication : Any remaining or unused cytotoxic taxane compound must be disposed of as hazardous chemical waste according to institutional and regulatory guidelines. Do not dispose of it down the drain.

Experimental Workflow for Handling Cytotoxic Taxane Compounds

G Workflow for Safe Handling of Cytotoxic Taxane Compounds cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Compound Handling cluster_disposal Disposal & Doffing PPE A Prepare Handling Area (BSC/CACI) B Gather All Supplies A->B C Don Shoe Covers & Cap B->C D Wash Hands C->D E Don Gown D->E F Don Mask & Eye Protection E->F G Don Inner Gloves F->G H Don Outer Gloves G->H I Perform Manipulations in BSC H->I J Use Closed-System Devices I->J K Reconstitute with Care J->K L Label All Preparations K->L M Dispose of Sharps in Designated Container N Dispose of Soft Waste in Designated Container L->N M->N O Doff Outer Gloves N->O Begin Doffing P Doff Gown O->P Q Doff Shoe Covers & Cap P->Q R Doff Eye Protection Q->R S Doff Inner Gloves R->S T Wash Hands Thoroughly S->T

Caption: Procedural workflow for the safe handling of cytotoxic taxane compounds.

References

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